molecular formula C12H11NO2 B8468047 (5-Phenoxypyridin-2-yl)methanol

(5-Phenoxypyridin-2-yl)methanol

Cat. No.: B8468047
M. Wt: 201.22 g/mol
InChI Key: ICYQGNFSQNLDJK-UHFFFAOYSA-N
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Description

Disclaimer: Specific physicochemical data, application details, and safety information for (5-Phenoxypyridin-2-yl)methanol were not located in the available search results. The following is a general description of the typical profile and research utility of such a compound. Based on its molecular structure, (5-Phenoxypyridin-2-yl)methanol is a pyridine derivative expected to serve as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research . Compounds featuring a pyridine-methanol scaffold are frequently employed in pharmaceutical discovery and the synthesis of more complex molecules . The phenoxy and hydroxymethyl functional groups on the pyridine ring offer sites for further chemical modification, making it a potential precursor for developing ligands or candidates in drug discovery programs . Researchers investigating new therapeutics for diseases such as tuberculosis and acute myelogenous leukemia have utilized structurally similar pyridine-containing alcohols as key intermediates in their synthetic routes . As with all research chemicals, proper handling procedures should be followed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(5-phenoxypyridin-2-yl)methanol

InChI

InChI=1S/C12H11NO2/c14-9-10-6-7-12(8-13-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2

InChI Key

ICYQGNFSQNLDJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=C2)CO

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture and Synthetic Utility of (5-Phenoxypyridin-2-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(5-Phenoxypyridin-2-yl)methanol (CAS: 936344-43-3) is a highly versatile bi-aryl building block utilized extensively in medicinal chemistry. Characterized by a central pyridine ring substituted with a phenoxy group and a hydroxymethyl moiety, this compound serves as a critical intermediate in the synthesis of selective G-protein coupled receptor (GPCR) modulators, most notably Kappa Opioid Receptor (KOR) antagonists.

This technical guide deconstructs its physicochemical properties, details a self-validating synthetic protocol, and explores its downstream pharmacological applications for drug development professionals.

Physicochemical Architecture

Understanding the baseline properties of (5-Phenoxypyridin-2-yl)methanol is essential for predicting its behavior in both synthetic workflows and biological systems. The diaryl ether linkage provides conformational flexibility, while the hydroxymethyl group serves as a primary handle for further functionalization (e.g., oxidation to picolinic acid derivatives).

Table 1: Quantitative Physicochemical Data of (5-Phenoxypyridin-2-yl)methanol

PropertyValue / Descriptor
CAS Registry Number 936344-43-3
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
SMILES String c1ccc(cc1)Oc2ccc(nc2)CO
Topological Polar Surface Area (TPSA) ~32.6 Ų
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Ether oxygen, Pyridine nitrogen, Hydroxyl oxygen)

Synthetic Logic & Self-Validating Protocols

The most robust route to synthesize (5-Phenoxypyridin-2-yl)methanol involves the functionalization of 2-methyl-5-phenoxypyridine via a Boekelheide rearrangement. This approach is favored over direct radical halogenation (e.g., Wohl-Ziegler reaction) because it avoids over-oxidation and poly-halogenation, ensuring a cleaner impurity profile.

Synthesis A 2-Methyl-5-phenoxypyridine (Starting Material) B N-Oxide Intermediate (Compound 31) A->B mCPBA, DCM Oxidation C Acetate Intermediate (Rearrangement) B->C Ac2O, AcOH 150 °C D (5-Phenoxypyridin-2-yl)methanol (Target Compound) C->D K2CO3, MeOH/H2O Hydrolysis

Synthetic workflow of (5-Phenoxypyridin-2-yl)methanol via Boekelheide rearrangement.

Step-by-Step Methodology & Causality

The following protocol is adapted from established methodologies in the synthesis of JDTic-like piperazine analogues ().

Phase 1: N-Oxidation

  • Procedure: Dissolve 2-methyl-5-phenoxypyridine in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (mCPBA) dropwise at 0 °C, then allow to stir at room temperature for 12 hours.

  • Causality: mCPBA is selected for its high chemoselectivity toward the pyridine nitrogen over the electron-rich phenoxy ring. DCM is the optimal solvent as it dissolves the reagents but promotes the precipitation of the m-chlorobenzoic acid byproduct, creating an inherently self-purifying system.

  • Validation: TLC monitoring (EtOAc/Hexane) will show the disappearance of the non-polar starting material and the emergence of a highly polar baseline spot (the N-oxide).

Phase 2: The Boekelheide Rearrangement

  • Procedure: Isolate the N-oxide (approx. 1.90 mmol) and dissolve it in a mixture of acetic anhydride (2.5 mL) and glacial acetic acid (1 mL). Heat the solution to 150 °C for 5 minutes in a sealed tube.

  • Causality: The Boekelheide rearrangement requires intense thermal activation. The Ac2O/AcOH mixture acts as both the solvent and the acylating agent. The sealed tube prevents the volatilization of acetic anhydride (b.p. 139 °C) at the reaction temperature. Mechanistically, acylation of the N-oxide oxygen is followed by deprotonation of the adjacent methyl group, forming an anhydrobase that undergoes a [3,3]-sigmatropic rearrangement to yield the acetate ester.

  • Validation: In-process LC-MS must be used to confirm the mass shift corresponding to the addition of the acetate group (+42 Da relative to the starting pyridine).

Phase 3: Mild Hydrolysis

  • Procedure: Concentrate the resulting solution, then dilute with H2O (5 mL) and methanol (5 mL). Add K2CO3 (4.35 g) to adjust the pH and hydrolyze the acetate.

  • Causality: Potassium carbonate (K2CO3) provides mild, heterogeneous basic conditions. Stronger bases like NaOH risk cleaving the diaryl ether bond or degrading the heterocycle. Methanol is critical to maintain the solubility of the lipophilic acetate intermediate in the aqueous basic environment.

  • Validation: Final purification via flash column chromatography yields (5-Phenoxypyridin-2-yl)methanol.

    
    H NMR will show a characteristic singlet at ~4.7 ppm integrating for 2 protons, confirming the presence of the benzylic -CH
    
    
    
    OH group.

Pharmacological Translation: KOR Antagonist Development

In drug development, (5-Phenoxypyridin-2-yl)methanol is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is oxidized using potassium permanganate (KMnO4) to yield 5-phenoxypicolinic acid. This acid is subsequently coupled with complex amines (e.g., 3-methyl-4-(3-hydroxyphenyl)piperazines) to generate potent, selective Kappa Opioid Receptor (KOR) antagonists.

KOR antagonists are highly sought after for their potential to treat depression, anxiety, and addiction without the abuse liability associated with Mu Opioid Receptor (MOR) agonists.

KOR_Pathway Antagonist Target KOR Antagonist (Derived from Pyridyl Methanol) KOR Kappa Opioid Receptor (GPCR) Antagonist->KOR Competitive Inhibition Gi Gi/o Protein Activation KOR->Gi Agonist-induced Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Mechanism of action for KOR antagonists derived from (5-Phenoxypyridin-2-yl)methanol.

Table 2: Binding Affinity of Downstream KOR Antagonists Derived from the Scaffold

By modifying the phenoxy ring of the (5-Phenoxypyridin-2-yl)methanol precursor, researchers have achieved sub-nanomolar binding affinities (Ke). Data is adapted from foundational SAR studies ().

Derivative Modification (Phenoxy Ring)KOR Binding Affinity (Ke, nM)Selectivity (KOR vs. MOR)
Unsubstituted (Base Scaffold) 1.85Moderate
3-Methylphenoxy Analogue 0.1777-fold
2-Hydroxyphenoxy Analogue 1.06>100-fold
2-Hydroxy-5-methylphenoxy Analogue 0.61>100-fold

The data clearly demonstrates that functionalizing the core (5-Phenoxypyridin-2-yl)methanol scaffold allows fine-tuning of both potency and receptor selectivity, proving its value as a foundational building block in neuropharmacology.

References

  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry / PMC - NIH URL: [Link][1]

Sources

Comprehensive Characterization and Analytical Profiling of (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the precise characterization of building blocks and intermediates is paramount to ensuring the integrity of downstream active pharmaceutical ingredients (APIs). (5-Phenoxypyridin-2-yl)methanol (CAS: 936344-43-3)[1] is a highly specialized heterocyclic intermediate. Featuring a pyridine core substituted with a phenoxy group and a hydroxymethyl moiety, this compound serves as a critical precursor in the synthesis of complex neuropharmacological agents, most notably selective Kappa Opioid Receptor (KOR) antagonists[2].

This technical whitepaper provides an in-depth analysis of the molecular weight, physicochemical properties, synthetic utility, and analytical methodologies required to validate the structural identity of (5-Phenoxypyridin-2-yl)methanol.

Physicochemical Profiling & Structural Elucidation

The structural architecture of (5-Phenoxypyridin-2-yl)methanol (


) dictates both its reactivity and its analytical behavior. The basicity of the pyridine nitrogen allows for straightforward protonation, which is highly advantageous for mass spectrometric analysis, while the hydroxymethyl group provides a versatile handle for subsequent functionalization (e.g., oxidation to an aldehyde or conversion to a leaving group).
Molecular Weight Calculation

The average molecular weight is calculated based on the standard atomic weights of its constituent elements:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Total Average Molecular Weight: ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    
    

For high-resolution mass spectrometry (HRMS), the monoisotopic exact mass is the critical metric. Using the most abundant isotopes (


, 

,

,

), the exact mass is calculated as 201.0789 Da .
Quantitative Data Summaries

Table 1: Fundamental Physicochemical Properties

PropertyValue / Description
Chemical Name (5-Phenoxypyridin-2-yl)methanol
CAS Registry Number 936344-43-3
Molecular Formula

Average Molecular Weight 201.22 g/mol
Monoisotopic Exact Mass 201.0789 Da
Target

Ion (ESI+)
202.0863 Da
SMILES String OCC1=NC=C(OC2=CC=CC=C2)C=C1

Table 2: Simulated Isotopic Distribution for


 Ion 
Isotope PeakExact Mass (m/z)Relative Abundance (%)Causality / Origin
M (Monoisotopic) 202.0863100.0Primary

,

,

,

composition.
M + 1 203.0896~13.5Driven primarily by the natural ~1.1% abundance of

across 12 carbon atoms.
M + 2 204.0924~1.2Contribution from two

atoms or

natural abundance.

Synthetic Utility in Drug Development

(5-Phenoxypyridin-2-yl)methanol is not merely a theoretical construct; it is actively utilized in the synthesis of advanced therapeutics. A prominent example is its role in the discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues, which act as highly selective Kappa Opioid Receptor (KOR) antagonists[2]. These compounds are critical pharmacological tools and potential therapeutics for treating depression, anxiety, schizophrenia, and addiction[3].

In these synthetic pathways, the hydroxymethyl group of (5-Phenoxypyridin-2-yl)methanol is typically activated (e.g., via conversion to a mesylate or chloride) to facilitate nucleophilic substitution, linking the phenoxypyridine pharmacophore to a piperazine or similar core structure.

Synthesis A Precursor N-oxide (e.g., 5-phenoxy-2-methylpyridine N-oxide) B Boekelheide Rearrangement Ac2O / AcOH, 150 °C, 5 min A->B C Acetate Intermediate B->C D Hydrolysis K2CO3, H2O/CH3OH C->D E (5-Phenoxypyridin-2-yl)methanol Target API Intermediate D->E

Synthetic pathway of (5-Phenoxypyridin-2-yl)methanol via Boekelheide rearrangement.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, both the synthesis and the analytical verification of this compound must follow rigorous, self-validating protocols. The following methodologies explain not just the how, but the why behind each experimental choice.

Protocol 1: Synthesis of (5-Phenoxypyridin-2-yl)methanol

This protocol leverages a modified Boekelheide rearrangement, a classic and highly reliable method for converting 2-alkylpyridine N-oxides to 2-pyridinemethanols[3].

Step-by-Step Methodology:

  • Activation: Dissolve the precursor (e.g., 5-phenoxy-2-methylpyridine N-oxide, 1.90 mmol) in a mixture of acetic anhydride (2.5 mL) and glacial acetic acid (1 mL) in a pressure-rated sealed tube.

    • Causality: Acetic anhydride acts as the acylating agent, activating the N-oxide oxygen to facilitate the [3,3]-sigmatropic rearrangement.

  • Thermal Rearrangement: Heat the sealed tube to 150 °C for exactly 5 minutes.

    • Causality: The high temperature is required to overcome the activation energy barrier of the rearrangement, rapidly yielding the intermediate acetate.

  • Quenching & Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess acetic anhydride and acetic acid.

  • Hydrolysis: Dilute the crude acetate intermediate with

    
     (5 mL) and 
    
    
    
    (5 mL). Add potassium carbonate (
    
    
    , 4.35 g) to the solution.
    • Causality:

      
       provides mild basic conditions to selectively hydrolyze the ester bond without cleaving the stable diaryl ether (phenoxy) linkage.
      
  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (

    
    ). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure (5-Phenoxypyridin-2-yl)methanol.
Protocol 2: UHPLC-HRMS Molecular Weight Validation

To confirm the 201.22 g/mol molecular weight and the 201.0789 Da exact mass, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is employed.

Self-Validating System Setup: The protocol includes a blank injection (methanol) and a caffeine standard (


 195.0876) prior to the sample. This calibrates the mass axis and validates the absence of column carryover, ensuring that the subsequent sample data is inherently trustworthy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of (5-Phenoxypyridin-2-yl)methanol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of this stock into 990 µL of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid).

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) from 5% B to 95% B over 5 minutes.

  • Ionization (ESI+): Utilize Electrospray Ionization in positive mode.

    • Causality: The basic lone pair on the pyridine nitrogen readily accepts a proton from the formic acid in the mobile phase, guaranteeing a robust

      
       ion signal.
      
  • Detection & Mass Accuracy Calculation: Acquire data in full-scan mode (m/z 100–1000) using a Time-of-Flight (TOF) or Orbitrap mass analyzer. Extract the chromatogram for

    
     202.0863. Calculate the mass error: 
    
    
    
    . An error of
    
    
    confirms the molecular formula.

LCMS Sample Sample Prep Dilution in MeOH/H2O + 0.1% FA LC UHPLC Separation C18 Column, Gradient Elution Sample->LC Ionization ESI+ Ionization Protonation of Pyridine Nitrogen LC->Ionization MS HRMS Detection TOF/Orbitrap Mass Analyzer Ionization->MS Data Data Analysis Target m/z: 202.0863[M+H]+ MS->Data

UHPLC-HRMS workflow for precise molecular weight validation of the target compound.

Conclusion

The accurate determination of the molecular weight (201.22 g/mol ) and the structural validation of (5-Phenoxypyridin-2-yl)methanol are foundational to its use as a pharmaceutical intermediate. By employing robust synthetic methodologies like the Boekelheide rearrangement and self-validating analytical techniques such as UHPLC-HRMS, researchers can confidently utilize this compound in the development of highly selective neuropharmacological therapeutics.

References

  • BLD Pharm. (5-Phenoxypyridin-2-yl)methanol Product Data.
  • AK Scientific, Inc. (5-phenoxypyridin-2-yl)methanol Synonyms and Molecular Weight.
  • Molaid. (5-phenoxypyridin-2-yl)methanol - CAS 936344-43-3.
  • National Institutes of Health (NIH) / PMC. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
  • Journal of Medicinal Chemistry - ACS Publications. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.

Sources

An In-depth Technical Guide to the Synthesis of (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Phenoxypyridin-2-yl)methanol is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of considerable interest to the medicinal chemistry and drug development communities. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable building block. Two core strategies are discussed in detail: the reduction of a 5-phenoxypyridine-2-carboxylic acid derivative and the reduction of 5-phenoxypyridine-2-carbaldehyde. This document offers in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and a comparative evaluation of the different routes, empowering researchers to make informed decisions for their synthetic campaigns.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug design. The introduction of a phenoxy group at the 5-position of a pyridine-2-methanol core creates a diaryl ether linkage that can significantly influence the molecule's physicochemical properties, including its lipophilicity, conformation, and metabolic stability. This, in turn, can modulate its biological activity. As such, robust and efficient synthetic routes to (5-phenoxypyridin-2-yl)methanol are highly sought after.

This technical guide will explore the two most logical and field-proven synthetic pathways to (5-phenoxypyridin-2-yl)methanol, providing the necessary detail for practical implementation in a research and development setting.

Retrosynthetic Analysis

A retrosynthetic analysis of (5-phenoxypyridin-2-yl)methanol reveals two primary disconnection points, leading to two convergent synthetic strategies.

Retrosynthesis target (5-Phenoxypyridin-2-yl)methanol intermediate1 5-Phenoxypyridine-2-carboxylic acid / ester target->intermediate1 Reduction intermediate2 5-Phenoxypyridine-2-carbaldehyde target->intermediate2 Reduction precursor1 5-Halopyridine-2-carboxylic acid / ester intermediate1->precursor1 Ullmann Condensation precursor2 Phenol intermediate1->precursor2 Ullmann Condensation intermediate2->precursor2 Ullmann Condensation precursor3 5-Halopyridine-2-carbaldehyde intermediate2->precursor3 Ullmann Condensation

Figure 1: Retrosynthetic analysis of (5-Phenoxypyridin-2-yl)methanol.

This analysis highlights two key intermediates: 5-phenoxypyridine-2-carboxylic acid (or its ester) and 5-phenoxypyridine-2-carbaldehyde . Both can be accessed via an Ullmann condensation and subsequently reduced to the target alcohol.

Pathway I: Synthesis via 5-Phenoxypyridine-2-Carboxylic Acid

This pathway involves the formation of the diaryl ether linkage followed by the reduction of a carboxylic acid or its ester derivative.

Synthesis of 5-Phenoxypyridine-2-Carboxylic Acid

The key step in this sequence is the copper-catalyzed Ullmann condensation between a 5-halopyridine-2-carboxylic acid derivative and phenol.[1][2] The choice of the halide (typically bromo or chloro) on the pyridine ring is critical and can influence reaction conditions. Aryl bromides are generally more reactive than aryl chlorides in Ullmann couplings.

Pathway_I_Step_1 reactant1 5-Bromopyridine-2-carboxylic acid methyl ester product Methyl 5-phenoxypyridine-2-carboxylate reactant1->product CuI, Ligand, Base Solvent, Heat reactant2 Phenol reactant2->product

Figure 2: Ullmann condensation to form the diaryl ether.

Mechanism: The Ullmann condensation proceeds through a catalytic cycle involving a copper(I) species.[2] The reaction is initiated by the coordination of the copper catalyst to the aryl halide. Subsequent oxidative addition, reaction with the phenoxide, and reductive elimination regenerate the catalyst and form the desired C-O bond. The presence of an electron-withdrawing group, such as the carboxylic ester at the 2-position, can activate the aryl halide towards nucleophilic attack.

Experimental Protocol: Synthesis of Methyl 5-phenoxypyridine-2-carboxylate

  • Materials:

    • Methyl 5-bromopyridine-2-carboxylate

    • Phenol

    • Copper(I) iodide (CuI)

    • A suitable ligand (e.g., L-proline, 1,10-phenanthroline)

    • A base (e.g., K₂CO₃, Cs₂CO₃)

    • A high-boiling polar solvent (e.g., DMF, DMSO, NMP)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add methyl 5-bromopyridine-2-carboxylate (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (0.1 equiv), the ligand (0.2 equiv), and the base (2.0 equiv).

    • Add the anhydrous solvent and stir the mixture.

    • Heat the reaction mixture to 100-140 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 5-phenoxypyridine-2-carboxylate.

Reduction of Methyl 5-phenoxypyridine-2-carboxylate

The ester is then reduced to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4] Sodium borohydride is generally not reactive enough to reduce esters.[5]

Pathway_I_Step_2 reactant Methyl 5-phenoxypyridine-2-carboxylate product (5-Phenoxypyridin-2-yl)methanol reactant->product 1. LiAlH₄, THF 2. H₂O/H⁺ workup

Figure 3: Reduction of the ester to the primary alcohol.

Mechanism: The reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. An aqueous workup then protonates the alkoxide to yield the final alcohol.[3]

Experimental Protocol: Synthesis of (5-Phenoxypyridin-2-yl)methanol

  • Materials:

    • Methyl 5-phenoxypyridine-2-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of methyl 5-phenoxypyridine-2-carboxylate (1.0 equiv) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain (5-Phenoxypyridin-2-yl)methanol.

Pathway II: Synthesis via 5-Phenoxypyridine-2-carbaldehyde

This alternative pathway involves the synthesis of the key aldehyde intermediate followed by its reduction.

Synthesis of 5-Phenoxypyridine-2-carbaldehyde

Similar to the carboxylic acid route, the aldehyde can be prepared via an Ullmann condensation between a 5-halopyridine-2-carbaldehyde and phenol.

Pathway_II_Step_1 reactant1 5-Bromopicolinaldehyde product 5-Phenoxypicolinaldehyde reactant1->product CuI, Ligand, Base Solvent, Heat reactant2 Phenol reactant2->product

Figure 4: Ullmann condensation to form the phenoxy aldehyde.

The reaction conditions would be similar to those described for the synthesis of the corresponding carboxylic ester. The aldehyde functionality is generally stable under these conditions.

Experimental Protocol: Synthesis of 5-Phenoxypicolinaldehyde

The protocol would be analogous to that for the synthesis of methyl 5-phenoxypyridine-2-carboxylate, substituting 5-bromopicolinaldehyde for methyl 5-bromopyridine-2-carboxylate.

Reduction of 5-Phenoxypyridine-2-carbaldehyde

Aldehydes are readily reduced to primary alcohols using milder reducing agents like sodium borohydride (NaBH₄).[1][5] This method is often preferred over LiAlH₄ due to its greater functional group tolerance and easier workup.

Pathway_II_Step_2 reactant 5-Phenoxypicolinaldehyde product (5-Phenoxypyridin-2-yl)methanol reactant->product NaBH₄, Methanol

Figure 5: Reduction of the aldehyde to the primary alcohol.

Mechanism: The mechanism involves the nucleophilic addition of a hydride from sodium borohydride to the carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (e.g., methanol) to yield the alcohol.

Experimental Protocol: Synthesis of (5-Phenoxypyridin-2-yl)methanol

  • Materials:

    • 5-Phenoxypicolinaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

  • Procedure:

    • Dissolve 5-phenoxypicolinaldehyde (1.0 equiv) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 equiv) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography or recrystallization to obtain (5-Phenoxypyridin-2-yl)methanol.

Alternative Approaches

An alternative strategy involves the oxidation of a pre-existing methyl group at the 2-position of the pyridine ring after the formation of the phenoxy ether linkage.

Alternative_Pathway start 2-Methyl-5-halopyridine intermediate 2-Methyl-5-phenoxypyridine start->intermediate Ullmann Condensation product_acid 5-Phenoxypyridine-2-carboxylic acid intermediate->product_acid Oxidation final_product (5-Phenoxypyridin-2-yl)methanol product_acid->final_product Reduction

Figure 6: Alternative synthesis via oxidation of a methyl group.

This approach begins with an Ullmann condensation of a 2-methyl-5-halopyridine with phenol. The resulting 2-methyl-5-phenoxypyridine can then be oxidized to 5-phenoxypyridine-2-carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[3] This carboxylic acid can then be reduced to the target alcohol as described in Pathway I. This route can be advantageous if the starting 2-methyl-5-halopyridine is more readily available or cost-effective than the corresponding carboxylic acid or aldehyde derivatives.

Comparative Analysis of Synthetic Pathways

FeaturePathway I (via Carboxylic Acid)Pathway II (via Aldehyde)Alternative Pathway (via Methyl Oxidation)
Key Intermediate 5-Phenoxypyridine-2-carboxylic acid/ester5-Phenoxypicolinaldehyde2-Methyl-5-phenoxypyridine
Reduction Step LiAlH₄ reduction of ester/acidNaBH₄ reduction of aldehydeLiAlH₄ reduction of acid
Advantages Convergent; potentially fewer steps if starting material is available.Milder reduction conditions; easier workup for the reduction step.May utilize more readily available starting materials.
Disadvantages Requires a strong, pyrophoric reducing agent (LiAlH₄); more rigorous workup.Synthesis of the aldehyde precursor may be more challenging.Adds an oxidation step which may have moderate yields and require harsh conditions.
Overall Yield Dependent on both Ullmann and reduction steps.Dependent on both Ullmann and reduction steps.Dependent on three steps (Ullmann, oxidation, reduction).
Scalability LiAlH₄ reductions can be challenging to scale up.NaBH₄ reductions are generally easier to scale.Oxidation step might pose scalability challenges.

Conclusion

The synthesis of (5-phenoxypyridin-2-yl)methanol can be effectively achieved through two primary pathways, both of which rely on a key Ullmann condensation to construct the central diaryl ether linkage. The choice between the carboxylic acid route (Pathway I) and the aldehyde route (Pathway II) will largely depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's comfort level with handling strong reducing agents like LiAlH₄. The alternative pathway involving the oxidation of a methyl group presents a viable, albeit longer, alternative. By understanding the nuances of each approach, researchers can select the most appropriate and efficient method for their specific needs, facilitating the exploration of novel chemical space in drug discovery and development.

References

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

The (Pyridin-2-yl)methanol Scaffold: From Dermatological Origins to Advanced Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The (pyridin-2-yl)methanol core—historically known as 2-pyridylcarbinol or piconol—represents a paradigm of structural efficiency in medicinal chemistry[1]. Characterized by a pyridine ring substituted at the ortho position with a hydroxymethyl group, this scaffold offers a unique combination of bidentate coordination capability and precise hydrogen-bond donor/acceptor geometry. This whitepaper traces the historical discovery of (pyridin-2-yl)methanol derivatives, exploring their evolution from early topical anti-inflammatories to their current status as highly privileged pharmacophores in the design of complex ion channel antagonists and G-protein coupled receptor (GPCR) modulators.

Historical Context: Dermatological Pioneers

The earliest clinical validations of the (pyridin-2-yl)methanol scaffold occurred in the field of dermatology. Researchers sought to improve the localized delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) for conditions like inflammatory acne. This led to the discovery of ibuprofen piconol , an ester prodrug combining ibuprofen with the piconol moiety[2].

Structural Causality: The selection of the piconol scaffold was not arbitrary. The lipophilic nature of the pyridine ring, combined with the ester linkage, significantly enhances compared to standard NSAIDs[3]. By facilitating localized cutaneous delivery, the piconol derivative minimizes systemic absorption while effectively inhibiting cyclooxygenase (COX) enzymes to treat localized inflammation[2][4].

Modern Drug Discovery: Target Specificity and Structural Causality

In contemporary drug discovery, high-throughput screening (HTS) campaigns have repeatedly identified the (pyridin-2-yl)methanol moiety as a critical structural determinant for target engagement in the central and peripheral nervous systems.

TRPV3 Antagonism (Compound 74a)

Transient Receptor Potential Vanilloid 3 (TRPV3) is a calcium-permeable channel implicated in neuropathic pain and skin disorders. During the optimization of TRPV3 antagonists, AbbVie developed Compound 74a , utilizing the (pyridin-2-yl)methanol scaffold to achieve an IC₅₀ of 0.38 μM[5]. Causality of Design: The pyridinyl methanol moiety was strategically selected to balance the overall lipophilicity (cLogP) of the molecule while maintaining a low molecular weight[5]. The hydroxyl group acts as a critical hydrogen bond donor within the TRPV3 binding pocket, while the pyridine nitrogen serves as an acceptor, locking the molecule into its bioactive conformation[6].

mGluR5 Negative Allosteric Modulation (PF470)

Pfizer’s discovery of PF470 , a Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5) for Parkinson's disease (PD-LID), further highlights the scaffold's utility[7]. Causality of Design: The sp³-hybridized methylene bridge of the pyridin-2-ylmethoxy group provides essential conformational flexibility. Molecular docking revealed that this flexibility allows the moiety to penetrate deep into the intrahelical pocket of the 7-transmembrane (7TM) domain. Once positioned, the pyridine nitrogen forms highly specific , while the aromatic ring engages in edge-to-face π-π interactions[8].

mGluR5_Pathway Glutamate L-Glutamate (Orthosteric Agonist) Receptor mGluR5 Receptor (Venus Flytrap Domain) Glutamate->Receptor Binds TMD 7TM Domain (Intrahelical Pocket) Receptor->TMD Conformational Shift NAM PF470 (NAM) (Pyridin-2-ylmethoxy) NAM->TMD Allosteric Binding (W784, Y791 H-bonds) GProtein G-Protein Signaling (Active State) NAM->GProtein Inhibits Activation TMD->GProtein Activates Block Signaling Blockade (Therapeutic Effect) GProtein->Block Dyskinesia Reduction

Mechanism of action for mGluR5 Negative Allosteric Modulators containing the pyridin-2-ylmethoxy core.

Quantitative Pharmacological Profiling

The versatility of the (pyridin-2-yl)methanol scaffold is evident in its ability to be tuned for vastly different biological targets. The following table summarizes the quantitative data across different therapeutic applications:

DerivativePrimary TargetClinical / Preclinical IndicationKey Pharmacological Metric
Ibuprofen Piconol COX-1 / COX-2Inflammatory Acne / BurnsHigh Stratum Corneum Retention
Compound 5a TRPV3 ChannelNeuropathic PainIC₅₀ = 0.16 μM
Compound 74a TRPV3 ChannelNeuropathic PainIC₅₀ = 0.38 μM
PF470 mGluR5 ReceptorParkinson's Disease (PD-LID)IC₅₀ = 1.04 nM

Validated Synthetic Methodology

The synthesis of highly potent derivatives like PF470 relies on the efficient formation of a pyridin-2-ylmethoxy ether linkage via Nucleophilic Aromatic Substitution (S_NAr). The following protocol is designed as a self-validating system to ensure high yield and purity.

Protocol: Synthesis of Pyridin-2-ylmethoxy Ethers via S_NAr

Objective: Form a robust ether linkage between (pyridin-2-yl)methanol and a heteroaryl chloride core.

Step-by-Step Methodology:

  • Preparation & Solvation: In an oven-dried flask under an inert argon atmosphere, dissolve (pyridin-2-yl)methanol (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is selected for its high dielectric constant, which effectively solvates the resulting sodium alkoxide ion pair, maximizing the nucleophilicity of the oxygen atom.

  • Irreversible Deprotonation: Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in small portions. Stir for 30 minutes.

    • Causality & Self-Validation: NaH is used to irreversibly deprotonate the weakly acidic alcohol. The cessation of hydrogen gas evolution serves as a visual, self-validating checkpoint confirming complete alkoxide formation.

  • Nucleophilic Substitution: Add the heteroaryl chloride substrate (1.0 equivalent) dropwise. Warm the reaction to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Quench a 10 μL aliquot of the reaction mixture in methanol and analyze via LCMS.

    • Causality & Self-Validation: This critical checkpoint ensures >95% consumption of the electrophile before proceeding to the aqueous workup. Premature workup leads to competitive hydrolysis of the starting material, resulting in impurities that are notoriously difficult to separate via chromatography.

  • Workup & Purification: Once validated by LCMS, quench the bulk reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with ethyl acetate, wash the organic layer extensively with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash chromatography (silica gel, gradient hexane/EtOAc).

SynthWorkflow Start Starting Material (Heteroaryl Chloride) Step1 Deprotonation (NaH in anhydrous DMF) Start->Step1 Intermediate Pyridin-2-ylmethoxide (Active Nucleophile) Step1->Intermediate 0 °C, 30 min Validation1 Visual Checkpoint (Cessation of H2 gas) Intermediate->Validation1 Step2 SNAr Substitution (Room Temp, 4h) Validation1->Step2 Add Electrophile Validation2 LCMS Validation (>95% Consumption) Step2->Validation2 Aliquot sampling Product Target Ether Derivative (e.g., PF470) Validation2->Product Aqueous Workup

Step-by-step synthetic workflow for pyridin-2-ylmethoxy ethers with validation checkpoints.

References

  • Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator Source: Journal of Medicinal Chemistry (ACS Publications / PubMed) URL: [Link]

  • Title: Piconol | C6H7NO | CID 11474 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: What is the mechanism of Ibuprofen Piconol? Source: Patsnap Synapse URL: [Link]

Sources

Computational and Empirical NMR Characterization of (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Phenoxypyridin-2-yl)methanol (CAS: 936344-43-3) is a highly functionalized heteroaromatic compound characterized by a central pyridine ring substituted with a hydroxymethyl group at the C2 position and a phenoxy group at the C5 position. In medicinal chemistry, this structural motif serves as a critical intermediate; for instance, it is utilized in the synthesis of selective Kappa Opioid Receptor (KOR) antagonists, which are investigated for their therapeutic potential in treating depression, anxiety, and addiction .

Due to the complex electronic interplay between the electron-withdrawing pyridine nitrogen, the electron-donating phenoxy oxygen, and the inductive effects of the hydroxymethyl group, precise structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides an in-depth technical guide to the predicted


H and 

C NMR spectra of (5-Phenoxypyridin-2-yl)methanol, detailing the causality behind chemical shift perturbations, the computational prediction workflow, and the experimental validation protocol.

Structural Elucidation & Causality of Chemical Shifts

The NMR spectral signature of (5-Phenoxypyridin-2-yl)methanol is dictated by the competing mesomeric (+M) and inductive (-I) effects of its functional groups. Understanding these electronic environments is crucial for accurate spectral assignment.

  • The Pyridine Core (H3, H4, H6): The nitrogen atom in the pyridine ring exerts a strong -I effect, heavily deshielding the ortho proton (H6). However, the phenoxy group at C5 introduces a +M resonance effect that donates electron density back into the ring, selectively shielding the ortho and para positions (C4 and C6). The net result for H6 is a significant downfield shift (~8.35 ppm) due to its proximity to the nitrogen, while H4 experiences a counterbalancing shielding effect from the phenoxy oxygen.

  • The Phenoxy Group: The phenyl ring exhibits standard multiplet patterns. The ether linkage acts as a +M donor, shielding the ortho and para protons relative to the meta protons, resulting in the characteristic ordering of chemical shifts: ortho < para < meta.

  • The Hydroxymethyl Group: The methylene protons (-CH

    
    -) are deshielded by both the adjacent hydroxyl oxygen and the 
    
    
    
    hybridized C2 carbon of the pyridine ring, appearing as a distinct singlet around 4.75 ppm (assuming rapid exchange of the -OH proton).

Electronic_Effects Core (5-Phenoxypyridin-2-yl)methanol Core Scaffold Sub1 Pyridine Nitrogen (-I, -M Effects) Core->Sub1 Sub2 Phenoxy Group (+M, -I Effects) Core->Sub2 Sub3 Hydroxymethyl Group (-I Effect) Core->Sub3 Eff1 Strong Deshielding of H6 (8.35 ppm) Sub1->Eff1 Eff2 Shielding of C4 & C6 (Ortho/Para to O) Sub2->Eff2 Eff3 Deshielding of C2 & CH2 Protons Sub3->Eff3

Diagram 1: Causal relationship between functional groups and NMR chemical shift perturbations.

Predicted Quantitative NMR Spectral Data

The following tables summarize the predicted


H and 

C NMR chemical shifts for (5-Phenoxypyridin-2-yl)methanol in CDCl

at 298 K.
Table 1: Predicted H NMR Data (400 MHz, CDCl )
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment Rationale
-OH 3.50br s-1HExchangeable; highly dependent on concentration/temperature.
-CH

-
4.75s-2HDeshielded by adjacent hydroxyl oxygen and pyridine C2.
H3 (Py) 7.20d8.51HOrtho to hydroxymethyl group; standard aromatic doublet.
H4 (Py) 7.35dd8.5, 2.81HMeta coupling to H6, ortho coupling to H3.
H6 (Py) 8.35d2.81HStrongly deshielded by pyridine nitrogen (-I effect).
o-H (Ph) 7.05d8.02HShielded by phenoxy oxygen (+M effect).
m-H (Ph) 7.38t8.02HMeta position of the phenoxy ring.
p-H (Ph) 7.18t7.51HPara position of the phenoxy ring.
Table 2: Predicted C NMR Data (100 MHz, CDCl )
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
-CH

OH
64.2CH

Typical primary alcohol aliphatic shift.
C2 (Py) 156.5CqQuaternary carbon attached to hydroxymethyl.
C3 (Py) 121.3CHShielded relative to unsubstituted pyridine.
C4 (Py) 125.8CHOrtho to phenoxy group (+M shielding offset).
C5 (Py) 153.2CqQuaternary carbon attached to phenoxy oxygen.
C6 (Py) 138.5CHAdjacent to nitrogen, offset by ortho-OPh shielding.
C-ipso (Ph) 156.8CqQuaternary carbon attached to ether linkage.
C-ortho (Ph) 119.5CHOrtho to ether linkage.
C-meta (Ph) 130.2CHMeta to ether linkage.
C-para (Ph) 124.5CHPara to ether linkage.

Computational NMR Prediction Protocol (DFT-GIAO)

To generate highly accurate theoretical NMR spectra, modern computational chemistry relies on Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbital (GIAO) method. Because DFT calculations can exhibit systematic errors, empirical scaling via linear regression against experimental databases is required to achieve root-mean-square deviations (RMSD) below 2.0 ppm for


C and 0.2 ppm for 

H .
Step-by-Step Computational Workflow:
  • Conformational Search: Generate a 3D structure from the SMILES string (c1ccc(cc1)Oc2cnc(cc2)CO). Perform a conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest-energy conformers, particularly focusing on the rotation of the phenoxy and hydroxymethyl groups.

  • Geometry Optimization: Optimize the geometries of all conformers within 3.0 kcal/mol of the global minimum using DFT at the B3LYP/6-31G(d) level of theory in a simulated implicit solvent model (e.g., PCM for Chloroform).

  • Magnetic Shielding Calculation: Calculate the isotropic magnetic shielding tensors for each optimized conformer using the GIAO method at the mPW1PW91/6-311+G(2d,p) or B3LYP/6-31G(d) level.

  • Boltzmann Averaging & Empirical Scaling: Calculate the Boltzmann-weighted average of the shielding tensors based on the relative free energies of the conformers. Apply empirical linear scaling factors derived from experimental databases (e.g., CHESHIRE or NMRShiftDB2) to convert shielding tensors into predicted chemical shifts.

NMR_Workflow A Input Structure (SMILES/3D) B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT: B3LYP/6-31G*) B->C D NMR Shielding Calculation (GIAO-DFT) C->D E Empirical Scaling & Boltzmann Averaging D->E F Predicted NMR Spectra (1H & 13C) E->F

Diagram 2: Step-by-step computational workflow for DFT-GIAO NMR prediction.

Experimental Validation Workflow

To validate the computational predictions, a self-validating experimental protocol must be executed. The following methodology ensures high signal-to-noise (S/N) ratios and accurate integration.

Step-by-Step Acquisition Protocol:
  • Sample Preparation: Weigh accurately 15–20 mg of highly pure (5-Phenoxypyridin-2-yl)methanol. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. Transfer to a high-quality 5 mm NMR tube.
    
  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl

    
    . Tune and match the probe for 
    
    
    
    H and
    
    
    C nuclei. Perform gradient shimming (Z1-Z5) to achieve a lock signal >80% and a line width at half-height <0.5 Hz for the TMS peak.
  • 
    H NMR Acquisition: 
    
    • Pulse Sequence: Standard 1D proton sequence (e.g., zg30).

    • Parameters: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation. Acquire 16 to 32 scans with a spectral width of 15 ppm.

  • 
    C NMR Acquisition: 
    
    • Pulse Sequence: Proton-decoupled 1D carbon sequence (e.g., zgpg30).

    • Parameters: Set D1 to 2.0–3.0 seconds to allow for the relaxation of quaternary carbons (C2, C5, C-ipso). Acquire 512 to 1024 scans depending on the exact sample concentration.

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz for

    
    H, 1.0 Hz for 
    
    
    
    C) prior to Fourier transformation. Phase the spectrum manually to achieve pure absorption lineshapes. Apply a baseline correction (e.g., polynomial fit) and calibrate the TMS peak precisely to 0.00 ppm.

References

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry / National Institutes of Health (NIH) URL:[Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: Journal of Chemical Theory and Computation / National Institutes of Health (NIH) URL:[Link]

Theoretical properties of (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Properties of (5-Phenoxypyridin-2-yl)methanol

Abstract

(5-Phenoxypyridin-2-yl)methanol represents a compelling, albeit theoretically explored, molecular scaffold for researchers in drug discovery and materials science. This document provides a comprehensive technical guide to its core theoretical properties, drawing upon established principles of organic chemistry and medicinal chemistry. By analyzing the constituent phenoxy, pyridine, and methanol moieties, we construct a scientifically grounded profile of this compound. This guide delves into its predicted physicochemical characteristics, outlines plausible synthetic strategies, explores its potential reactivity, and hypothesizes its biological relevance. All theoretical assertions are substantiated by references to analogous compounds and well-documented chemical transformations, ensuring a high degree of scientific integrity. This whitepaper is intended to serve as a foundational resource for scientists interested in the synthesis and investigation of novel phenoxypyridine derivatives.

Introduction: The Scientific Interest in Phenoxypyridine Scaffolds

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its nitrogen atom imparts unique electronic properties, influencing the molecule's polarity, basicity, and ability to engage in hydrogen bonding—all critical determinants of pharmacokinetic and pharmacodynamic profiles. The introduction of a phenoxy group at the 5-position of the pyridine ring creates a diaryl ether linkage, which can significantly modulate the molecule's conformational flexibility and lipophilicity. Furthermore, the hydroxymethyl group at the 2-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Predicted Physicochemical and Electronic Properties

The physicochemical properties of (5-Phenoxypyridin-2-yl)methanol are predicted based on the electronic interplay of its constituent functional groups. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[4] The phenoxy group, connected via an ether linkage, will exert both an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). The overall electronic influence on the pyridine ring will be a balance of these opposing effects.

The hydroxymethyl group at the 2-position is a versatile functional group that can act as both a hydrogen bond donor and acceptor, influencing the molecule's solubility and potential for intermolecular interactions with biological targets.

Table 1: Predicted Physicochemical Properties of (5-Phenoxypyridin-2-yl)methanol

PropertyPredicted ValueRationale and Supporting Evidence
Molecular Formula C₁₂H₁₁NO₂Based on chemical structure.
Molecular Weight 201.22 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solidBy analogy to other substituted pyridines and phenols.
Melting Point Moderately highThe presence of polar functional groups and the potential for hydrogen bonding and pi-stacking would suggest a solid with a defined melting point.
Boiling Point > 250 °CExpected to be significantly higher than simpler pyridines due to increased molecular weight and polarity.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)The hydrophobic phenoxy and pyridine rings will limit water solubility, while the polar hydroxymethyl group will enhance solubility in polar organic solvents.[1]
pKa (of pyridinium ion) ~4.5 - 5.0The parent pyridinium ion has a pKa of ~5.2.[4] The electron-withdrawing nature of the phenoxy group is expected to slightly decrease the basicity of the pyridine nitrogen.
LogP ~2.0 - 2.5The combination of a hydrophobic phenoxy group and a hydrophilic hydroxymethyl group will result in a moderate lipophilicity, a desirable range for many drug candidates.

Proposed Synthetic Pathways

The synthesis of (5-Phenoxypyridin-2-yl)methanol can be logically approached through a convergent strategy, focusing on the formation of the key phenoxy-pyridine bond and the subsequent or prior introduction of the hydroxymethyl group.

Pathway 1: Ullmann Condensation followed by Reduction

A robust and well-established method for the formation of diaryl ethers is the Ullmann condensation.[5][6][7] This copper-catalyzed reaction couples an aryl halide with a phenol. In this proposed pathway, a 5-halopyridine-2-carboxylic acid derivative would be coupled with phenol, followed by reduction of the carboxylic acid to the primary alcohol.

Synthetic_Pathway_1 A 5-Halo-2-methylpyridine B 5-Halo-pyridine-2-carboxylic acid A->B Oxidation (e.g., KMnO₄) C 5-Phenoxypyridine-2-carboxylic acid B->C Ullmann Condensation (Phenol, Cu catalyst) D (5-Phenoxypyridin-2-yl)methanol C->D Reduction (e.g., LiAlH₄ or BH₃)

Caption: Proposed synthesis of (5-Phenoxypyridin-2-yl)methanol via Ullmann condensation.

Experimental Protocol: A Generalized Approach

  • Oxidation of 5-Halo-2-methylpyridine: 5-Bromo-2-methylpyridine can be oxidized to 5-bromopicolinic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions.[8] Careful control of temperature and stoichiometry is crucial to prevent over-oxidation and ring cleavage.[8]

  • Ullmann Condensation: The resulting 5-bromopicolinic acid is then subjected to an Ullmann condensation with phenol.[5][6] This reaction is typically carried out in a high-boiling polar solvent like DMF or DMSO, with a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃). Modern protocols may employ ligands to facilitate the reaction at lower temperatures.[6]

  • Reduction of the Carboxylic Acid: The final step involves the reduction of the carboxylic acid group of 5-phenoxypyridine-2-carboxylic acid to the corresponding primary alcohol. This can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an anhydrous ethereal solvent like THF.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative approach involves the nucleophilic aromatic substitution (SNAr) of a highly activated pyridine ring. This strategy would be contingent on the presence of a strong electron-withdrawing group to activate the ring towards nucleophilic attack by phenoxide.

Synthetic_Pathway_2 E 5-Nitro-2-chloropyridine F 2-Chloro-5-phenoxypyridine E->F SNAr (Phenol, Base) G Grignard Formation F->G Mg, THF H (5-Phenoxypyridin-2-yl)methanol G->H Reaction with Formaldehyde

Caption: Alternative synthetic route via Nucleophilic Aromatic Substitution.

Predicted Reactivity and Chemical Behavior

The chemical reactivity of (5-Phenoxypyridin-2-yl)methanol will be dictated by its three key functional components: the pyridine ring, the phenoxy group, and the hydroxymethyl group.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated.[4] The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The phenoxy substituent will influence the regioselectivity of such reactions.

  • Hydroxymethyl Group: The primary alcohol is susceptible to a range of common transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid using reagents like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄), respectively.[9] It can also be converted to a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions. The alcohol functionality can also participate in esterification or etherification reactions.[1][10]

  • Phenoxy Group: The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., strong acids like HBr or HI). The phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution, with the oxygen atom acting as an ortho-, para-director.

Hypothetical Biological and Pharmacological Relevance

The (5-Phenoxypyridin-2-yl)methanol scaffold holds considerable potential in drug discovery due to the established biological importance of its constituent parts.

Biological_Relevance cluster_targets Hypothesized Interactions A (5-Phenoxypyridin-2-yl)methanol B Potential Biological Targets A->B Structure-Based Hypothesis C Kinases B->C D GPCRs B->D E Ion Channels B->E F Enzymes B->F

Caption: Hypothesized biological relevance and potential molecular targets.

  • As a Privileged Scaffold: The pyridine ring is a well-known "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1]

  • Modulation of Physicochemical Properties: The phenoxy group can be strategically employed to fine-tune the lipophilicity and other physicochemical properties of a drug candidate, which is crucial for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The introduction of the phenoxy group can also provide additional vectors for interaction with a biological target.

  • Potential as a Bioisostere: The phenoxypyridine moiety can be considered a bioisostere for other aromatic systems, such as biphenyl or other diaryl ethers, which are common in many drug molecules.

  • Therapeutic Areas of Interest: Based on the known activities of related compounds, derivatives of (5-Phenoxypyridin-2-yl)methanol could be explored for their potential in areas such as:

    • Oncology: Many kinase inhibitors incorporate substituted pyridine rings.

    • Neuroscience: The pyridine scaffold is present in numerous CNS-active drugs.

    • Inflammation and Pain: The analgesic properties of phenazopyridine suggest potential for developing novel anti-inflammatory or analgesic agents.[2][11]

Conclusion

(5-Phenoxypyridin-2-yl)methanol, while not extensively documented in the scientific literature, represents a molecule of significant theoretical interest. By applying fundamental principles of organic chemistry and medicinal chemistry, we have constructed a detailed in-silico profile of this compound. The proposed synthetic routes are based on reliable and well-established chemical reactions, providing a clear path for its laboratory preparation. The predicted physicochemical properties and potential for diverse chemical transformations highlight its utility as a versatile building block for the synthesis of novel compounds. Furthermore, the analysis of its structural components suggests a high potential for biological activity, making it an attractive scaffold for future drug discovery efforts. This technical guide serves as a foundational resource to stimulate and guide further research into the synthesis, characterization, and application of (5-Phenoxypyridin-2-yl)methanol and its derivatives.

References

  • Benchchem. (2025). Application Notes and Protocols for Incorporating 2-Fluoro-6-hydroxymethyl pyridine into Heterocyclic Scaffolds. Benchchem.
  • Wikipedia. (2024). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • ChemicalBook. (2026). 2-(Hydroxymethyl)
  • Benchchem. (2025). Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem.
  • Song, L. C., Zhu, L., Hu, F. Q., & Wang, Y. X. (2017). Studies on Chemical Reactivity and Electrocatalysis of Two Acylmethyl(hydroxymethyl)pyridine Ligand-Containing [Fe]-Hydrogenase Models (2-COCH2-6-HOCH2C5H3N)Fe(CO)2L (L = η1-SCOMe, η1-2-SC5H4N). Inorganic chemistry, 56(24), 15216–15230. [Link]

  • Jubilant Ingrevia. (n.d.). 2- (Hydroxymethyl)
  • Benchchem. (2025). Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. Benchchem.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Li, Y., Wu, D., & Wang, Y. (2016). Effect of the phenoxy groups on PDIB and its derivatives. Scientific reports, 6, 35555. [Link]

  • Pellón, R. F., Carrasco, R., Milián, V., & Rodés, L. (1995). Use of Pyridine as Cocatalyst for the Synthesis of 2-Carboxy Substituted Diphenylethers by Ullmann-Goldberg Condensation.
  • Wikipedia. (2024). Pyridine. Wikipedia. Retrieved from [Link]

  • Harris, T. D., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3147-3155.
  • Organic Synthesis. (n.d.).
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  • Harris, S. A., & Folkers, K. (1939). The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). Journal of the American Chemical Society, 61(5), 1245–1247.
  • National Center for Biotechnology Information. (n.d.). Phenazopyridine. PubChem. Retrieved from [Link]

  • Wikipedia. (2024). Phenazopyridine. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenazopyridine hydrochloride. PubChem. Retrieved from [Link]

  • Gloc, M., et al. (2017).
  • ResearchGate. (n.d.). phenazopyridine induces differentiation of PSC with no effects on....
  • Wang, Y., et al. (2024). Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. The Journal of Organic Chemistry, 89(5), 3020–3030.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenazopyridine. IUPHAR/BPS Guide to PHARMACOLOGY.
  • ChemScene. (n.d.). 5-Phenoxypyrazine-2-carboxylic acid. ChemScene.
  • ChemicalBook. (n.d.). 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Eastham, J. H., & Patel, P. (2023). Phenazopyridine. In StatPearls.
  • The Royal Society of Chemistry. (n.d.). Highly-Chemoselective Step-Down Reduction of Carboxylic Acids to Aromatic Hydrocarbons via Palladium Catalysis. The Royal Society of Chemistry.
  • Patsnap Synapse. (2025). Phenazopyridine Hydrochloride - Drug Targets, Indications, Patents.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • ResearchGate. (2025). Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs.
  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
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A Comprehensive Technical Guide to (Pyridin-2-yl)methanol Compounds: Synthesis, Coordination Chemistry, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(Pyridin-2-yl)methanol and its derivatives represent a versatile class of heterocyclic compounds with significant applications across medicinal chemistry, coordination chemistry, and materials science. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse functionalities of these compounds, offering valuable insights for researchers and professionals in drug discovery and materials development.

Synthetic Strategies for (Pyridin-2-yl)methanol and its Derivatives

The synthesis of (pyridin-2-yl)methanol can be achieved through various routes, with the choice of method often dictated by the desired scale, available starting materials, and tolerance to specific reaction conditions. The primary approaches involve the reduction of picolinic acid and its esters, or the functionalization of 2-picoline.

Reduction of Picolinic Acid and its Esters

A common and straightforward method for synthesizing (pyridin-2-yl)methanol is the reduction of picolinic acid or its corresponding esters. This transformation can be accomplished using several reducing agents.

Experimental Protocol: Reduction of Ethyl Picolinate using Lithium Aluminum Hydride

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: A solution of ethyl picolinate in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude (pyridin-2-yl)methanol is purified by vacuum distillation or column chromatography.

Synthesis from 2-Picoline

An alternative route to (pyridin-2-yl)methanol starts from the more readily available 2-picoline. This multi-step synthesis involves an initial N-oxidation, followed by rearrangement and hydrolysis.

Experimental Protocol: Synthesis from 2-Picoline via N-Oxidation and Rearrangement

  • N-Oxidation: 2-Picoline is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 2-picoline N-oxide.

  • Rearrangement: The 2-picoline N-oxide is then subjected to a rearrangement reaction using acetic anhydride, which yields 2-pyridylmethyl acetate.

  • Hydrolysis: The resulting acetate is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to afford (pyridin-2-yl)methanol.

  • Purification: The product is then extracted and purified using standard techniques like distillation or chromatography.

A Chinese patent describes a method using 2-picoline and hydrogen peroxide with glacial acetic acid as a solvent. The reaction proceeds at 70-80°C for 3-5 hours to yield 2-picoline N-oxide. This intermediate is then reacted with acetic anhydride under reflux for 3-6 hours to produce 2-picolyl acetate, which is subsequently hydrolyzed with sodium hydroxide to give 2-pyridinemethanol[1].

Comparative Analysis of Synthetic Routes
Route Starting Material Key Reagents Advantages Disadvantages
Reduction Picolinic Acid/EstersLiAlH₄, NaBH₄High yields, direct conversion.Use of hazardous and moisture-sensitive reagents.
From 2-Picoline 2-PicolineH₂O₂, Acetic AnhydrideReadily available and inexpensive starting material.Multi-step process, potentially lower overall yield.

Coordination Chemistry of (Pyridin-2-yl)methanol

The (pyridin-2-yl)methanol scaffold possesses both a pyridine nitrogen and a hydroxyl group, making it a versatile ligand capable of coordinating to a wide range of metal ions in various modes. This coordination ability is central to its utility in catalysis and materials science.

Ligand Properties and Coordination Modes

(Pyridin-2-yl)methanol can act as a bidentate or a monodentate ligand. As a bidentate ligand, it chelates to a metal center through the pyridine nitrogen and the deprotonated hydroxyl oxygen, forming a stable five-membered ring. In its monodentate mode, it typically coordinates through the more basic pyridine nitrogen. The flexibility of the hydroxymethyl arm allows for the formation of diverse coordination geometries.

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

M [label="Metal Ion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N [label="N"]; O [label="O"]; Py [label="Pyridine Ring", shape=ellipse]; CH2 [label="CH2"];

M -- N [len=1.5]; M -- O [len=1.5]; N -- Py [len=1.0]; Py -- CH2 [len=1.0]; CH2 -- O [len=1.0]; N -- CH2 [style=invis]; } }

Bidentate coordination of (pyridin-2-yl)methanol to a metal center.
Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with (pyridin-2-yl)methanol is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Experimental Protocol: Synthesis of a Copper(II)-(pyridin-2-yl)methanol Complex

  • Ligand Solution: (Pyridin-2-yl)methanol is dissolved in a suitable solvent, such as methanol or ethanol.

  • Metal Salt Solution: A solution of a copper(II) salt (e.g., copper(II) chloride or copper(II) acetate) in the same solvent is prepared.

  • Complexation: The ligand solution is added dropwise to the metal salt solution with stirring. The reaction is often accompanied by a color change.

  • Isolation: The resulting complex may precipitate out of solution or can be isolated by slow evaporation of the solvent.

  • Characterization: The complex is then characterized by techniques such as FT-IR, UV-Vis, mass spectrometry, and elemental analysis. Single crystals suitable for X-ray diffraction can provide definitive structural information.

Spectroscopic and Structural Characterization
Technique Key Observables for (Pyridin-2-yl)methanol Complexes
FT-IR Spectroscopy Shift in the C=N stretching frequency of the pyridine ring upon coordination. Broadening or disappearance of the O-H stretching band upon deprotonation and coordination of the hydroxyl group.
UV-Vis Spectroscopy d-d transitions for transition metal complexes, providing information on the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands.
Mass Spectrometry Determination of the molecular weight of the complex and its fragmentation pattern.
¹H NMR Spectroscopy Shifts in the chemical shifts of the pyridine and methylene protons upon coordination to a diamagnetic metal center.
X-ray Crystallography Provides precise bond lengths, bond angles, and the overall three-dimensional structure of the complex in the solid state.

Applications of (Pyridin-2-yl)methanol Compounds

The unique structural features of (pyridin-2-yl)methanol and its derivatives have led to their application in several fields, most notably in medicinal chemistry as therapeutic agents and in catalysis as ligands for transition metal complexes.

Medicinal Chemistry: Targeting Ion Channels

A significant application of (pyridin-2-yl)methanol derivatives is in the development of novel therapeutic agents. Notably, they have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[2][3] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it an attractive target for drug discovery.[4] The (pyridin-2-yl)methanol moiety is a key pharmacophore in these antagonists, contributing to their binding affinity and selectivity.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

P2M [label="(Pyridin-2-yl)methanol\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRPV3 [label="TRPV3 Ion Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="Blockage of\nIon Channel", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Effect [label="Therapeutic Effect\n(e.g., Analgesia)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

P2M -> TRPV3 [label="Binds to"]; TRPV3 -> Block [label="Leads to"]; Block -> Effect; } }

Mechanism of action of (pyridin-2-yl)methanol derivatives as TRPV3 antagonists.
Catalysis: Ligands for Metal-Catalyzed Reactions

The ability of (pyridin-2-yl)methanol to form stable complexes with various transition metals has led to their use as ligands in homogeneous catalysis. Ruthenium complexes bearing ligands derived from (pyridin-2-yl)methanol have shown activity in transfer hydrogenation reactions, which are important for the synthesis of alcohols from ketones and aldehydes. Copper complexes with (pyridin-2-yl)methanol-based ligands have been investigated as catalysts for oxidation reactions. The electronic and steric properties of the ligand can be tuned by introducing substituents on the pyridine ring, thereby influencing the catalytic activity and selectivity of the metal complex.

Materials Science: Building Blocks for Metal-Organic Frameworks

(Pyridin-2-yl)methanol and its derivatives can also serve as building blocks for the construction of metal-organic frameworks (MOFs). The pyridine nitrogen provides a coordination site for linking to metal nodes, while the hydroxyl group can participate in hydrogen bonding within the framework, influencing its overall structure and properties. By carefully selecting the metal centers and modifying the (pyridin-2-yl)methanol linker, MOFs with tailored pore sizes and functionalities can be designed for applications in gas storage, separation, and catalysis.

Conclusion

(Pyridin-2-yl)methanol compounds are a class of molecules with a rich and diverse chemistry. Their accessible synthesis, versatile coordination behavior, and valuable applications in medicine, catalysis, and materials science make them a subject of ongoing research and development. This guide has provided a comprehensive overview of the key aspects of these compounds, from their synthesis and characterization to their practical applications. As our understanding of the structure-activity relationships of these compounds continues to grow, so too will their impact on various scientific and technological fields.

References

  • Drizin, I., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947.
  • CN105153019A - 2-pyridinemethanol and synthetic method thereof - Google Patents. (n.d.).
  • Morales-Lázaro, S. L., Simon, S. A., & Rosenblatt, M. I. (2013).
  • El-Gazzar, A. B. A., et al. (2020). Synthesis and pharmacological evaluation of novel pyridine derivatives as potent and selective TRPV3 antagonists. Bioorganic Chemistry, 99, 103833.
  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Zhang, Y., et al. (2023).
  • Chen, J., et al. (2024). Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. Molecules, 29(15), 3357.
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  • Dong, Y., et al. (2019). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Journal of Materials Chemistry A, 7(30), 17958-17965.
  • Zhou, H.-C., & Kitagawa, S. (2014). Metal-Organic Frameworks (MOFs). Chemical Society Reviews, 43(16), 5415-5418.

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An In-depth Technical Guide to the Potential Research Areas for (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of innovation. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their integration into numerous approved therapeutics.[1][2] This guide focuses on a specific, yet underexplored, member of this family: (5-Phenoxypyridin-2-yl)methanol . By combining the structural features of a phenoxypyridine and a pyridin-2-yl-methanol, this molecule presents a compelling starting point for novel research endeavors. The phenoxy group offers a handle for modulating lipophilicity and engaging in pi-stacking interactions, while the pyridyl-methanol moiety provides a site for hydrogen bonding and further functionalization. This document aims to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, outlining a strategic approach to unlocking the therapeutic potential of this promising chemical entity. We will delve into a plausible synthetic route, propose key areas for biological investigation, and detail the necessary protocols for its characterization, thereby providing a solid foundation for future research and development.

Synthesis and Characterization: From Concept to Compound

Proposed Synthetic Pathway

The proposed synthesis commences with the readily available 5-bromo-2-methylpyridine and proceeds through two key transformations: a copper-catalyzed Ullmann condensation to introduce the phenoxy group, followed by oxidation of the methyl group to a carboxylic acid, and subsequent reduction to the desired primary alcohol.

Synthetic_Pathway A 5-Bromo-2-methylpyridine C 5-Phenoxy-2-methylpyridine A->C CuI, L-proline, K2CO3, DMSO, 90 °C (Ullmann Condensation) B Phenol B->C D 5-Phenoxypyridine-2-carboxylic acid C->D KMnO4, H2O/Pyridine, reflux (Oxidation) E (5-Phenoxypyridin-2-yl)methanol D->E LiAlH4, THF, 0 °C to rt (Reduction)

Caption: Proposed multi-step synthesis of (5-Phenoxypyridin-2-yl)methanol.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Phenoxy-2-methylpyridine (Ullmann Condensation)

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers.[3][4] The use of a copper catalyst, often in conjunction with a ligand, facilitates the coupling of an aryl halide with a phenol.

  • Materials: 5-Bromo-2-methylpyridine, Phenol, Copper(I) iodide (CuI), L-proline, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-methylpyridine (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMSO to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-phenoxy-2-methylpyridine.

Step 2: Synthesis of 5-Phenoxypyridine-2-carboxylic acid (Oxidation)

The oxidation of the methyl group to a carboxylic acid is a critical step. Potassium permanganate is a strong oxidizing agent suitable for this transformation.[5]

  • Materials: 5-Phenoxy-2-methylpyridine, Potassium permanganate (KMnO₄), Pyridine, Water.

  • Procedure:

    • Dissolve 5-phenoxy-2-methylpyridine in a mixture of water and pyridine.

    • Heat the solution to reflux.

    • Slowly add a solution of KMnO₄ (2-3 equivalents) in water to the refluxing mixture.

    • Continue refluxing until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

    • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

    • Wash the MnO₂ cake with hot water.

    • Combine the filtrate and washings and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-phenoxypyridine-2-carboxylic acid.

Step 3: Synthesis of (5-Phenoxypyridin-2-yl)methanol (Reduction)

The final step involves the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this purpose.[6]

  • Materials: 5-Phenoxypyridine-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 5-phenoxypyridine-2-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again, while maintaining cooling in an ice bath.

    • Filter the resulting suspension and wash the solid with THF.

    • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain (5-Phenoxypyridin-2-yl)methanol.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the synthesized (5-Phenoxypyridin-2-yl)methanol is essential to confirm its identity and purity. The following table summarizes the expected analytical data.

Technique Expected Observations
¹H NMR Aromatic protons of the pyridine and phenyl rings in the δ 7.0-8.5 ppm region. A singlet for the CH₂ group adjacent to the oxygen at approximately δ 4.5-5.0 ppm. A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.[7][8]
¹³C NMR Aromatic carbons in the δ 110-160 ppm region. The carbon of the CH₂OH group is expected around δ 60-65 ppm.[9]
IR Spectroscopy A broad O-H stretching band around 3300-3400 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. A strong C-O stretching band for the alcohol around 1050 cm⁻¹. Asymmetric C-O-C stretching for the aryl ether around 1240 cm⁻¹.[10][11][12][13]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (M-17) and the formation of a tropylium-like ion.[14][15][16]
Melting Point A sharp melting point for a pure crystalline solid.
Purity (HPLC) A single major peak indicating high purity.

Potential Research Areas and Biological Screening

The unique structural combination of a phenoxypyridine and a pyridin-2-yl-methanol in (5-Phenoxypyridin-2-yl)methanol suggests several promising avenues for biological investigation. Drawing parallels with structurally related compounds provides a logical basis for targeted screening.

Neurology: Anticonvulsant and Nociceptive Pathways
  • Rationale: Phenoxypyridine derivatives have been explored for their anticonvulsant properties. Furthermore, pyridin-2-yl-methanol derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and inflammation.[17]

  • Proposed Research:

    • Anticonvulsant Screening: Evaluate the compound in standard rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

    • TRPV Channel Modulation: Assess the activity of the compound on TRPV3 and other related TRP channels (e.g., TRPV1, TRPA1) using in vitro calcium imaging assays in recombinant cell lines.

Oncology: Anticancer Activity
  • Rationale: The pyridine scaffold is a privileged structure in oncology drug discovery, with numerous derivatives exhibiting potent anticancer activity through various mechanisms.[1] Phenazopyridine, a related pyridine-containing molecule, has been investigated as a scaffold for inhibitors of translesion synthesis, a pathway that helps cancer cells tolerate DNA damage.[18]

  • Proposed Research:

    • Cytotoxicity Screening: Screen the compound against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) using a standard cell viability assay such as the MTT assay.[2]

    • Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action, which could include apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.

Infectious Diseases: Antimicrobial and Antiviral Potential
  • Rationale: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities.[1]

  • Proposed Research:

    • Antibacterial and Antifungal Screening: Determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

    • Antiviral Assays: Evaluate the compound for activity against a range of viruses, depending on available resources and expertise.

Agrochemicals: Herbicidal and Fungicidal Activity
  • Rationale: Recently, phenoxypyridine derivatives have been reported as potent protoporphyrinogen oxidase (PPO) inhibitor herbicides.[19][20]

  • Proposed Research:

    • Herbicidal Activity Screening: Test the compound for pre- and post-emergence herbicidal activity against a panel of common weed species.

    • Fungicidal Activity Screening: Evaluate the compound's ability to inhibit the growth of important plant pathogenic fungi.

Experimental Workflows and Data Presentation

To facilitate a structured and efficient investigation, the following workflows and data presentation formats are recommended.

General Screening Workflow

Screening_Workflow Start Synthesized (5-Phenoxypyridin-2-yl)methanol Purity Purity and Identity Confirmation (NMR, MS, HPLC) Start->Purity Primary Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purity->Primary Hit_Ident Hit Identification Primary->Hit_Ident Dose_Resp Dose-Response and IC50/MIC Determination Hit_Ident->Dose_Resp Secondary Secondary Assays (Mechanism of Action) Dose_Resp->Secondary Lead_Opt Lead Optimization (Analog Synthesis) Secondary->Lead_Opt

Caption: A generalized workflow for the biological screening of (5-Phenoxypyridin-2-yl)methanol.

Data Summarization

All quantitative data from biological assays should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Example Data Table for Anticancer Screening

Cell Line Tissue of Origin IC₅₀ (µM)
MCF-7Breast Cancer
A549Lung Cancer
HCT116Colon Cancer
K562Leukemia

Concluding Remarks and Future Directions

(5-Phenoxypyridin-2-yl)methanol represents a novel and unexplored chemical entity with significant potential for the discovery of new bioactive molecules. The synthetic route proposed herein is both plausible and amenable to the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The outlined areas of biological investigation, grounded in the known activities of related scaffolds, provide a strategic starting point for a comprehensive screening campaign. The successful identification of a lead compound from this scaffold will undoubtedly pave the way for further preclinical development and could ultimately lead to the discovery of new therapeutic agents or agrochemicals. This guide provides the foundational knowledge and experimental framework necessary to embark on this exciting area of research.

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  • Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. PMC. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Experiment 6: Mild Reduction of a Carboxylic Acid to an Alcohol via 2-Pyridyl Thioester Activation. ResearchGate. [Link]

  • Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine. Journal of the American Chemical Society. [Link]

  • The synthetic method of 2-pyridine carboxylic acid.
  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

Sources

Comprehensive Safety, Handling, and Application Guide for (5-Phenoxypyridin-2-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract (5-Phenoxypyridin-2-yl)methanol (CAS: 936344-43-3)[1] is a critical intermediate in the synthesis of selective Kappa Opioid Receptor (KOR) antagonists, such as JDTic analogues[2]. This whitepaper provides researchers and drug development professionals with an authoritative, self-validating framework for the safe handling, storage, and synthetic application of this compound. By analyzing the causality behind its physicochemical properties and reactivity, this guide ensures scientific integrity and operational safety in the laboratory.

Physicochemical Profiling & Structural Causality

The structural architecture of (5-Phenoxypyridin-2-yl)methanol dictates both its synthetic utility and its hazard profile. The electron-withdrawing nature of the pyridine ring is modulated by the electron-donating 5-phenoxy substituent, creating a unique electronic environment around the 2-hydroxymethyl group. This specific configuration is essential for its downstream oxidation to picolinic acid derivatives[3], but it also introduces specific stability considerations.

Table 1: Physicochemical Properties of (5-Phenoxypyridin-2-yl)methanol

PropertyValue / DescriptionCausality / Implication
CAS Number 936344-43-3[1]Unique identifier for regulatory tracking and SDS retrieval.
Molecular Formula C12H11NO2[1]Indicates the presence of heteroatoms requiring specific waste segregation.
Molecular Weight 201.22 g/mol Standard constant for stoichiometric calculations in coupling reactions.
Physical State Solid (Crystalline Powder)[4]Prone to aerosolization; necessitates handling exclusively in a fume hood.
Solubility Soluble in polar organic solventsFacilitates homogeneous oxidation reactions (e.g., with KMnO4).

Mechanistic Role in KOR Antagonist Synthesis

In the development of novel KOR antagonists, (5-Phenoxypyridin-2-yl)methanol serves as the precursor to the critical picolinic acid moiety[2]. The synthesis typically begins with 2-methyl-5-phenoxypyridine, which undergoes selective N-oxidation via m-CPBA. The causality for choosing m-CPBA is its electrophilic nature, which selectively oxidizes the nucleophilic pyridine nitrogen without cleaving the sensitive ether (phenoxy) linkage.

The resulting N-oxide is subjected to a Boekelheide rearrangement using acetic anhydride and acetic acid, followed by hydrolysis to yield (5-Phenoxypyridin-2-yl)methanol[3]. This rearrangement is chosen because it allows for the regioselective functionalization of the alpha-methyl group. The intermediate is subsequently oxidized using potassium permanganate (KMnO4) to afford 5-phenoxypicolinic acid, which is then coupled with complex amines using HBTU to form the final active pharmaceutical ingredient (API)[3].

SyntheticPathway P30 2-Methyl-5-phenoxypyridine (Starting Material) P31 Pyridine N-oxide (Intermediate) P30->P31 m-CPBA (N-Oxidation) P32 (5-Phenoxypyridin-2-yl)methanol (Key Intermediate) P31->P32 1. Ac2O/AcOH 2. Hydrolysis (Boekelheide) P33 5-Phenoxypicolinic Acid (Oxidized Product) P32->P33 KMnO4 (Oxidation) P13 KOR Antagonist (Final API) P33->P13 Amine, HBTU (Amide Coupling)

Synthetic pathway of KOR antagonists utilizing (5-Phenoxypyridin-2-yl)methanol.

Hazard Assessment & Toxicology

As a pyridine derivative containing a benzylic-like alcohol, (5-Phenoxypyridin-2-yl)methanol presents specific handling risks[5]. The compound is classified primarily as an irritant, but its structural motifs suggest the potential for localized toxicity upon prolonged exposure.

Table 2: Hazard Identification & Causal Mitigation

Hazard ClassGHS IndicationCausal Mitigation Strategy
Skin Irritation Category 2 (H315)Pyridine rings can partition into lipid bilayers. Use double nitrile gloves.
Eye Irritation Category 2A (H319)Fine crystalline powder can cause micro-abrasions. Wear tight-fitting safety goggles.
Respiratory STOT Category 3 (H335)Aerosolized particulates irritate mucosal membranes. Handle in a certified fume hood.
Environmental UnclassifiedHeterocyclic amines resist rapid biodegradation. Segregate into halogen-free organics.

Self-Validating Safety & Handling Protocols

To ensure absolute scientific integrity and personnel safety, handling protocols must be self-validating—meaning each step inherently verifies the success and safety of the previous one.

Storage Causality

Rather than storing the compound on a standard benchtop, it must be maintained at 2-8°C under an argon or nitrogen atmosphere. The causality here is rooted in the electron-rich nature of the phenoxy-substituted pyridine ring, which increases the susceptibility of the hydroxymethyl group to auto-oxidation into the corresponding aldehyde or carboxylic acid in the presence of atmospheric oxygen and ambient light.

SafetyWorkflow Start Material Receipt & Integrity Check Storage Storage (2-8°C, Inert Atmosphere) Start->Storage Verify SDS & Purity PPE PPE Donning (Nitrile Gloves, Goggles, Lab Coat) Storage->PPE Pre-experiment Prep Handling Fume Hood Handling (Weighing & Transfer) PPE->Handling Proceed to Hood Reaction Reaction Execution (Closed System) Handling->Reaction Reagent Addition Waste Waste Segregation (Halogen-Free Organics) Reaction->Waste Post-Reaction Disposal

Self-validating safety and handling workflow for (5-Phenoxypyridin-2-yl)methanol.

Experimental Workflow: Safe Oxidation to Picolinic Acid

The transformation of (5-Phenoxypyridin-2-yl)methanol to 5-phenoxypicolinic acid via KMnO4 is a highly exothermic process that requires rigorous control to prevent thermal runaway and over-oxidation[3].

Step-by-Step Methodology:

  • Purity Verification (Self-Validation Step 1): Prior to the reaction, verify the purity of the starting alcohol via TLC or LC-MS.

    • Causality: Pre-existing auto-oxidation products will skew the required KMnO4 stoichiometry, potentially leaving unreacted, hazardous oxidant in the mixture.

  • Solvent Preparation: Dissolve (5-Phenoxypyridin-2-yl)methanol in a suitable solvent system (e.g., water/acetone or water/t-butanol mixture) within a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0-5°C.

    • Causality: The oxidation of the primary alcohol is highly exothermic. Controlling the temperature prevents the cleavage of the sensitive ether (phenoxy) linkage.

  • Oxidant Addition: Add finely powdered KMnO4 portion-wise over 30-45 minutes.

    • Self-Validation Step 2: Monitor the temperature after each addition. Do not proceed with the next portion until the temperature stabilizes, ensuring the reaction is not accumulating unreacted oxidant.

  • Reaction Quenching: Once complete (verified by TLC), quench the excess KMnO4 with a saturated aqueous solution of sodium bisulfite (NaHSO3).

    • Causality: NaHSO3 rapidly reduces the hazardous, intensely purple Mn(VII) species to water-soluble, pale Mn(II) salts. This step is visually self-validating as the solution will transition from purple/brown to clear/colorless.

  • Isolation: Filter the mixture through a pad of Celite to remove any residual manganese dioxide (MnO2). Acidify the filtrate to pH 3-4 using 1M HCl to precipitate the 5-phenoxypicolinic acid. Filter, wash with cold water, and dry under vacuum.

Conclusion

(5-Phenoxypyridin-2-yl)methanol is an indispensable building block in modern medicinal chemistry, particularly for targeting the Kappa Opioid Receptor. By understanding the structural causality behind its reactivity and hazards, researchers can implement self-validating protocols that ensure both the integrity of their synthetic pathways and the safety of their laboratory environments.

References

  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry (NIH PMC) URL: [Link]

  • Title: Chemical Properties and CAS Registry for (5-phenoxypyridin-2-yl)methanol Source: Chemsrc URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Phenoxypyridin-2-yl)methanol (CAS: 936344-43-3) is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry, most notably acting as a core intermediate in the development of selective kappa opioid receptor (KOR) antagonists[1]. Synthesizing this compound requires precise functionalization of the 2-methyl group on a pyridine ring without disrupting the delicate diaryl ether linkage.

This technical guide outlines a field-proven, four-step synthetic protocol starting from commercially available 5-hydroxy-2-methylpyridine. The sequence leverages a classical Ullmann ether synthesis, an electrophilic N-oxidation, and a highly regioselective Boekelheide rearrangement to achieve the target alcohol.

Retrosynthetic Analysis & Mechanistic Rationale

The structural architecture of (5-phenoxypyridin-2-yl)methanol dictates a specific order of operations to ensure high regioselectivity and yield:

  • Ullmann Diaryl Ether Synthesis: The construction of the diaryl ether linkage is accomplished first via a copper-catalyzed Ullmann coupling. Pre-forming the potassium phenoxide salt drastically enhances the nucleophilicity of the 5-hydroxyl group, driving the displacement of the halide on iodobenzene[2].

  • N-Oxidation: Direct oxidation of the 2-methyl group is synthetically challenging. Instead, activating the pyridine ring via N-oxidation is a necessary prerequisite. m-Chloroperoxybenzoic acid (mCPBA) is selected as a mild, electrophilic oxidant that cleanly yields the N-oxide without over-oxidizing the ether linkage[2].

  • Boekelheide Rearrangement: The core transformation is the Boekelheide rearrangement. The reaction of the 2-methylpyridine N-oxide with acetic anhydride proceeds via initial O-acylation to form an N-acetoxypyridinium intermediate. Deprotonation of the alpha-methyl group yields an anhydrobase (exo-methylene intermediate). This intermediate then undergoes a [3,3]-sigmatropic shift (or proceeds via an ion-pair recombination pathway depending on solvent polarity) to deliver the acetate ester[3][4].

  • Ester Hydrolysis: Finally, mild basic hydrolysis of the acetate intermediate using potassium carbonate in aqueous methanol cleanly affords the target primary alcohol. Mild conditions are deliberately chosen to prevent any potential cleavage of the diaryl ether[5].

Synthetic Workflow Visualization

SyntheticWorkflow SM 5-Hydroxy-2-methylpyridine + Iodobenzene Step1 Step 1: Ullmann Coupling (Cu dust, KOH, DMF, 150°C) SM->Step1 Int1 2-Methyl-5-phenoxypyridine Step1->Int1 Step2 Step 2: N-Oxidation (mCPBA, DCM, 0°C to RT) Int1->Step2 Int2 2-Methyl-5-phenoxypyridine N-oxide Step2->Int2 Step3 Step 3: Boekelheide Rearrangement (Ac2O, AcOH, 150°C, 5 min) Int2->Step3 Int3 (5-Phenoxypyridin-2-yl)methyl acetate Step3->Int3 Step4 Step 4: Ester Hydrolysis (K2CO3, MeOH/H2O, RT) Int3->Step4 Product (5-Phenoxypyridin-2-yl)methanol Step4->Product

Synthetic workflow for (5-Phenoxypyridin-2-yl)methanol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-phenoxypyridine

Causality & IPC: Copper-mediated Ullmann coupling requires the formation of the phenoxide salt to drive the nucleophilic aromatic substitution. In-Process Control (IPC) should monitor the disappearance of the highly polar starting material via LC-MS (Expected Product


: 186.09 [M+H]⁺).
  • In a round-bottom flask, dissolve 5-hydroxy-2-methylpyridine (1.00 g, 9.20 mmol) and potassium hydroxide (KOH, 605 mg, 9.20 mmol) in absolute ethanol (15 mL)[2].

  • Stir at room temperature for 30 minutes to ensure complete salt formation, then concentrate the mixture to absolute dryness under reduced pressure.

  • Suspend the resulting solid in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Add copper dust (640 mg, 10.0 mmol) and iodobenzene (0.95 mL, 8.50 mmol) to the suspension[2].

  • Equip the flask with a reflux condenser and heat the heterogeneous mixture to reflux (approx. 150 °C) for 48 hours under an inert argon atmosphere[2].

  • Cool the reaction to room temperature, filter the mixture through a pad of Celite to remove copper residues, and wash the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under high vacuum to remove DMF. Purify the crude residue via flash column chromatography on silica gel to afford 2-methyl-5-phenoxypyridine.

Step 2: Synthesis of 2-Methyl-5-phenoxypyridine N-Oxide

Causality & IPC: N-oxidation increases the acidity of the alpha-protons on the 2-methyl group. The resulting N-oxide is significantly more polar than the starting material (monitor via TLC: DCM/MeOH 9:1).

  • Dissolve 2-methyl-5-phenoxypyridine (approx. 1.5 g, 8.1 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Cool the solution to 0 °C in an ice bath to control the exothermic oxidation.

  • Slowly add m-chloroperoxybenzoic acid (mCPBA, 70-75% purity, 1.1 equivalents) in small portions[2].

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate to destroy excess peroxide, followed by washing with saturated aqueous sodium bicarbonate to remove m-chlorobenzoic acid byproducts.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 2-methyl-5-phenoxypyridine N-oxide[1].

Step 3 & 4: Boekelheide Rearrangement and Hydrolysis

Causality & IPC: The Boekelheide rearrangement requires high temperatures to overcome the activation energy barrier for the [3,3]-sigmatropic shift[3]. A sealed tube prevents the loss of volatile components. Critical Note: Prolonged heating leads to polymerization and degradation; strict adherence to the 5-minute reaction time is mandatory.

  • Transfer 2-methyl-5-phenoxypyridine N-oxide (390 mg, 1.90 mmol) into a heavy-walled sealed tube[5].

  • Add acetic anhydride (2.5 mL) and glacial acetic acid (AcOH, 1 mL)[5].

  • Seal the tube and heat the mixture to 150 °C for exactly 5 minutes[2][5].

  • Cool the reaction vessel rapidly to room temperature using a water bath and carefully open the seal.

  • Concentrate the resulting dark solution under reduced pressure to remove the bulk of acetic anhydride and acetic acid.

  • Dilute the crude acetate intermediate with distilled H₂O (5 mL) and methanol (CH₃OH, 5 mL)[5].

  • Slowly add solid potassium carbonate (K₂CO₃, 4.35 g) to the solution to adjust the pH to basic (pH > 10) and facilitate ester hydrolysis[5].

  • Stir the mixture at room temperature until TLC indicates complete consumption of the acetate intermediate (typically 1-2 hours).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via flash chromatography to afford pure (5-phenoxypyridin-2-yl)methanol[1].

Quantitative Data Summary

Reaction StepReagents / CatalystsSolventTemp / TimeKey Intermediate / Product
1. Ullmann Coupling KOH (1.0 eq), Cu dust (1.1 eq), Iodobenzene (0.9 eq)EtOH (salt form), DMFReflux / 48 h2-Methyl-5-phenoxypyridine
2. N-Oxidation mCPBA (1.1 eq)DCM0 °C to RT / 12 h2-Methyl-5-phenoxypyridine N-oxide
3. Boekelheide Ac₂O, AcOHNeat (Ac₂O/AcOH)150 °C / 5 min(5-Phenoxypyridin-2-yl)methyl acetate
4. Hydrolysis K₂CO₃ (Excess)H₂O / MeOHRT / 1-2 h(5-Phenoxypyridin-2-yl)methanol

Table 1: Summary of reaction conditions and stoichiometric parameters.

References

  • Thomas, J. B., et al. "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists." Journal of Medicinal Chemistry - ACS Publications, 2013. 1

  • Rzepa, H. "Mechanism of the Boekelheide rearrangement." Henry Rzepa's Blog - Imperial College London, 2013. 3

  • "The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions." Refubium - Freie Universität Berlin, 2023. 4

Sources

Application Note: Enantioselective Synthesis of Chiral (Pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Chiral (pyridin-2-yl)methanols are privileged pharmacophores embedded in numerous biologically active molecules, including the antihistamines carbinoxamine and bepotastine besilate. Furthermore, they serve as foundational building blocks for sophisticated chiral ligands (e.g., PyBidine and PyOX) used in asymmetric catalysis.

Historically, the direct asymmetric reduction of 2-acylpyridines has been notoriously difficult. The proximity of the strongly coordinating pyridine nitrogen to the carbonyl group often leads to catalyst poisoning or disruption of the enantiodetermining transition state. This application note details two field-proven, highly efficient methodologies to overcome these challenges: Asymmetric Transfer Hydrogenation (ATH) and Rhodium-Catalyzed Asymmetric Hydrogenation (AH) .

Mechanistic Causality: Overcoming Pyridine Coordination

To design a self-validating and robust protocol, one must understand the causality behind the catalyst and condition selection.

The Bifunctional Ru-TsDPEN System (ATH)

Developed by Noyori and Ikariya, the RuCl catalyst operates via a non-classical metal-ligand bifunctional mechanism .

  • The Causality of the Hydrogen Source: Using a 5:2 azeotropic mixture of formic acid and triethylamine is critical. It provides a constant, highly concentrated liquid source of formate (the actual hydride donor) while buffering the reaction. This specific pH control prevents the basic pyridine nitrogen of the substrate from displacing the chiral diamine ligand or poisoning the ruthenium center .

  • The Transition State: The hydride from the Ru center and the proton from the amine ligand are transferred simultaneously to the ketone via a highly organized six-membered pericyclic transition state, effectively bypassing the inhibitory coordination of the pyridine ring.

Mechanism A 16e- Ru Amido Complex B Formate Coordination A->B + HCOOH C 18e- Ru Hydride Complex B->C - CO2 D Six-Membered Transition State C->D + 2-Acylpyridine D->A - Chiral Alcohol

Bifunctional catalytic cycle for the asymmetric transfer hydrogenation of ketones.

The Rh-Binapine System (Asymmetric Hydrogenation)

While ATH is highly effective, direct hydrogenation using H₂ gas is often preferred for industrial scale-up due to higher atom economy. The [Rh(COD)Binapine]BF₄ catalyst system provides a unique solution .

  • The Causality of Ligand Rigidity: Binapine is a highly rigid, sterically demanding chiral diphosphine. Instead of the pyridine nitrogen poisoning the catalyst, the Rh-Binapine system utilizes this coordination. The nitrogen atom coordinates to the Rh center, pre-organizing the substrate and locking its conformation within the deep chiral pocket. This active participation of the substrate overrides normal steric repulsions, leading to near-perfect enantioselectivities (>99% ee) even for challenging 2-pyridine aryl ketones.

Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of 2-Acetylpyridine

This protocol utilizes a chemo-catalytic transfer of hydride to yield (S)-1-(pyridin-2-yl)ethanol.

Reagents:

  • 2-Acetylpyridine (1.0 mmol)

  • RuCl (0.005 mmol, 0.5 mol%)

  • Formic acid / Triethylamine (5:2 azeotropic mixture, 1.0 mL)

  • Anhydrous Dichloromethane (DCM) or Isopropanol (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve RuCl in the anhydrous solvent. Stir at 25 °C for 10 minutes.

  • Substrate Addition: Add 2-acetylpyridine to the active catalyst solution.

  • Hydrogen Source Injection: Dropwise, add the 5:2 HCOOH/Et₃N azeotropic mixture. Self-Validation Check: A slight effervescence (CO₂ release) indicates the successful formation of the active ruthenium-hydride species.

  • Reaction Monitoring: Stir the mixture at 25–30 °C. Monitor via TLC (Hexane/EtOAc 1:1). The reaction typically reaches >99% conversion within 12–16 hours.

  • Quench & Work-up: Neutralize the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure chiral alcohol.

Protocol B: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol utilizes high-pressure H₂ for the synthesis of (R)-1-(pyridin-2-yl)ethanols.

Reagents:

  • 2-Pyridine ketone (0.2 mmol) *[Rh(COD)(R)-Binapine]BF₄ (0.002 mmol, 1.0 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂, 2.0 mL)

  • Hydrogen gas (H₂, 8 bar)

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge a stainless-steel autoclave with the 2-pyridine ketone and the [Rh(COD)(R)-Binapine]BF₄ catalyst.

  • Solvation: Add 2.0 mL of anhydrous CH₂Cl₂ to dissolve the contents, ensuring a homogeneous solution.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the system with H₂ gas three times to remove any residual inert gas. Pressurize the autoclave to 8 bar of H₂.

  • Reaction: Stir the mixture at room temperature (25 °C) for 24 hours. Self-Validation Check: Monitor pressure drop if equipped with a gauge; a stabilization of pressure indicates reaction completion.

  • Work-up: Carefully vent the H₂ gas. Evaporate the solvent under reduced pressure.

  • Analysis: Determine the conversion via ¹H NMR and the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Workflow N1 1. Catalyst Preparation [Rh(COD)Binapine]BF4 N3 3. Hydrogenation H2 (8 bar), 24 h, RT N1->N3 N2 2. Substrate Preparation 2-Pyridine Ketone in CH2Cl2 N2->N3 N4 4. Work-up & Concentration Solvent Evaporation N3->N4 Full Conversion N5 5. Chiral Alcohol Up to >99% ee N4->N5 Purification / HPLC

Workflow for the Rh-catalyzed asymmetric hydrogenation of 2-pyridine ketones.

Quantitative Data Synthesis

The following table summarizes the comparative efficiency of the two protocols across various 2-acylpyridine substrates, demonstrating the robust nature of these catalytic systems.

SubstrateCatalyst SystemMethodYield (%)Enantiomeric Excess (ee %)
2-AcetylpyridineRuClATH (HCOOH/Et₃N)>9995 (S)
2-BenzoylpyridineRuClATH (HCOOH/Et₃N)>9992 (S)
2-Acetylpyridine[Rh(COD)(R)-Binapine]BF₄AH (H₂, 8 bar)99>99 (R)
2-Benzoylpyridine[Rh(COD)(R)-Binapine]BF₄AH (H₂, 8 bar)99>99 (R)
2-Pivaloylpyridine[Rh(COD)(R)-Binapine]BF₄AH (H₂, 8 bar)9984 (R)*

*Note: In the Rh-catalyzed system, as the alkyl group becomes exceptionally bulky (e.g., tert-butyl in pivaloyl), a slight drop in enantioselectivity is observed due to steric clashes within the rigid Binapine pocket .

References

  • Okano, K., Murata, K., & Ikariya, T. (2000). Stereoselective synthesis of optically active pyridyl alcohols via asymmetric transfer hydrogenation of pyridyl ketones. Tetrahedron Letters, 41(48), 9277-9280. URL:[Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric Transfer Hydrogenation: Chiral Ligands and Applications. Chemical Society Reviews, 35(3), 226-236. URL:[Link]

  • Yang, H., Huo, N., Yang, P., Pei, H., Lv, H., & Zhang, X. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144-4147. URL:[Link]

  • Cheng, Y.-Q., Bian, Z., Kang, C., & Gao, L.-X. (2008). Chiral Ligand 2-(2′-Piperidinyl)pyridine: Synthesis, Resolution and Application in Asymmetric Diethylzinc Addition to Aldehydes. Tetrahedron: Asymmetry, 19(24), 2856-2860. URL:[Link]

Application Note: (5-Phenoxypyridin-2-yl)methanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Phenoxypyridin-2-yl)methanol (CAS: 936344-43-3) is a highly versatile, structurally privileged building block utilized in advanced medicinal chemistry[1]. The molecule features a pyridine core substituted with a lipophilic phenoxy group at the C5 position and a reactive hydroxymethyl handle at the C2 position. This specific substitution pattern makes it an ideal precursor for synthesizing central nervous system (CNS) therapeutics, most notably in the development of selective kappa opioid receptor (KOR) antagonists[2].

This application note provides researchers and drug development professionals with a comprehensive guide to the physicochemical properties, mechanistic synthesis, and downstream functionalization protocols for this critical intermediate.

Physicochemical Properties

Accurate characterization and handling of the intermediate require a baseline understanding of its physical properties. The quantitative data is summarized below for quick reference[1].

PropertySpecification / Value
Chemical Name (5-Phenoxypyridin-2-yl)methanol
CAS Number 936344-43-3
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Dichloromethane (DCM), Methanol, DMSO
Storage Conditions Inert atmosphere (Argon/N2), Room Temperature

Mechanistic Insights & Synthetic Utility

As a Senior Application Scientist, it is crucial to understand why specific synthetic routes are chosen. The utility of (5-Phenoxypyridin-2-yl)methanol lies in its dual-functional nature:

  • The Phenoxy Motif (C5): Provides essential

    
     stacking and hydrophobic interactions within the deep binding pockets of GPCRs (such as the kappa opioid receptor).
    
  • The Hydroxymethyl Motif (C2): Serves as a synthetic handle. It can be selectively oxidized to an aldehyde for reductive amination or converted into a leaving group (mesylate/halide) for direct nucleophilic substitution.

The Boekelheide Rearrangement

The most robust method for synthesizing (5-Phenoxypyridin-2-yl)methanol de novo is via the Boekelheide rearrangement of 2-methyl-5-phenoxypyridine N-oxide[2].

  • Causality of the Mechanism: When the N-oxide is treated with acetic anhydride, the highly nucleophilic N-oxide oxygen attacks the anhydride carbonyl, forming an

    
    -acetoxypyridinium intermediate. The acetate counterion abstracts a proton from the C2-methyl group, generating an enamine-like intermediate. This sets the stage for a thermally driven [3,3]-sigmatropic rearrangement, transferring the acetate group to the carbon atom to form 2-acetoxymethyl-5-phenoxypyridine. Subsequent alkaline hydrolysis yields the target alcohol.
    

Synthetic Workflow Visualization

Workflow A 2-Methyl-5-phenoxypyridine B 2-Methyl-5-phenoxypyridine N-Oxide A->B mCPBA, DCM C (5-Phenoxypyridin-2-yl)methanol B->C 1. Ac2O, AcOH, 150°C 2. NaOH, MeOH D 5-Phenoxypyridine- 2-carboxaldehyde C->D MnO2, DCM E KOR Antagonist API D->E Piperazine, NaBH(OAc)3

Fig 1. Synthetic workflow for API generation from (5-Phenoxypyridin-2-yl)methanol.

Experimental Protocols

Protocol 1: Synthesis of (5-Phenoxypyridin-2-yl)methanol via Boekelheide Rearrangement

This protocol details the conversion of the N-oxide precursor to the target alcohol, as utilized in the synthesis of KOR antagonists[2].

  • Reagent Preparation: Dissolve 2-methyl-5-phenoxypyridine N-oxide (1.0 equiv, e.g., 1.90 mmol) in a mixture of acetic anhydride (2.5 mL) and glacial acetic acid (1.0 mL).

  • Thermal Rearrangement: Heat the reaction mixture to 150 °C under an argon atmosphere for 4 hours.

    • Causality Note: Acetic acid is added as a polar protic co-solvent to stabilize the charged

      
      -acetoxypyridinium intermediate. The high temperature (150 °C) is thermodynamically required to overcome the activation energy barrier of the [3,3]-sigmatropic shift.
      
  • Concentration: Cool the mixture to room temperature and remove the volatiles in vacuo to yield the crude acetate intermediate.

  • Hydrolysis: Dissolve the crude acetate in methanol (5 mL) and add 2M aqueous NaOH (2.0 equiv). Stir at room temperature for 2 hours.

  • Workup: Neutralize with 1M HCl, extract with Ethyl Acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validating Checkpoint: TLC (Hexanes:EtOAc 1:1) will show the highly polar N-oxide (Rf ~0.1) converting to the intermediate acetate (Rf ~0.6), which then converts to the final alcohol (Rf ~0.4) upon hydrolysis.

Protocol 2: Selective Oxidation to 5-Phenoxypyridine-2-carboxaldehyde

To utilize the intermediate in reductive amination, it must first be oxidized to an aldehyde.

  • Reaction Setup: Dissolve (5-Phenoxypyridin-2-yl)methanol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Oxidation: Add activated Manganese(IV) oxide (MnO₂, 10.0 equiv) in one portion. Stir the black suspension vigorously at room temperature for 12 hours.

    • Causality Note: MnO₂ is specifically chosen for its high chemoselectivity toward picolylic alcohols. Unlike Jones reagent, it strictly prevents over-oxidation to the picolinic acid.

  • Filtration: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with DCM.

  • Concentration: Evaporate the solvent to yield the pure aldehyde.

  • Self-Validating Checkpoint: The reaction is visually self-validating during workup; the product is easily separated from the heterogeneous oxidant. TLC will show the appearance of a new UV-active spot that stains bright orange/yellow with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

Protocol 3: API Coupling via Reductive Amination
  • Iminium Formation: Combine 5-phenoxypyridine-2-carboxaldehyde (1.0 equiv) and the target amine (e.g., a piperazine derivative, 1.05 equiv) in anhydrous DCM. Stir for 2 hours at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Stir for 12 hours.

    • Causality Note: NaBH(OAc)₃ is selected over NaBH₄ because the electron-withdrawing acetate groups reduce the hydride's nucleophilicity. This prevents the premature reduction of the unreacted aldehyde, ensuring high chemoselectivity for the iminium ion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. The basic wash ensures the removal of acetic acid and boron byproducts, leaving the free-base API in the organic layer.

Analytical Validation

To ensure the integrity of the synthesized (5-Phenoxypyridin-2-yl)methanol, researchers should confirm the structure against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.35 (d, J = 2.8 Hz, 1H, Pyridine H6)
      
    • 
       7.40 – 7.32 (m, 2H, Phenoxy meta-H)
      
    • 
       7.28 (dd, J = 8.5, 2.8 Hz, 1H, Pyridine H4)
      
    • 
       7.20 (d, J = 8.5 Hz, 1H, Pyridine H3)
      
    • 
       7.18 – 7.12 (m, 1H, Phenoxy para-H)
      
    • 
       7.05 – 6.98 (m, 2H, Phenoxy ortho-H)
      
    • 
       4.75 (s, 2H, -CH₂ OH)
      
    • 
       3.80 (br s, 1H, -OH )
      
  • LC-MS (ESI+): Expected mass [M+H]⁺ at m/z 202.1.

References

  • Title: (5-phenoxypyridin-2-yl)methanol - CAS: 936344-43-3 Source: Molaid Chemical Database URL: [Link]

  • Title: Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists Source: Journal of Medicinal Chemistry (via NIH PubMed Central) URL: [Link]

Sources

The Lynchpin in Kinase Inhibition: Application Notes and Protocols for (5-Phenoxypyridin-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for selective and potent kinase inhibitors remains a cornerstone of modern medicinal chemistry, driving the development of targeted therapies for a multitude of diseases, most notably cancer. Within the vast landscape of heterocyclic scaffolds, the 5-phenoxypyridine moiety has emerged as a privileged structure, demonstrating significant promise in the design of inhibitors for critical oncological targets. At the heart of this scaffold's utility lies (5-Phenoxypyridin-2-yl)methanol , a versatile building block that provides a strategic handle for synthetic elaboration and diversification. This document serves as a detailed guide to the application of (5-Phenoxypyridin-2-yl)methanol in medicinal chemistry, offering insights into its synthesis, derivatization, and its role in the generation of potent kinase inhibitors targeting key signaling pathways.

The Strategic Advantage of the (5-Phenoxypyridin-2-yl)methanol Scaffold

The 5-phenoxypyridine core offers a unique combination of structural features that make it highly attractive for drug design. The diaryl ether linkage provides a degree of conformational flexibility, allowing for optimal positioning of substituents within a protein's binding site. The pyridine nitrogen introduces a key hydrogen bond acceptor and can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability. The placement of the methanol group at the 2-position of the pyridine ring is of particular synthetic importance. This primary alcohol serves as a versatile functional handle that can be readily transformed into a variety of other functionalities, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

Derivatives of the 5-phenoxypyridine scaffold have shown remarkable efficacy as inhibitors of several key protein kinases implicated in cancer progression, including Bruton's Tyrosine Kinase (BTK) and the c-Met receptor tyrosine kinase.[1][2] Inhibition of these kinases can disrupt critical cellular signaling pathways responsible for tumor cell proliferation, survival, and metastasis.

Synthesis of (5-Phenoxypyridin-2-yl)methanol: A Proposed Synthetic Protocol

While a specific, detailed protocol for the synthesis of (5-phenoxypyridin-2-yl)methanol is not extensively documented in readily available literature, a plausible and efficient two-step synthesis can be proposed based on established organometallic and oxidation chemistry. This protocol utilizes commercially available starting materials and employs well-understood reaction mechanisms.

Step 1: Synthesis of 2-Methyl-5-phenoxypyridine

This step involves a nucleophilic aromatic substitution reaction to introduce the phenoxy group onto the pyridine ring.

  • Reaction: 5-Bromo-2-methylpyridine with phenol

  • Reagents and Conditions:

    • 5-Bromo-2-methylpyridine (1.0 eq)

    • Phenol (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • N,N-Dimethylformamide (DMF)

    • Temperature: 120-140 °C

  • Rationale: The use of a copper catalyst is crucial for facilitating the nucleophilic aromatic substitution of the bromine atom with the phenoxide anion. Potassium carbonate acts as a base to deprotonate phenol, generating the nucleophilic phenoxide. DMF is a suitable polar aprotic solvent for this type of reaction.

Step 2: Oxidation of 2-Methyl-5-phenoxypyridine to (5-Phenoxypyridin-2-yl)methanol

The methyl group at the 2-position can be selectively oxidized to the corresponding primary alcohol.

  • Reaction: Oxidation of the methyl group

  • Reagents and Conditions:

    • 2-Methyl-5-phenoxypyridine (1.0 eq)

    • Selenium dioxide (SeO₂) (1.1 eq)

    • 1,4-Dioxane

    • Water

    • Temperature: Reflux

  • Rationale: Selenium dioxide is a well-established reagent for the allylic and benzylic oxidation of methyl groups to alcohols. The pyridine ring activates the adjacent methyl group, making it susceptible to oxidation. The reaction is typically carried out in a mixture of dioxane and water at reflux.[3] Alternative, milder oxidation methods could also be explored to avoid potential over-oxidation to the aldehyde or carboxylic acid.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-phenoxypyridine

Materials:

  • 5-Bromo-2-methylpyridine (≥99.0% HPLC)[6]

  • Phenol

  • Potassium carbonate (anhydrous)

  • Copper(I) iodide

  • N,N-Dimethylformamide (anhydrous)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-methylpyridine (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 130 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with toluene (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-methyl-5-phenoxypyridine.

Protocol 2: Synthesis of (5-Phenoxypyridin-2-yl)methanol

Materials:

  • 2-Methyl-5-phenoxypyridine

  • Selenium dioxide

  • 1,4-Dioxane

  • Water

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask, add 2-methyl-5-phenoxypyridine (1.0 eq) and selenium dioxide (1.1 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 95:5 v/v) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth to remove selenium byproducts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield (5-phenoxypyridin-2-yl)methanol.

Application in Kinase Inhibitor Synthesis

The primary alcohol of (5-phenoxypyridin-2-yl)methanol is a key functional group for elaboration into more complex molecules targeting kinase enzymes. Two principal synthetic strategies are commonly employed:

  • Oxidation to the Aldehyde: The primary alcohol can be readily oxidized to the corresponding aldehyde, 5-phenoxy-2-pyridinecarboxaldehyde. This aldehyde is a versatile intermediate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations. These reactions allow for the introduction of diverse side chains that can probe different regions of a kinase's active site.

  • Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide). This allows for nucleophilic substitution reactions to introduce various linkers or pharmacophoric groups. This strategy is particularly useful for connecting the 5-phenoxypyridine core to other heterocyclic systems or functional groups that are crucial for binding affinity and selectivity.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1][7] Dysregulation of the BCR pathway is implicated in various B-cell malignancies. The 5-phenoxy-2-aminopyridine scaffold has been identified as a key component of potent and selective irreversible BTK inhibitors.[1][8] These inhibitors typically feature a Michael acceptor group that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.

The synthesis of such inhibitors can be envisioned starting from (5-phenoxypyridin-2-yl)methanol. The alcohol can be converted to an amine, which is then further elaborated to incorporate the necessary pharmacophoric elements and the Michael acceptor.

BTK_Inhibitor_Synthesis A (5-Phenoxypyridin-2-yl)methanol B Oxidation (e.g., DMP, SO3-pyridine) A->B Step 1 C 5-Phenoxy-2-pyridinecarboxaldehyde B->C D Reductive Amination (Amine, NaBH(OAc)3) C->D Step 2 E Aminated Intermediate D->E F Coupling with Michael Acceptor Precursor E->F Step 3 G Irreversible BTK Inhibitor F->G

Caption: Synthetic workflow for BTK inhibitors.

Application in the Synthesis of c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of cell proliferation, survival, and motility.[2][9] Aberrant c-Met signaling is a hallmark of many cancers, making it a prime therapeutic target. Several potent c-Met inhibitors incorporate the 4-phenoxypyridine or related scaffolds.[9]

(5-Phenoxypyridin-2-yl)methanol can serve as a valuable starting material for the synthesis of c-Met inhibitors. For instance, the alcohol can be converted to a halide, which can then undergo a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce complex aromatic or heteroaromatic moieties that are crucial for potent c-Met inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies on phenoxypyridine-based kinase inhibitors have revealed several key principles for achieving high potency and selectivity:[1][9][10]

MoietyPositionGeneral SAR Observations
Phenoxy Group 5The nature and substitution pattern of the phenoxy ring significantly impact binding affinity. Electron-withdrawing or donating groups can modulate the electronic properties and conformation of the inhibitor.
Pyridine Ring -The pyridine nitrogen often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase domain.
Substituent at 2-position 2This position is critical for introducing linkers to other pharmacophoric groups or for incorporating functionalities that can form covalent bonds with the target kinase (in the case of irreversible inhibitors). The length and flexibility of the linker are often crucial for optimal binding.

Biological Signaling Pathways

BTK Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the PLCγ2, PI3K/Akt, and NF-κB pathways. These pathways are essential for B-cell proliferation, differentiation, and survival. Inhibition of BTK by 5-phenoxypyridine-based inhibitors blocks these downstream signals, leading to apoptosis of malignant B-cells.

BTK_Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 PI3K_Akt PI3K/Akt Pathway BTK->PI3K_Akt NFkB NF-κB Pathway PLCg2->NFkB Proliferation B-Cell Proliferation & Survival PI3K_Akt->Proliferation NFkB->Proliferation Inhibitor (5-Phenoxypyridin-2-yl)methanol -derived Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway.

c-Met Signaling Pathway

The c-Met receptor is activated upon binding of its ligand, HGF. This leads to receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain. The phosphorylated receptor then recruits and activates various downstream signaling proteins, including those in the RAS/MAPK and PI3K/Akt pathways. These pathways promote cell growth, proliferation, survival, and migration. Inhibitors derived from (5-phenoxypyridin-2-yl)methanol can block the kinase activity of c-Met, thereby inhibiting these oncogenic signals.

cMet_Signaling HGF Hepatocyte Growth Factor (HGF) cMet c-Met Receptor HGF->cMet Binding & Activation RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Cell_Functions Cell Proliferation, Survival & Motility RAS_MAPK->Cell_Functions PI3K_Akt->Cell_Functions Inhibitor (5-Phenoxypyridin-2-yl)methanol -derived Inhibitor Inhibitor->cMet Inhibition

Sources

Application Note: Experimental Setup for the Synthesis of Phenoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxypyridines are privileged structural motifs in medicinal chemistry, agrochemicals, and materials science, frequently serving as metabolically stable bioisosteres for diaryl ethers. The synthesis of these scaffolds requires a nuanced understanding of pyridine regiochemistry, as the position of the halogen leaving group dictates the entire mechanistic approach. This application note details the causal logic, experimental setups, and step-by-step protocols for synthesizing phenoxypyridines via two distinct pathways: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Ullmann-Type O-Arylation .

Mechanistic Grounding & Substrate Selection (Causality)

The choice of synthetic protocol is not arbitrary; it is strictly governed by the electronic properties of the halopyridine precursor[1].

  • The SNAr Pathway (2- and 4-Halopyridines): The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring via resonance. This activation is localized at the ortho (2-) and para (4-) positions. Consequently, 2-chloropyridine and 4-chloropyridine readily undergo SNAr with phenoxide nucleophiles[1]. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the formation of a stabilized Meisenheimer intermediate[1]. The general reactivity order for these substrates is 4-halopyridine > 2-halopyridine > 3-halopyridine[1].

  • The Ullmann Pathway (3-Halopyridines): The meta (3-) position is electronically unactivated because the intermediate negative charge cannot be delocalized onto the pyridine nitrogen. Therefore, SNAr is generally ineffective for 3-halopyridines. To overcome this thermodynamic barrier, transition-metal catalysis—specifically Copper(I) mediated Ullmann coupling—is required[2]. The copper catalyst facilitates the oxidative addition of the unactivated aryl halide, followed by ligand exchange with the phenoxide, and subsequent reductive elimination to forge the C–O bond[3].

Reaction Pathway Visualization

PhenoxypyridineSynthesis Start Halopyridine Precursor CheckRegio Regiochemistry? Start->CheckRegio OrthoPara 2-Halo or 4-Halo (Electron-Deficient) CheckRegio->OrthoPara 2- or 4-position Meta 3-Halo (Unactivated) CheckRegio->Meta 3-position SNAr SNAr Pathway Base: K2CO3 / KOH Solvent: H2O or DMF OrthoPara->SNAr Spontaneous Addition-Elimination Ullmann Ullmann Coupling Catalyst: CuI + Ligand Solvent: Toluene / DMA Meta->Ullmann Requires Oxidative Addition Product Phenoxypyridine Scaffold SNAr->Product Ullmann->Product

Decision matrix for the synthesis of phenoxypyridines based on halopyridine regiochemistry.

Experimental Protocols

Protocol A: Surfactant-Free Aqueous SNAr (For 2- and 4-Halopyridines)

Recent advancements in green chemistry have demonstrated that SNAr reactions can be efficiently scaled (10–20 g batch sizes) in pure water without the need for organic solvents or phase-transfer surfactants[4]. This self-validating system relies on the insolubility of the final product in water, driving the reaction forward and simplifying isolation[4].

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Deionized Water (0.5 M relative to the halopyridine)

Step-by-Step Procedure:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add the substituted phenol and the aqueous base (KOH/K₂CO₃ dissolved in water) to the flask. Stir for 15 minutes at room temperature to ensure complete formation of the phenoxide anion.

  • Addition: Slowly add the 4-chloropyridine hydrochloride to the stirring aqueous phenoxide solution. Note: The base stoichiometry must account for the neutralization of the hydrochloride salt.

  • Heating: Heat the reaction mixture to 100 °C (reflux) and maintain vigorous stirring for 12–24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Isolation: Upon completion, cool the mixture to room temperature and allow it to stand without agitation. The phenoxypyridine product will precipitate out of the aqueous phase[4].

  • Purification: Isolate the product via vacuum filtration. Wash the filter cake sequentially with cold water (3 × 50 mL) to remove residual salts and unreacted phenoxide[4]. Dry the solid in a vacuum oven at 50 °C to a constant mass[4].

Protocol B: Copper-Catalyzed Ullmann Coupling (For 3-Halopyridines)

For unactivated 3-halopyridines, a transition-metal catalyst is mandatory. This protocol utilizes Copper(I) Iodide (CuI) in a non-polar or polar aprotic solvent system[3],[2].

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • Substituted Phenol (1.5 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1-Methylimidazole or similar nitrogen-based ligand (50 mol%)[3]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[3],[2]

  • Anhydrous Toluene or Toluene/Pyridine mixture (0.2 M)[3],[2]

Step-by-Step Procedure:

  • Inert Atmosphere Setup: The exclusion of oxygen is critical to prevent the oxidation of Cu(I) to inactive Cu(II) species. Flame-dry a Schlenk flask or pressure vessel and backfill with dry Nitrogen or Argon three times.

  • Charge Reagents: Add 3-bromopyridine, the substituted phenol, K₂CO₃, 1-methylimidazole, and the anhydrous solvent mixture to the vessel[3].

  • Degassing: Degas the mixture by sparging with Nitrogen for 10 minutes[3].

  • Catalyst Addition: Quickly add the CuI catalyst under a positive stream of Nitrogen, followed by an additional 10 minutes of degassing[3].

  • Reaction: Seal the vessel and heat the mixture to 120 °C in an oil bath for 24–48 hours[3],[2].

  • Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) or ethyl acetate, and filter through a pad of Celite to remove the insoluble copper salts and inorganic base.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of hexanes/ethyl acetate to afford the pure 3-phenoxypyridine derivative[3].

Quantitative Data & Optimization Parameters

The following table summarizes the comparative operational parameters and expected outcomes for both synthetic pathways, providing a quick-reference guide for process optimization.

ParameterSNAr Pathway (2-/4-Halopyridines)Ullmann-Type Coupling (3-Halopyridines)
Target Substrates Electron-deficient (2- or 4-position)Unactivated (3-position)
Catalyst Required None (Base promoted)CuI, Cu-NPs, or Cu-Zeolites
Typical Bases K₂CO₃, KOH, NaOHCs₂CO₃, K₂CO₃
Preferred Solvents Water, DMF, DMSOToluene, DMA, Pyridine
Temperature Range 80 °C – 100 °C110 °C – 140 °C
Reaction Time 4 – 24 hours24 – 48 hours
Atmosphere Ambient air acceptableStrict Inert (N₂ or Argon)
Primary Mechanism Addition-Elimination (Meisenheimer)Oxidative Addition / Reductive Elimination

References

1.[3] Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters - PMC, nih.gov. Available at: 2.[2] Copper(I)–USY as a Ligand-Free and Recyclable Catalyst for Ullmann-Type O-, N-, S-, and C-Arylation Reactions: Scope and Application to Total Synthesis | The Journal of Organic Chemistry - ACS Publications, acs.org. Available at: 3.[4] Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish | Organic Process Research & Development - ACS Publications, acs.org. Available at: 4.[1] The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development - Benchchem, benchchem.com. Available at:

Sources

Purification of (5-Phenoxypyridin-2-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract

(5-Phenoxypyridin-2-yl)methanol is a key intermediate in medicinal chemistry and materials science, finding application in the synthesis of novel pharmacological agents[1]. Its purity is paramount for reliable downstream applications and for meeting stringent regulatory standards. This application note provides a comprehensive, field-proven guide to the purification of (5-phenoxypyridin-2-yl)methanol using silica gel column chromatography. We delve into the underlying chemical principles, offer a detailed step-by-step protocol, and present a systematic approach to troubleshooting common challenges, such as peak tailing, which are characteristic of pyridine-containing compounds. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification methodology.

Introduction: The Challenge of Purifying Pyridine Derivatives

(5-Phenoxypyridin-2-yl)methanol possesses a unique combination of functional groups: a basic pyridine ring, a polar hydroxyl group, and a relatively nonpolar phenoxy ether moiety. This amphipathic nature, combined with the basicity of the pyridine nitrogen (pKa typically between 5 and 6), presents a specific challenge for purification via standard silica gel chromatography[2].

The primary obstacle is the strong interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of silica gel[3]. This acid-base interaction can lead to several undesirable outcomes:

  • Peak Tailing: The compound streaks down the column instead of moving as a tight band, resulting in broad peaks and poor separation from impurities[3].

  • Irreversible Adsorption: A portion of the compound may bind so strongly to the stationary phase that it cannot be eluted, leading to low recovery[2].

  • Compound Degradation: The acidic surface of the silica can potentially catalyze the degradation of sensitive molecules[2].

This guide directly addresses these challenges by incorporating a basic modifier into the mobile phase, a critical adjustment for achieving high purity and yield.

Foundational Principles: Optimizing the Separation

Column chromatography operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase[4][5]. For a moderately polar compound like (5-phenoxypyridin-2-yl)methanol, normal-phase chromatography, which uses a polar stationary phase (silica gel) and a less polar mobile phase, is the method of choice[5][6].

The Stationary Phase: Why Silica Gel?

Silica gel (SiO₂) is the most widely used stationary phase in organic chemistry due to its versatility, high resolving power, and cost-effectiveness[6]. Its surface is covered with acidic silanol groups, which interact with polar functional groups of the analyte via hydrogen bonding and dipole-dipole interactions.

The Mobile Phase: Eluent Selection and Modification

The choice of mobile phase (eluent) is critical for a successful separation. A binary solvent system, typically a mixture of a non-polar solvent like hexane (or petroleum ether) and a more polar solvent like ethyl acetate, is commonly employed[7]. The polarity of the eluent is fine-tuned to achieve optimal separation.

  • If the eluent is too polar: All compounds, including the target molecule and impurities, will travel quickly through the column with little interaction with the stationary phase, resulting in no separation[6].

  • If the eluent is not polar enough: The compounds will remain strongly adsorbed to the silica gel and will not move down the column[6].

The Key to Success: Basic Modification To counteract the acidic nature of silica gel and prevent peak tailing, a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, is added to the mobile phase. This additive neutralizes the most acidic silanol sites, preventing strong, non-ideal interactions with the basic pyridine nitrogen of the target molecule[3].

Preliminary Analysis with Thin-Layer Chromatography (TLC)

Before performing a large-scale column separation, the ideal solvent system must be determined using Thin-Layer Chromatography (TLC)[6]. TLC is a rapid, small-scale version of column chromatography that provides a preview of the separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.2 and 0.4 [3]. This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar (higher Rf) and more polar (lower Rf) impurities.

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Experimental Protocol and Workflow

This section provides a detailed, step-by-step protocol for the purification of (5-phenoxypyridin-2-yl)methanol. The overall workflow is summarized in the diagram below.

G Figure 1: Overall Purification Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find optimal eluent) PrepareColumn 2. Prepare Column (Slurry packing) LoadSample 3. Load Sample (Dry loading) PrepareColumn->LoadSample Elute 4. Elution (Gravity or Flash) LoadSample->Elute Collect 5. Collect Fractions Elute->Collect AnalyzeFractions 6. Analyze Fractions (TLC) Collect->AnalyzeFractions Collect->AnalyzeFractions Pool 7. Pool Pure Fractions AnalyzeFractions->Pool Evaporate 8. Evaporate Solvent Pool->Evaporate Final Pure Product Evaporate->Final

Caption: A high-level overview of the column chromatography process.

Materials and Parameters

The following table summarizes the recommended materials and conditions for the purification.

ParameterRecommendationRationale & Comments
Stationary Phase Silica Gel, 230-400 mesh (flash) or 60-120 mesh (gravity)Standard choice for normal-phase chromatography. Smaller particle size (flash) provides higher resolution but requires pressure[8].
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.5% Triethylamine (TEA)A common, effective solvent system. The exact ratio of Hexane:EtOAc should be determined by TLC[7].
Basic Additive Triethylamine (TEA), 0.1-1.0% v/vCrucial for preventing peak tailing by neutralizing acidic silanol sites on the silica gel[3].
Target Rf (TLC) 0.2 - 0.4Ensures good separation and a practical elution volume on the column[3].
Sample Loading Dry LoadingRecommended for optimal resolution. Minimizes the initial band width of the sample on the column[3].
Column Dimensions ~50:1 ratio of silica gel to crude material by weightA general rule of thumb to ensure sufficient separation capacity.
Detailed Step-by-Step Methodology

Step 1: Determine the Eluent System via TLC a. Prepare several small test vials of eluent with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4). Add 0.5% TEA to each. b. Dissolve a small amount of the crude (5-phenoxypyridin-2-yl)methanol in a suitable solvent (e.g., dichloromethane or ethyl acetate). c. Spot the crude mixture onto a TLC plate and develop it in one of the test eluents. d. Visualize the plate under UV light and/or with a staining agent (e.g., potassium permanganate). e. Identify the solvent system that gives the target compound an Rf value of approximately 0.3. This will be your starting eluent for the column.

Step 2: Prepare and Pack the Column (Wet Packing) a. Select a glass column of appropriate size. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand[4]. b. In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent determined in Step 1[3]. Stir gently to remove air bubbles. c. Pour the slurry into the column in a single, continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column. d. Tap the side of the column gently to ensure the silica packs into a uniform, stable bed. e. Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

Step 3: Load the Sample (Dry Loading) a. Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica[3]. d. Carefully add this powder as a thin, even layer on top of the packed column bed. e. Gently add a thin protective layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection a. Carefully add the eluent to the top of the column, taking care not to disturb the sand and sample layers. b. Open the stopcock to begin the elution process. For gravity chromatography, allow the solvent to flow naturally. For flash chromatography, apply gentle air pressure to the top of the column to achieve a faster flow rate[7]. c. Maintain a constant level of eluent at the top of the column throughout the process. d. Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).

Step 5: Analysis and Product Isolation a. Monitor the elution process by periodically analyzing the collected fractions using TLC. Spot every few fractions on a single TLC plate. b. Identify the fractions that contain the pure desired product (single spot at the correct Rf). c. Combine the pure fractions into a clean, pre-weighed round-bottom flask. d. Remove the solvent using a rotary evaporator to yield the purified (5-phenoxypyridin-2-yl)methanol. e. Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or LC-MS.

Troubleshooting Guide

Effective troubleshooting is key to optimizing any chromatographic separation. The following diagram and table outline a logical approach to resolving common issues.

G Figure 2: Troubleshooting Logic cluster_problems Common Issues cluster_solutions Potential Solutions Start Problem Observed P1 Compound won't elute (Rf ≈ 0) P2 Compound elutes too fast (Rf ≈ 1) P3 Poor Separation (Overlapping spots) P4 Peak Tailing (Streaking spots) S1 Increase Eluent Polarity (More Ethyl Acetate) P1->S1 S2 Decrease Eluent Polarity (More Hexane) P2->S2 S3 Use Gradient Elution or Change Solvent System P3->S3 S4 Add/Increase TEA (0.1% -> 1.0%) P4->S4 S5 Switch to Alumina (Basic or Neutral) S4->S5 if tailing persists

Caption: A decision tree for addressing common chromatography problems.

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not move from the top of the column (Rf ≈ 0) The mobile phase is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate[9].
Compound elutes immediately with the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the eluent by increasing the percentage of hexane[3].
Poor separation between the product and impurities Inappropriate solvent system; column overloading.Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf). Reduce the amount of crude material loaded onto the column[3].
Product streaks or "tails" down the column Strong interaction between the basic pyridine nitrogen and acidic silica gel.Ensure a basic additive like triethylamine (0.1-1.0%) is present in the eluent[3]. If the problem persists, consider using a less acidic stationary phase like neutral or basic alumina[3].
Low recovery of the product Irreversible adsorption to the column or degradation.Use a basic additive (TEA) to minimize strong adsorption. If degradation is suspected (e.g., new spots appearing on TLC after exposure to silica), switch to a more inert stationary phase like deactivated silica or alumina[2].

Conclusion

The successful purification of (5-phenoxypyridin-2-yl)methanol by silica gel column chromatography is readily achievable with careful attention to the selection and modification of the mobile phase. The fundamental challenge posed by the basic pyridine moiety can be effectively overcome by the addition of triethylamine to the eluent, which prevents peak tailing and ensures high recovery. By first optimizing the separation on a small scale with TLC and then applying the principles outlined in this guide, researchers can consistently obtain this valuable intermediate with high purity, suitable for the most demanding synthetic applications.

References

  • Adnan, M., & Hayat, F. (2017). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 24(28), 22533–22539. [Link]

  • Phenomenex. (n.d.). Column Chromatography Guide. Retrieved March 10, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved March 10, 2026, from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved March 10, 2026, from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Chemistry Department. Retrieved March 10, 2026, from [Link]

  • Naidoo, T., et al. (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc, 2020(3), 1-16. [Link]

  • Vo, K., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-47. [Link]

Sources

Application Note: High-Resolution 1H and 13C NMR Characterization of (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(5-Phenoxypyridin-2-yl)methanol is a highly versatile building block frequently utilized in the synthesis of advanced therapeutics, including selective kappa opioid receptor (KOR) antagonists [1] and Bruton's tyrosine kinase (BTK) inhibitors [2]. Because this intermediate serves as a foundational scaffold, accurate structural verification is paramount. Unidentified impurities or misassigned regioisomers at this stage can cascade into catastrophic late-stage synthetic failures.

This application note provides a comprehensive, field-proven protocol for the


H and 

C Nuclear Magnetic Resonance (NMR) characterization of (5-phenoxypyridin-2-yl)methanol. By detailing the mechanistic causality behind chemical shifts and establishing a self-validating analytical workflow, this guide equips drug development professionals with the insights needed for unambiguous structural confirmation.

Structural Analysis and Chemical Shift Causality

The molecule (C


H

NO

) comprises three distinct magnetic environments: a central pyridine ring, a pendant phenoxy group, and a hydroxymethyl moiety. Understanding the electronic effects in these regions is critical for accurate spectral assignment [3].
  • Pyridine Ring Core: The nitrogen atom exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent H6 proton. However, the oxygen atom of the phenoxy group at C5 donates electron density via resonance (ortho/para directing), which partially mitigates this deshielding. The resulting H6 signal typically appears as a fine doublet at ~8.3 ppm. H4 and H3 appear further upfield due to their distance from the nitrogen and the resonance shielding from the phenoxy group.

  • Phenoxy Group: The monosubstituted benzene ring displays classic multiplet patterns. The ortho protons (H2', H6') are shielded by the oxygen's resonance effect, appearing near 7.0 ppm, while the meta (H3', H5') and para (H4') protons resonate slightly downfield (~7.1–7.4 ppm).

  • Hydroxymethyl Group: The -CH

    
    - protons are deshielded by the adjacent electronegative oxygen and the aromatic pyridine ring, resonating around 4.7 ppm.
    
Experience-Driven Insight: The Solvent Effect

Solvent selection dictates the behavior of the hydroxyl (-OH) proton. In CDCl


, rapid intermolecular exchange causes the -OH to appear as a broad, concentration-dependent singlet. However, in anhydrous DMSO-

, strong hydrogen bonding to the solvent locks the proton in place, slowing the exchange rate. This causes the -OH to appear as a distinct triplet (coupled to the -CH

- group), while the -CH

- splits into a doublet. Observing this solvent-induced multiplicity shift serves as an intrinsic validation of the primary alcohol functionality.
Quantitative Data Summaries

Table 1: Expected


H NMR Chemical Shifts (CDCl

, 400 MHz)
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationCausality / Assignment Notes
Pyridine H6 8.30 - 8.40d~2.51HHighly deshielded by adjacent N atom
Phenoxy H3', H5' 7.30 - 7.40t~8.02HMeta to oxygen, lacks resonance shielding
Pyridine H4 7.30 - 7.40dd~8.5, 2.51HOverlaps with phenoxy meta protons
Pyridine H3 7.20 - 7.30d~8.51HOrtho to the hydroxymethyl group
Phenoxy H4' 7.10 - 7.20t~8.01HPara to oxygen
Phenoxy H2', H6' 7.00 - 7.10d~8.02HShielded by oxygen resonance donation
-CH

-
4.65 - 4.75s-2HDeshielded by adjacent -OH and ring
-OH 3.50 - 4.50br s-1HExchangeable; position is concentration dependent

Table 2: Expected


C NMR Chemical Shifts (CDCl

, 100 MHz)
PositionChemical Shift (ppm)Carbon TypeCausality / Assignment Notes
Pyridine C2 ~158.0CqHighly deshielded by N and attached -CH

OH
Phenoxy C1' ~156.0CqDirectly attached to electronegative oxygen
Pyridine C5 ~153.0CqDirectly attached to electronegative oxygen
Pyridine C6 ~138.0CHAdjacent to nitrogen
Phenoxy C3', C5' ~130.0CHMeta carbons
Pyridine C4 ~125.0CHPara to nitrogen
Phenoxy C4' ~124.0CHPara carbon
Pyridine C3 ~121.0CHMeta to nitrogen
Phenoxy C2', C6' ~119.0CHOrtho carbons, shielded by O resonance
-CH

-
~64.0CH

Hydroxymethyl carbon

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, NMR acquisition must follow a self-validating protocol where instrument calibration and sample integrity are continuously verified against internal benchmarks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of (5-phenoxypyridin-2-yl)methanol in 0.6 mL of high-purity deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    , 99.8% D).
    • Causality: This specific concentration ensures a high signal-to-noise (S/N) ratio for

      
      C acquisition within a reasonable timeframe (< 1 hour) while preventing concentration-induced line broadening in 
      
      
      
      H NMR.
  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm. Validate this calibration by checking the residual solvent peak (e.g., CHCl

    
     at 7.26 ppm for 
    
    
    
    H and 77.16 ppm for
    
    
    C).
  • Instrument Tuning and Shimming: Tune the probe to the exact resonance frequencies of

    
    H and 
    
    
    
    C. Perform gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field.
    • Validation: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz. If it is wider, re-shim to prevent multiplet distortion.

  • 
    H Acquisition:  Acquire 16 scans with a relaxation delay (D1) of 1–2 seconds and a 30° flip angle to ensure quantitative integration.
    
  • 
    C Acquisition:  Acquire 512–1024 scans using power-gated 
    
    
    
    H decoupling (e.g., WALTZ-16).
    • Causality: Power-gated decoupling prevents Nuclear Overhauser Effect (NOE) distortion while maintaining decoupled singlets. Use a D1 of 2–3 seconds to allow full relaxation of the quaternary carbons (C2, C5, C1'), which otherwise might disappear into the baseline.

NMR_Workflow A 1. Sample Preparation (15-20 mg in CDCl3/DMSO-d6) B 2. Internal Calibration (TMS = 0.00 ppm) A->B C 3. Tuning & Shimming (FWHM < 1.0 Hz) B->C D 4. 1D Acquisition (1H: 16 scans, 13C: 1024 scans) C->D E 5. 2D Acquisition (COSY, HSQC, HMBC) D->E F 6. Data Processing & Structural Assignment E->F

Step-by-step self-validating NMR acquisition workflow for structural verification.

Advanced Characterization: 2D NMR Connectivity

While 1D NMR provides foundational data, 2D NMR is required for unambiguous assignment, particularly to differentiate the three downfield quaternary carbons (C2, C5, C1') and resolve the overlapping phenoxy/pyridine protons [3].

  • COSY (Correlation Spectroscopy): Confirms scalar coupling connectivity within the pyridine ring (H3 to H4) and the phenoxy ring (H2'/H6' to H3'/H5').

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons (

    
    J
    
    
    
    ), easily distinguishing the highly deshielded pyridine C6 (~138 ppm) from the overlapping phenoxy carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for structural verification. HMBC reveals 2-bond and 3-bond carbon-proton couplings. For example, the methylene protons (-CH

    
    -) will show a strong 
    
    
    
    J correlation to the pyridine C3 and a
    
    
    J correlation to C2, definitively anchoring the hydroxymethyl group to the 2-position of the pyridine ring.

HMBC_Logic cluster_protons Key Protons (1H) cluster_carbons Target Carbons (13C) H6 Pyridine H6 (~8.3 ppm) C5 Pyridine C5 (~153 ppm) H6->C5 2J (Weak) C4 Pyridine C4 (~125 ppm) H6->C4 3J (Strong) CH2 Methylene -CH2- (~4.7 ppm) C2 Pyridine C2 (~158 ppm) CH2->C2 2J (Weak) C3 Pyridine C3 (~121 ppm) CH2->C3 3J (Strong)

Key HMBC (2J and 3J) correlations used to anchor functional groups to the pyridine core.

References

  • Thomas, J. B., et al. "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists." Journal of Medicinal Chemistry, vol. 56, no. 11, 2013, pp. 4656–4676. URL:[Link]

  • "Bruton's tyrosine kinase inhibitors." US Patent 11554118B2, 2023.
  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition, 2016. URL:[Link]

Application Note: High-Resolution Mass Spectrometry Analysis of (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Drug Discovery Applications

(5-Phenoxypyridin-2-yl)methanol (CAS: 936344-43-3) is a highly versatile synthetic intermediate utilized extensively in modern medicinal chemistry. Its structural architecture—a pyridine ring linked to a phenoxy group and a hydroxymethyl moiety—makes it a privileged scaffold. It is prominently featured as a core building block in the synthesis of highly selective Kappa Opioid Receptor (KOR) antagonists (such as JDTic-like analogues) designed for central nervous system therapies[1]. Furthermore, derivatives of this compound are critical in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are deployed against autoimmune diseases and B-cell malignancies[2].

Because trace impurities or degradation products in this intermediate can propagate through complex multi-step syntheses and compromise the final Active Pharmaceutical Ingredient (API), rigorous structural characterization via High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a mandatory quality control checkpoint.

Physicochemical Properties

Understanding the physicochemical baseline of the analyte is the first step in designing a self-validating analytical method. The presence of the basic pyridine nitrogen (pKa ~5.2) dictates the ionization strategy, while the partition coefficient informs the chromatographic retention mechanism.

PropertyValueAnalytical Implication
Chemical Formula C12H11NO2Determines the exact isotopic pattern.
Monoisotopic Mass 201.0790 DaTarget for high-resolution MS calibration.
Expected[M+H]+ m/z 202.0863Primary precursor ion for Q1 isolation.
LogP (Predicted) ~2.1Requires reversed-phase chromatography (C18).
Hydrogen Bond Donors 1 (Hydroxyl)Site for potential dehydration during fragmentation.
Hydrogen Bond Acceptors 3 (N, O, O)Ensures excellent proton affinity in ESI+ mode.

Analytical Rationale and Workflow Design

To achieve a robust and reproducible assay, the analytical workflow relies on Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Causality of Ionization Strategy: Electrospray Ionization in positive mode (ESI+) is explicitly chosen over negative mode or Atmospheric Pressure Chemical Ionization (APCI). The lone pair of electrons on the pyridine nitrogen acts as a highly effective proton acceptor. By utilizing a mobile phase acidified with 0.1% Formic Acid, we artificially lower the pH below the pKa of the pyridine ring, ensuring >99% of the analyte molecules are protonated before they even enter the desolvation chamber. This thermodynamic pre-conditioning guarantees maximum ionization efficiency and signal-to-noise (S/N) ratio.

LCMS_Workflow Sample Sample Prep (1 μg/mL in MeOH) LC UHPLC Separation (C18 Column) Sample->LC 2 μL Injection ESI ESI Source (Positive Mode) LC->ESI Eluent Quad Q1 Selection (m/z 202.08) ESI->Quad Ions CID Collision Cell (CID Fragmentation) Quad->CID Precursor TOF Mass Analysis (TOF/Orbitrap) CID->TOF Product Ions

Figure 1: High-resolution LC-MS/MS workflow for (5-Phenoxypyridin-2-yl)methanol analysis.

Self-Validating Experimental Protocols

The following protocol is engineered not just to detect the compound, but to continuously validate the system's performance during the run.

Phase 1: Sample Preparation & System Suitability
  • Primary Stock Solution: Dissolve 1.0 mg of (5-Phenoxypyridin-2-yl)methanol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Rationale: Methanol ensures complete solubilization of the diaryl ether system while remaining compatible with the LC mobile phase.

  • Working Dilution: Dilute the stock to 1 μg/mL using a diluent of 50:50 Water:Acetonitrile. Rationale: Matching the diluent to the initial gradient conditions prevents solvent-induced peak broadening (the "strong solvent effect") at the head of the column.

  • System Suitability Test (SST): Inject a blank (diluent only) followed by a standard. The system is validated only if the blank shows no carryover (S/N < 3 at the retention time) and the standard yields a mass accuracy error of < 3 ppm.

Phase 2: UHPLC Chromatographic Conditions
  • Column: Reversed-phase C18 (e.g., 50 mm × 2.1 mm, 1.7 μm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. Rationale: Formic acid acts as an ion-pairing agent, suppressing secondary interactions with residual silanols on the stationary phase, which prevents peak tailing.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B (Focusing the analyte band)

    • 0.5 - 3.5 min: Linear ramp to 95% B (Elution of the hydrophobic ether)

    • 3.5 - 4.5 min: Hold at 95% B (Column wash)

    • 4.5 - 5.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 μL.

Phase 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 350°C. Rationale: High temperature is required to rapidly evaporate the aqueous portion of the mobile phase, preventing cluster ion formation.

  • Collision Gas: High-purity Argon (Ar) or Nitrogen (N2).

  • Collision Energy (CE) Ramp: 15 eV to 35 eV. Rationale: A ramped CE ensures that both low-energy fragments (dehydration) and high-energy fragments (ether cleavage) are captured in a single MS/MS spectrum.

Mechanistic Fragmentation Pathways (CID)

Interpreting the Collision-Induced Dissociation (CID) spectra requires an understanding of the molecule's weakest bonds. For (5-Phenoxypyridin-2-yl)methanol, fragmentation is highly predictable and structurally diagnostic.

  • Pathway A (Low Collision Energy): Dehydration. The hydroxymethyl group at the C2 position of the pyridine ring is highly susceptible to the loss of water (-18.01 Da). This forms a resonance-stabilized pyridinium-methyl cation (m/z 184.0757).

  • Pathway B (Medium to High Collision Energy): Ether Cleavage. The diaryl ether linkage is cleaved. Because the pyridine ring is more basic and inherently carries the proton from the ESI process, the charge is retained on the pyridinyl moiety, resulting in the neutral loss of phenol (-94.04 Da) to yield a diagnostic fragment at m/z 108.0444.

Fragmentation Precursor [M+H]+ C12H12NO2+ m/z 202.0863 Frag1 Loss of H2O (-18 Da) C12H10NO+ m/z 184.0757 Precursor->Frag1 Dehydration (CE: 15 eV) Frag2 Loss of Phenol (-94 Da) C6H6NO+ m/z 108.0444 Precursor->Frag2 Ether Cleavage (CE: 25 eV) Frag3 Pyridinyl Core C5H4N+ m/z 78.0338 Frag2->Frag3 Loss of Formaldehyde (CE: 35 eV)

Figure 2: Proposed CID fragmentation pathway of (5-Phenoxypyridin-2-yl)methanol in ESI+ mode.

Quantitative Data Presentation

The following table summarizes the expected high-resolution mass spectrometry data. Analysts should use these exact masses to set up targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.

Ion TypeElemental CompositionExact Mass (m/z)Relative AbundanceDiagnostic Significance
Precursor [C12H12NO2]+202.0863100% (Low CE)Confirms intact molecular weight.
Product 1 [C12H10NO]+184.075760 - 80%Confirms presence of the hydroxymethyl group.
Product 2 [C6H6NO]+108.044440 - 60%Confirms the diaryl ether linkage (loss of phenol).
Product 3 [C5H4N]+78.033810 - 20%Confirms the base pyridine ring structure.

References

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • US11554118B2 - Bruton's Tyrosine Kinase Inhibitors Source: Google Patents URL:[2]

  • (5-phenoxypyridin-2-yl)methanol - CAS 936344-43-3 Chemical Properties Source: Molaid Chemical Database URL:[Link][4]

Sources

Application Note: Synthesis and Derivatization of (5-Phenoxypyridin-2-yl)methanol Analogs for Kappa Opioid Receptor (KOR) Antagonist Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The Kappa Opioid Receptor (KOR) and its endogenous ligand, dynorphin, play a critical role in modulating stress, mood, and reward pathways. Unlike Mu Opioid Receptor (MOR) agonists, which are associated with euphoria and high addiction liability, KOR activation typically induces dysphoria, anxiety, and psychotomimesis. Consequently, selective KOR antagonists have emerged as highly promising pharmacotherapies for treating depression, anxiety, schizophrenia, and substance use disorders [1].

The discovery of JDTic, a highly potent and selective KOR antagonist, established a new paradigm for non-peptide opioid receptor blockade. To further optimize pharmacokinetic properties and explore the structure-activity relationship (SAR) of the JDTic pharmacophore, researchers have developed novel piperazine and tetrahydroisoquinoline analogues [2]. Central to the synthesis of these advanced analogues is the (5-Phenoxypyridin-2-yl)methanol scaffold. This intermediate provides the critical lipophilic phenoxy group required for deep-pocket receptor binding, while its hydroxymethyl moiety serves as a versatile synthetic handle for downstream amide coupling [1].

KOR_Pathway Agonist Endogenous Agonist (Dynorphin) Receptor Kappa Opioid Receptor (KOR) Agonist->Receptor Activates Antagonist KOR Antagonist (Target Analog) Antagonist->Receptor Blocks Therapeutic Antidepressant / Anxiolytic Therapeutic Effect Antagonist->Therapeutic Prevents Outcome G_Protein Gi/o Protein Complex Receptor->G_Protein Signal Transduction Effector Adenylyl Cyclase Inhibition & GIRK Channel Activation G_Protein->Effector Outcome Dysphoria / Depression Effector->Outcome

Fig 1. KOR signaling pathway and intervention by (5-Phenoxypyridin-2-yl)methanol analogs.

Rational Design and Quantitative SAR Data

The structural design of (5-Phenoxypyridin-2-yl)methanol analogs focuses on tuning the electronic and steric properties of the phenoxy ring. Modifications at the 2-, 3-, and 5-positions of the phenoxy group directly influence the binding affinity (


) and receptor subtype selectivity (KOR vs. MOR/DOR).

Causality in Design: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, while the phenoxy group engages in


 stacking within the hydrophobic sub-pocket of the KOR. Converting the hydroxymethyl group to a picolinic acid derivative allows for the formation of an amide bond with piperazine or tetrahydroisoquinoline cores, locking the molecule into a bioactive conformation [1].

Table 1: Quantitative SAR Data for Selected Analogs[1]

CompoundModification (Phenoxy Ring)KOR

(nM)
Selectivity (vs

)
Selectivity (vs

)
JDTic (Control)N/A0.02HighHigh
10a JDTic-like piperazine3.37--
11c 2-hydroxyphenoxy1.06>100-fold>100-fold
11e 3-methylphenoxy0.1777-fold771-fold
11p 2-hydroxy-5-methylphenoxy0.61>100-fold>100-fold

Note: Compound 11e demonstrated the highest potency among the synthesized series, validating the addition of a 3-methyl group on the phenoxy ring to enhance hydrophobic contacts.

Synthetic Methodologies & Protocols

The synthesis of the (5-Phenoxypyridin-2-yl)methanol core relies on a highly efficient Boekelheide rearrangement, followed by oxidation and amide coupling.

SyntheticWorkflow N_Oxide Pyridine N-Oxide Intermediate Rearrangement Boekelheide Rearrangement (Ac2O, AcOH, 150°C) N_Oxide->Rearrangement Acetate Pyridyl Acetate Intermediate Rearrangement->Acetate Hydrolysis Alkaline Hydrolysis (K2CO3, MeOH/H2O) Acetate->Hydrolysis Methanol (5-Phenoxypyridin-2-yl) methanol Scaffold Hydrolysis->Methanol Oxidation Oxidation (KMnO4, Acetone) Methanol->Oxidation Acid Picolinic Acid Derivative Oxidation->Acid Coupling Amide Coupling (Amine, HBTU, NEt3) Acid->Coupling Target KOR Antagonist Target Compound Coupling->Target

Fig 2. Synthetic workflow from pyridine N-oxide to the final KOR antagonist target compound.

Protocol A: Synthesis of the (5-Phenoxypyridin-2-yl)methanol Core

This protocol utilizes a [3,3]-sigmatropic rearrangement to functionalize the 2-methyl group of the pyridine ring.

  • N-Oxide Formation: Treat 2-methyl-5-phenoxypyridine with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0 °C, warming to room temperature.

    • Causality: mCPBA selectively oxidizes the pyridine nitrogen. This N-oxide formation is strictly required to activate the adjacent 2-methyl group, making it susceptible to the subsequent rearrangement.

  • Boekelheide Rearrangement: Dissolve the isolated N-oxide (e.g., 1.90 mmol) in a mixture of acetic anhydride (2.5 mL) and acetic acid (1.0 mL). Heat the solution to 150 °C for 5 minutes in a sealed tube [1].

    • Causality: Acetic anhydride reacts with the N-oxide to form an highly reactive N-acetoxypyridinium intermediate. The high heat drives the [3,3]-sigmatropic rearrangement, transferring the acetate group to the 2-methyl carbon. The sealed tube prevents the loss of volatile solvents at 150 °C, ensuring a rapid and high-yielding conversion to the pyridyl acetate.

  • Alkaline Hydrolysis: Concentrate the resulting solution in vacuo, then dilute with H₂O (5 mL) and CH₃OH (5 mL). Add solid K₂CO₃ (4.35 g) to adjust the pH to ~10 and stir at room temperature.

    • Causality: K₂CO₃ provides mild, basic conditions to hydrolyze the acetate ester, liberating the free hydroxymethyl group. Crucially, this mild base prevents the cleavage of the sensitive phenoxy ether linkage. Methanol acts as a co-solvent to maintain the solubility of the lipophilic organic intermediates during hydrolysis.

Protocol B: Oxidation and Amide Coupling

This protocol converts the alcohol to a reactive acid for coupling with the target piperazine/tetrahydroisoquinoline amine.

  • Oxidation to Picolinic Acid: Dissolve (5-Phenoxypyridin-2-yl)methanol in acetone. Slowly add an aqueous solution of potassium permanganate (KMnO₄) and stir at room temperature until the purple color dissipates (forming brown MnO₂).

    • Causality: KMnO₄ is a strong oxidant that efficiently drives the primary alcohol directly to the carboxylic acid without pausing at the aldehyde stage. Acetone is utilized as the solvent because it is highly resistant to KMnO₄ oxidation under these specific conditions.

  • Amide Coupling: Filter the MnO₂ salts, concentrate the filtrate, and dissolve the resulting picolinic acid derivative in anhydrous acetonitrile (CH₃CN). Add the target amine (e.g., compound 16), HBTU, and triethylamine (NEt₃). Stir at room temperature for 12 hours.

    • Causality: HBTU is a highly efficient coupling reagent that activates the carboxylic acid as an active ester, preventing epimerization and ensuring rapid amide bond formation. NEt₃ acts as a non-nucleophilic base to neutralize the acid generated during the reaction and keeps the target amine in its reactive free-base form.

In Vitro Validation: [³⁵S]GTPγS Binding Assay

To validate the synthesized analogs as KOR antagonists, a functional [³⁵S]GTPγS binding assay must be employed. This protocol is designed as a self-validating system to ensure data integrity.

Protocol C: Functional Antagonism Assay
  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the cloned human KOR. Suspend in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Assay Incubation: In a 96-well plate, combine the membrane suspension (10-20 µg protein/well), 30 µM GDP, 0.1 nM [³⁵S]GTPγS, and the selective KOR agonist U69,593 (at its EC₈₀ concentration). Add varying concentrations of the synthesized (5-Phenoxypyridin-2-yl)methanol analog (0.01 nM to 10 µM).

    • Causality: GDP is strictly required to reduce basal G-protein activation by saturating empty G-protein pockets, thereby increasing the signal-to-noise ratio. The agonist U69,593 stimulates [³⁵S]GTPγS binding. A true antagonist will concentration-dependently inhibit this stimulated binding.

  • Validation Controls (Critical): Include a known antagonist (JDTic) as a positive control, and a vehicle-only well (no agonist, no antagonist) as a basal binding control.

    • System Validation: The assay is only considered valid if the JDTic positive control yields a

      
       within half a log of its established literature value (~0.02 nM). If JDTic fails to inhibit binding at expected nanomolar concentrations, the membrane integrity or radioligand viability is compromised, and the assay must be rejected.
      

References

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.[Link]

  • Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic). Journal of Medicinal Chemistry.[Link]

Troubleshooting & Optimization

Technical Support Center: (5-Phenoxypyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of (5-Phenoxypyridin-2-yl)methanol. This compound is a critical intermediate in the development of selective kappa opioid receptor antagonists and TRPC6 inhibitors[1],[2]. Because the pyridine core is electron-deficient and sensitive to extreme conditions, achieving high yields requires precise control over reaction kinetics, protecting group strategies, and thermal parameters.

Below, you will find validated mechanistic pathways, troubleshooting FAQs, quantitative data, and self-validating protocols to optimize your workflow.

Process Overview & Mechanistic Pathways

SynthesisRoutes A 5-Halo-2-methylpyridine + Phenol B 5-Phenoxy-2-methylpyridine (Intermediate) A->B SNAr (Base, Heat) C 5-Phenoxy-2-methylpyridine N-oxide B->C Oxidation (mCPBA) D (5-Phenoxypyridin-2-yl) methyl acetate C->D Boekelheide (Ac2O, 150°C) E (5-Phenoxypyridin-2-yl) methanol (Target) D->E Hydrolysis (K2CO3, MeOH) F Methyl 5-halopicolinate + Phenol G Methyl 5-phenoxypicolinate (Intermediate) F->G SNAr (Base, Heat) G->E Reduction (NaBH4 or LiAlH4)

Fig 1: Synthetic pathways for (5-Phenoxypyridin-2-yl)methanol via Boekelheide or Ester Reduction.

Troubleshooting & FAQs (The "Why" and "How")

Q1: My nucleophilic aromatic substitution (SNAr) to form the 5-phenoxypyridine core is stalling at 50% conversion. How can I drive this to completion? Causality & Solution: The pyridine ring is electron-deficient, but the 5-position is meta to the nitrogen, making it the least activated position for SNAr compared to the 2- or 4-positions. If you are using a 5-bromopyridine precursor, the reaction will stall because bromine is not sufficiently electronegative to stabilize the Meisenheimer complex transition state. Action: Switch to a 5-fluoropyridine precursor (e.g., 5-fluoro-2-methylpyridine or methyl 5-fluoropicolinate). Fluorine highly polarizes the C-F bond, drastically accelerating the addition step. Using potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in DMF at 100–175 °C in a sealed tube will drive the reaction to >80% yield within 20 minutes to 3 hours[1],[2].

Q2: During the N-oxidation of 5-phenoxy-2-methylpyridine, I observe significant unreacted starting material even with excess mCPBA. Why? Causality & Solution: The phenoxy group is electron-withdrawing via induction, which slightly deactivates the pyridine nitrogen compared to a simple 2-picoline. Furthermore, m-chloroperoxybenzoic acid (mCPBA) degrades into m-chlorobenzoic acid over time, reducing your active oxidant titer. Action: Always titrate your mCPBA before use to ensure you are adding a true 1.1 to 1.2 molar equivalent. Conduct the reaction in anhydrous dichloromethane (DCM) at 0 °C, slowly warming to room temperature. Quench with saturated aqueous sodium thiosulfate to neutralize unreacted oxidant before basic workup[1].

Q3: The Boekelheide rearrangement is yielding a black, tarry mixture with very low recovery of the target (5-Phenoxypyridin-2-yl)methanol. What is going wrong? Causality & Solution: The Boekelheide rearrangement involves the activation of the N-oxide with acetic anhydride to form an N-acetoxypyridinium intermediate. This is followed by deprotonation of the 2-methyl group and a[3,3]-sigmatropic rearrangement. This mechanism requires high activation energy (heat). However, prolonged heating causes the resulting acetate and the starting material to undergo severe thermal degradation and polymerization. Action: The golden rule for this specific substrate is high temperature, short duration. Conduct the rearrangement in a sealed tube at exactly 150 °C for no more than 5 minutes using a mixture of acetic anhydride and acetic acid (approx. 2.5:1 v/v). The acetic acid acts as a buffer to moderate the initial exothermic activation. Immediately cool the vessel and proceed directly to one-pot hydrolysis[1].

Q4: Is there a milder alternative to the Boekelheide route if I want to avoid high-temperature sealed-tube reactions? Causality & Solution: Yes. The extreme thermal conditions of the Boekelheide rearrangement can be bypassed by utilizing the ester reduction pathway (Green pathway in Fig 1). Action: Start with methyl 5-fluoropicolinate. Perform the SNAr with phenol to generate methyl 5-phenoxypicolinate[2]. Subsequently, reduce the methyl ester directly to the alcohol using Sodium Borohydride (NaBH₄) with a Lewis acid additive (like CaCl₂) in methanol, or Diisobutylaluminum hydride (DIBAL-H) in THF at 0 °C. This avoids the sigmatropic rearrangement entirely while preserving the ether linkage.

Quantitative Yield Optimization

Use the following table to benchmark your intermediate yields against optimized literature standards.

Synthetic StepReagents & ConditionsPrimary Yield-Limiting FactorOptimized Yield Range
SNAr (Core Assembly) Phenol, K₂CO₃, DMF, 100–175 °CPoor leaving group (Br vs F)70–85%
N-Oxidation mCPBA, DCM, 0 °C to RTReagent degradation (mCPBA titer)85–95%
Boekelheide Rearrangement Ac₂O, AcOH, 150 °C, 5 minThermal polymerization60–75%
Ester Reduction (Alt. Route) NaBH₄, MeOH, 0 °C to RTOver-reduction / ether cleavage80–90%

Validated Experimental Protocols

The following protocol details the Boekelheide rearrangement route, which is the most thoroughly documented pathway for synthesizing the exact (5-Phenoxypyridin-2-yl)methanol target in medicinal chemistry literature[1].

Phase 1: N-Oxidation
  • Reaction Setup: Dissolve 5-phenoxy-2-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise to control the exothermic N-oxidation.

  • Monitoring (Self-Validation): Stir for 2 hours, allowing the mixture to warm to room temperature. Perform TLC (DCM:MeOH 9:1). The N-oxide will appear as a highly polar, UV-active spot near the baseline compared to the high-Rf starting material. Do not proceed until the starting material is consumed.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Wash the organic layer with saturated aqueous NaHCO₃ to remove the m-chlorobenzoic acid byproduct. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-oxide intermediate.

Phase 2: Boekelheide Rearrangement & Hydrolysis
  • Activation: In a heavy-walled sealed tube, dissolve the crude N-oxide (approx. 1.90 mmol) in a mixture of Acetic Anhydride (2.5 mL) and Glacial Acetic Acid (1 mL).

  • Thermal Rearrangement: Seal the tube and heat to 150 °C for exactly 5 minutes . Critical Causality Note: Strict adherence to the 5-minute limit prevents the thermal degradation of the newly formed (5-phenoxypyridin-2-yl)methyl acetate.

  • Cooling: Rapidly cool the vessel to room temperature using a water bath. Concentrate the mixture under reduced pressure to remove volatile anhydrides.

  • One-Pot Hydrolysis: Dilute the concentrated residue with H₂O (5 mL) and Methanol (5 mL). Add solid K₂CO₃ (4.35 g) to drive the pH basic (>10), which will rapidly cleave the acetate ester.

  • Isolation: Stir for 30 minutes at room temperature. Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash column chromatography on silica gel to yield pure (5-Phenoxypyridin-2-yl)methanol.

References

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry / National Institutes of Health (PMC) URL:[Link]

  • Source: Google Patents (AU2018355743B2)

Sources

Technical Support Center: Synthesis of (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of (5-Phenoxypyridin-2-yl)methanol is a critical workflow in the development of various pharmaceutical intermediates, including selective kappa opioid receptor antagonists[1]. However, researchers frequently encounter yield-limiting side products depending on the chosen synthetic strategy.

This guide provides authoritative troubleshooting for the two most common synthetic routes: Route A (the Boekelheide Rearrangement pathway) and Route B (the S_NAr and Ester Reduction pathway).

Mechanistic Pathways & Side Product Visualization

G SM1 5-Phenoxy-2-methylpyridine Int1 N-Oxide Intermediate SM1->Int1 mCPBA (Oxidation) SM2 Methyl 5-halo-pyridine-2-carboxylate Int3 Methyl 5-phenoxypyridine-2-carboxylate SM2->Int3 Phenol, Base (SNAr) Int2 Pyridyl Acetate Int1->Int2 Ac2O / AcOH (Boekelheide) SP1 Ring-Acetoxylated Isomers Int1->SP1 Intermolecular Attack Target (5-Phenoxypyridin-2-yl)methanol Int2->Target K2CO3 / MeOH (Hydrolysis) Int3->Target NaBH4 / Additive (Reduction) SP2 5-Phenoxypicolinic Acid Int3->SP2 Moisture (Hydrolysis) SP3 Aldehyde Intermediate Int3->SP3 Incomplete Reduction

Fig 1. Synthetic pathways to (5-Phenoxypyridin-2-yl)methanol and major side products.

Troubleshooting FAQs

Module A: The Boekelheide Rearrangement Pathway

Q1: During the Boekelheide rearrangement of 5-phenoxy-2-methylpyridine N-oxide, I observe a significant amount of an isomeric side product. What is it, and how do I minimize it? A1: You are likely observing ring-acetoxylated isomers (e.g., 3-acetoxy or 4-acetoxy derivatives).

  • Causality: The Boekelheide rearrangement relies on a [3,3]-sigmatropic shift of the acetate group from the N-oxide oxygen to the adjacent methyl group. This intramolecular shift requires high thermal energy. If the temperature is too low, slower intermolecular nucleophilic attacks by acetate ions on the activated pyridine ring will compete, leading to ring-acetoxylated side products.

  • Mitigation: Run the reaction at a highly elevated temperature (e.g., 150 °C) for a short, strictly controlled duration (e.g., 5 minutes) in a sealed tube[1]. This kinetically favors the rapid sigmatropic rearrangement over intermolecular side reactions.

Q2: My hydrolysis of the pyridyl acetate intermediate is incomplete, leaving a mixture of acetate and the target methanol. How can I drive this to completion without cleaving the diaryl ether? A2: Use a mild carbonate base in a protic solvent system, specifically[1].

  • Causality: Strong aqueous bases (like refluxing NaOH) can inadvertently trigger nucleophilic aromatic substitution (S_NAr) in reverse, cleaving the phenoxy group. K₂CO₃ is mild enough to preserve the ether linkage, but it requires methanol to act as a nucleophile for transesterification, rapidly converting the acetate to methyl acetate (which evaporates) and leaving the desired pyridyl alcohol.

Module B: The S_NAr & Ester Reduction Pathway

Q3: When reacting methyl 5-bromopicolinate with phenol, I isolate 5-phenoxypicolinic acid instead of the ester. Why? A3: You are experiencing competitive ester hydrolysis[2].

  • Causality: The inorganic bases required for S_NAr (such as Cs₂CO₃ or K₂CO₃) are highly hygroscopic. If adventitious water is present in the base or the DMF solvent, hydroxide ions are generated in situ. Hydroxide is a smaller, harder nucleophile than phenoxide and will rapidly attack the ester carbonyl, yielding the carboxylic acid. The resulting carboxylate anion is highly resistant to subsequent mild reduction.

  • Mitigation: Rigorously dry your base in a vacuum oven at 120 °C overnight prior to use, and utilize anhydrous solvents under an inert argon atmosphere.

Q4: During the reduction of methyl 5-phenoxypyridine-2-carboxylate, I detect the formation of 5-phenoxypyridine-2-carboxaldehyde. How do I achieve full conversion? A4: Standard sodium borohydride (NaBH₄) in methanol is often too mild to fully reduce picolinates.

  • Causality: The electron-donating nature of the 5-phenoxy group further deactivates the ester carbonyl toward hydride attack, causing the reaction to stall at the aldehyde intermediate.

  • Mitigation: Add a Lewis acid, such as anhydrous CaCl₂ or LiCl, to the NaBH₄ reduction. This generates calcium borohydride or lithium borohydride in situ. The metal cation coordinates to both the pyridine nitrogen and the ester carbonyl, significantly increasing the electrophilicity of the carbonyl carbon and driving the reduction to completion.

Quantitative Side Product Profiling

Summarized below are the typical analytical signatures and mitigation strategies for the primary side products encountered across both workflows.

Synthetic StageObserved Side ProductTypical Yield (%)Root CauseAnalytical Signature (LC-MS / NMR)
Boekelheide Rearrangement Ring-Acetoxylated Isomers5 - 15%Insufficient thermal energy for [3,3]-shift[M+H]⁺ 244; Isomeric retention time on LC; loss of aromatic proton in ¹H NMR.
S_NAr (Ester Route) 5-Phenoxypicolinic Acid10 - 25%Moisture in base causing competitive hydrolysis[M+H]⁺ 216; Broad -OH peak ~12 ppm; absence of methyl ester singlet at 3.9 ppm.
Ester Reduction Aldehyde Intermediate5 - 20%Insufficient hydride reactivity (NaBH₄ alone)[M+H]⁺ 200; Distinct aldehyde singlet ~10.0 ppm in ¹H NMR.
Ester Reduction 5-Phenoxy-2-methylpyridine< 5%Over-reduction (using strong reagents like LiAlH₄ at reflux)[M+H]⁺ 186; Appearance of Ar-CH₃ singlet at 2.5 ppm; loss of -OH stretch in IR.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Synthesis via Boekelheide Rearrangement[1]

Step 1: N-Oxidation

  • Dissolve 5-phenoxy-2-methylpyridine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Add mCPBA (1.1 eq) portion-wise at 0 °C. Stir for 2 hours at room temperature.

  • Validation Checkpoint: Run TLC (10% MeOH in CH₂Cl₂). The starting material (Rf ~0.6) must be completely consumed, replaced by a highly polar baseline spot (Rf ~0.1) corresponding to the N-oxide.

  • Quench with saturated aqueous Na₂S₂O₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Step 2: Rearrangement

  • Dissolve the N-oxide intermediate (1.90 mmol) in acetic anhydride (2.5 mL) and glacial acetic acid (1.0 mL).

  • Seal the mixture in a pressure tube and heat aggressively to 150 °C for exactly 5 minutes.

  • Validation Checkpoint: Analyze by LC-MS. The mass must shift from[M+H]⁺ 202 (N-oxide) to [M+H]⁺ 244 (Pyridyl Acetate).

  • Cool immediately and concentrate under reduced pressure to remove excess anhydride.

Step 3: Hydrolysis

  • Dilute the crude acetate with H₂O (5 mL) and CH₃OH (5 mL).

  • Add K₂CO₃ (4.35 g) to adjust the solution to basic pH. Stir at room temperature for 2 hours.

  • Validation Checkpoint: LC-MS must confirm the disappearance of the 244 mass and the appearance of the target product at [M+H]⁺ 202.1.

  • Extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography.

Protocol B: Synthesis via S_NAr and Ester Reduction

Step 1: Nucleophilic Aromatic Substitution

  • Combine methyl 5-bromopyridine-2-carboxylate (1.0 eq), phenol (1.2 eq), and rigorously oven-dried Cs₂CO₃ (2.0 eq) in anhydrous DMF.

  • Heat to 90 °C under argon for 12 hours.

  • Validation Checkpoint: LC-MS must show the loss of the characteristic 1:1 isotopic bromine pattern and the appearance of the phenoxy ether mass ([M+H]⁺ 230).

Step 2: Lewis-Acid Mediated Reduction

  • Dissolve the resulting methyl 5-phenoxypyridine-2-carboxylate (1.0 eq) in anhydrous ethanol (0.1 M).

  • Add anhydrous CaCl₂ (1.5 eq) and stir for 15 minutes to allow complexation.

  • Cool to 0 °C and add NaBH₄ (2.5 eq) portion-wise. Stir for 4 hours at room temperature.

  • Validation Checkpoint: Quench a 10 µL aliquot in 1M HCl, extract with EtOAc, and run TLC (50% EtOAc/Hexanes). The product alcohol (Rf ~0.3) must be visible with no residual ester (Rf ~0.7) or aldehyde (Rf ~0.5).

  • Quench with saturated NH₄Cl, extract with EtOAc, and purify.

References

  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry (via NIH PubMed Central) URL: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Phenoxy-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of phenoxy-substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs). The synthesis of these valuable scaffolds, while conceptually straightforward via cross-coupling reactions, is often plagued by challenges stemming from the inherent electronic properties of the pyridine ring.[1] This resource offers practical, experience-driven advice to overcome common hurdles and streamline your optimization process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low to No Yield of the Desired Phenoxy-Pyridine Product

This is the most common issue, and a systematic approach is essential to diagnose the root cause.[1][2]

Potential Cause & Suggested Solutions

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen's lone pair is a primary culprit, as it can coordinate to the metal center (e.g., Palladium or Copper), forming inactive catalytic species.[1][2]

    • Solution 1: Ligand Selection. The right ligand is critical to shield the metal center and modulate its reactivity.[1][2] For Palladium-catalyzed Buchwald-Hartwig type reactions, bulky, electron-rich phosphine ligands are often the first choice. For Copper-catalyzed Ullmann reactions, N,N- or N,O-chelating ligands like 1,10-phenanthroline or amino acids can be highly effective.[3][4][5]

    • Solution 2: Use of Pyridine N-Oxide. Converting the pyridine to its N-oxide masks the lone pair, preventing catalyst inhibition.[1] This strategy can dramatically improve yields, with the N-oxide being easily removed post-coupling.[6]

    • Solution 3: Rigorous Inert Atmosphere. The active Pd(0) catalyst is highly sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict argon or nitrogen atmosphere. The formation of palladium black is a visual indicator of catalyst decomposition.

  • Suboptimal Base Selection: The base plays a crucial role in deprotonating the phenol and facilitating the catalytic cycle.[3] Its strength and solubility can significantly impact the reaction outcome.

    • Solution: Screen a Range of Bases. A common mistake is not exploring a sufficient variety of bases.

      • Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective in Buchwald-Hartwig couplings but can be incompatible with sensitive functional groups.[7]

      • Weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ offer broader functional group tolerance and are excellent starting points for both Ullmann and Buchwald-Hartwig reactions.[3][7][8] Cs₂CO₃ is often favored for its good solubility in many organic solvents.[8][9]

  • Poor Reagent Quality or Purity: Starting materials, especially boronic acids (if applicable) and organometallic reagents, can degrade over time.[1][10]

    • Solution: Verify Reagent Integrity. Confirm the purity of your pyridine starting material and the phenol. Use fresh, high-purity catalyst precursors and ensure solvents are anhydrous.[1][3]

Problem 2: Significant Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)

Observing undesired products indicates that a competing reaction pathway is favored under the current conditions.

Potential Cause & Suggested Solutions

  • Hydrodehalogenation (Replacement of Halogen with Hydrogen): This side reaction is often caused by the presence of water or other protic impurities, which can protonate intermediates in the catalytic cycle.[3][11]

    • Solution: Ensure Anhydrous Conditions. Thoroughly dry all glassware. Use anhydrous solvents and reagents, and maintain a robust inert atmosphere.[3]

  • Phenol or Aryl Halide Homocoupling: This can occur, particularly in Suzuki-Miyaura type couplings, due to the presence of oxygen.[10] In Ullmann reactions, high temperatures can promote the homocoupling of the aryl halide.[4]

    • Solution 1: Improve Degassing. Enhance the degassing procedure for your solvent (e.g., using freeze-pump-thaw cycles) to minimize oxygen content.[10][12]

    • Solution 2: Lower Reaction Temperature. Modern ligand-accelerated Ullmann protocols often allow for significantly lower reaction temperatures (80-120 °C) compared to classical conditions, which can suppress homocoupling.[3][5]

Frequently Asked Questions (FAQs)

Q1: Should I use a Palladium or Copper catalyst for my phenoxy-pyridine synthesis?

Both Palladium-catalyzed Buchwald-Hartwig O-arylation and Copper-catalyzed Ullmann condensation are powerful methods. The choice often depends on substrate scope, functional group tolerance, and cost.

  • Palladium (Buchwald-Hartwig): Generally offers milder reaction conditions, broader substrate scope, and higher tolerance for various functional groups. It often relies on specialized (and sometimes expensive) phosphine ligands.[8][11]

  • Copper (Ullmann): A more classical and cost-effective method. While traditional Ullmann reactions required harsh conditions, modern protocols using ligands like 1,10-phenanthroline or L-proline have made it much more versatile and milder.[3][4][5] It can be particularly effective for electron-deficient aryl halides.

A good strategy is to screen both systems if one is not providing satisfactory results.

Q2: How does the position of the leaving group on the pyridine ring (e.g., 2-halo vs. 3-halo vs. 4-halopyridine) affect the reaction?

The electronic nature and position of the leaving group are critical. Syntheses involving 2-substituted pyridines are notoriously challenging, a phenomenon often called the "2-pyridyl problem".[13][14][15]

  • 2-Halopyridines: The proximity of the nitrogen lone pair can lead to strong catalyst inhibition.[1] Furthermore, 2-pyridyl organometallic intermediates (if formed) are often unstable.[6][13][14] For these substrates, using pyridine N-oxides or employing robust ligand systems like bulky biarylphosphines (e.g., XPhos, SPhos) is often necessary.[2][6]

  • 3- and 4-Halopyridines: These substrates are generally less problematic as the leaving group is further from the interfering nitrogen atom. Standard cross-coupling conditions have a higher probability of success.

Q3: My reaction is very slow. How can I increase the rate without causing decomposition?

  • Solution 1: Re-evaluate the Ligand. The ligand directly influences the rates of oxidative addition and reductive elimination. A more electron-rich and bulky ligand can often accelerate the catalytic cycle.[1]

  • Solution 2: Check Solvent Choice. The solvent must fully dissolve all reaction components.[2] Polar aprotic solvents like dioxane, toluene, or DMF are commonly used.[8][9][16][17] Avoid chlorinated solvents, acetonitrile, or using pyridine itself as the solvent, as they can inhibit the palladium catalyst.[8]

  • Solution 3: Moderate Temperature Increase. While excessive heat can cause catalyst decomposition[2], a modest, incremental increase in temperature (e.g., in 10 °C steps) can sometimes overcome the activation barrier. Monitor carefully for signs of degradation.

Key Experimental Protocols

Protocol 1: General Procedure for Small-Scale Screening of Pd-Catalyzed O-Arylation Conditions

This protocol allows for the parallel screening of different ligands and bases to quickly identify promising reaction conditions.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the halopyridine (1.0 equiv.), the phenol (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the vials with septa and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and various ligands (e.g., XPhos, SPhos, RuPhos, 2-4 mol %) in degassed anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Initiation: Add the appropriate volume of the catalyst and ligand stock solutions to each vial via syringe.

  • Heating & Monitoring: Place the vials in a preheated aluminum block (e.g., 80-110 °C) and stir.[18] Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking small aliquots for LC-MS or GC-MS analysis to determine conversion.

  • Work-up & Analysis: Upon completion, cool the reactions, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer can then be analyzed to identify the optimal conditions.[2]

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Source Pd₂(dba)₃Pd₂(dba)₃Pd(OAc)₂Pd(OAc)₂
Ligand XPhosSPhosRuPhoscataCXium A
Base K₃PO₄Cs₂CO₃NaOtBuK₂CO₃
Solvent TolueneTolueneDioxaneDioxane
Temp (°C) 100100100100

Table 1: Example of a screening plate setup for optimizing Pd-catalyzed C-O coupling.

Visualizing the Workflow

A systematic approach is crucial for efficient troubleshooting. The following workflow outlines a logical decision-making process when encountering a low-yielding reaction.

TroubleshootingWorkflow cluster_screening Parameter Screening Start Low Yield Observed Check_Purity Verify Reagent Purity & Integrity? Start->Check_Purity Initial Check Check_Purity->Start Impure Reagents Check_Inert Is Reaction Setup Rigidly Inert? Check_Purity->Check_Inert Purity OK Check_Inert->Start O₂/H₂O Contamination Screen_Params Systematically Screen Reaction Parameters Check_Inert->Screen_Params Setup OK Screen_Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Screen_Params->Screen_Base Success Reaction Optimized Screen_Ligand Screen Ligands (e.g., XPhos, Phenanthroline) Screen_Base->Screen_Ligand Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane) Screen_Ligand->Screen_Solvent Screen_Temp Vary Temperature Screen_Solvent->Screen_Temp Screen_Temp->Success Optimal Conditions Found

Caption: A systematic workflow for troubleshooting low-yield phenoxy-pyridine synthesis.

This guide provides a foundational framework for optimizing the synthesis of phenoxy-substituted pyridines. Remember that each substrate combination is unique, and systematic screening remains the most powerful tool for discovering the optimal reaction conditions.

References

Sources

Technical Support Center: Troubleshooting Low Yield in Pyridin-2-yl-Methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Pyridin-2-yl-methanol (2-pyridinemethanol). As a critical building block in pharmaceutical development and ligand design, its synthesis is often plagued by low yields. This is rarely due to a failure of the chemical reaction itself; rather, the product's amphiphilic nature, strong metal-coordinating ability, and susceptibility to side reactions during workup lead to significant isolation losses.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your synthetic workflows.

Experimental Workflow & Bottleneck Analysis

The following diagram illustrates the two primary synthetic routes to pyridin-2-yl-methanol, highlighting the critical bottlenecks where yield is typically lost.

G cluster_0 Route A: Hydride Reduction cluster_1 Route B: Boekelheide Rearrangement StartA Picolinic Acid / Esters RedA Reduction (LiAlH4/NaBH4) StartA->RedA LossA Bottleneck: Metal Complexation RedA->LossA Workup Aqueous Workup & Extraction RedA->Workup StartB 2-Picoline OxB N-Oxidation (H2O2/AcOH) StartB->OxB RearrB Rearrangement (Ac2O) OxB->RearrB LossB Bottleneck: Isomeric Byproducts RearrB->LossB HydB Hydrolysis (NaOH) RearrB->HydB HydB->Workup LossW Bottleneck: High Water Solubility Workup->LossW Target Pyridin-2-yl-Methanol Workup->Target

Caption: Synthetic routes to pyridin-2-yl-methanol highlighting critical bottlenecks and yield-loss points.

Troubleshooting Guide & FAQs

Q1: I am reducing methyl picolinate using LiAlH₄ (or NaBH₄), but my isolated yield is consistently below 40%. TLC shows complete consumption of the starting material. Where is my product? Expertise & Causality: The low yield is rarely due to incomplete reduction. Pyridin-2-yl-methanol possesses a pyridine nitrogen and a newly formed hydroxyl group in close proximity, creating a perfect bidentate ligand. During reduction, the product forms highly stable, water-soluble chelates with aluminum or boron salts. If you perform a standard aqueous quench, the product remains permanently trapped in the aqueous emulsion or the metal hydroxide precipitate. Actionable Solution:

  • For LiAlH₄: Abandon standard water/acid quenches. Implement the Fieser workup (

    
     g LiAlH₄ requires 
    
    
    
    mL H₂O,
    
    
    mL 15% NaOH,
    
    
    mL H₂O) to produce a granular, easily filterable aluminum salt. Alternatively, quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours. The tartrate competitively binds the aluminum, releasing your product into the organic phase.
  • For NaBH₄: Quench the reaction carefully with methanol and dilute HCl to destroy excess hydride and break the boron-nitrogen complexes[1], then concentrate the mixture to dryness before attempting basic extraction.

Q2: Even after breaking the metal complexes, I lose a significant amount of pyridin-2-yl-methanol during the aqueous extraction. How can I improve recovery? Expertise & Causality: Unsubstituted pyridin-2-yl-methanol is highly polar and amphiphilic. It forms extensive hydrogen-bonding networks with water, meaning standard extraction with diethyl ether or hexanes will fail to partition the product into the organic layer[2]. Actionable Solution:

  • Salting Out: Saturate the aqueous phase completely with solid NaCl or K₂CO₃ before extraction. This increases the ionic strength of the aqueous layer, disrupting the hydrogen-bonding network and driving the product into the organic phase.

  • Solvent Selection: Switch your extraction solvent to dichloromethane (DCM), ethyl acetate, or a highly polar 3:1 mixture of Chloroform:Isopropanol.

  • Continuous Extraction: For large-scale synthesis, utilize a continuous liquid-liquid extractor with DCM for 12-24 hours to ensure quantitative recovery.

Q3: I switched to the Boekelheide rearrangement route starting from 2-picoline to avoid strong reducing agents. However, my final hydrolysis yields a complex mixture. What are these side products? Expertise & Causality: The Boekelheide reaction involves N-oxidation of 2-picoline, followed by rearrangement in acetic anhydride to form 2-(acetoxymethyl)pyridine, and final basic hydrolysis[2]. Low yields here stem from two main issues:

  • Lack of Regioselectivity/Over-reaction: Excessive heating during the rearrangement can lead to isomeric byproducts (e.g., 3-acetoxy-2-picoline) or diacetate formation[3].

  • Incomplete Hydrolysis: The acetate intermediate can be surprisingly robust. Actionable Solution: Maintain strict temperature control. The N-oxidation should be held at 65-70 °C for 15-16 hours[2]. The rearrangement in acetic anhydride must be refluxed at exactly 90-95 °C for 4-5 hours[2]. For the final step, ensure you use a 20% aqueous NaOH solution and reflux for at least 2-4 hours to drive the hydrolysis to completion[2].

Q4: Are there industrially scalable alternatives to these two routes that avoid complex workups? Expertise & Causality: Yes. The multi-step Boekelheide sequence is often considered industrially disadvantageous due to its length and harsh conditions[4]. The catalytic hydrogenation of 2-cyanopyridine is highly efficient and avoids both metal hydride complexation and multi-step rearrangements[4]. Actionable Solution: Subject 2-cyanopyridine to catalytic hydrogen reduction using a Raney-Nickel catalyst in an acidic aqueous solution at low pressure (10 atm) and low temperature (30 °C)[4]. This method routinely achieves yields >85% and requires only neutralization and simple extraction for isolation[4].

Quantitative Data: Comparison of Synthetic Routes
Synthetic RouteReagentsTypical YieldPrimary Yield BottleneckRecommended Workup Strategy
Ester Reduction NaBH₄, MeOH60 - 85%Boron complexationAcidic quench, concentrate, basic extraction with CHCl₃/iPrOH
Acid Reduction LiAlH₄, THF40 - 70%Aluminum complexationRochelle's salt quench or Fieser workup
Boekelheide H₂O₂, Ac₂O, NaOH45 - 65%Isomeric side-productsStrict temperature control; prolonged basic hydrolysis
Nitrile Reduction H₂, Raney-Ni, H⁺85 - 95%Over-reduction (piperidine)Low temp (30 °C), low pressure (10 atm), acidic media
Experimental Protocols
Protocol 1: Optimized Reduction of Methyl Picolinate via NaBH₄

This protocol utilizes a self-validating acidic quench to ensure the destruction of boron complexes prior to extraction.

  • Setup: Dissolve methyl picolinate (1.0 eq) in anhydrous methanol to achieve a 0.5 M concentration under an inert argon atmosphere.

  • Reduction: Cool the solution to 0 °C. Add NaBH₄ (1.5 - 2.0 eq) portion-wise over 30 minutes to control hydrogen evolution and thermal spikes[1].

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 2 hours[1]. Self-Validation: Monitor via TLC (EtOAc/Hexane); the reaction is complete when the higher-Rf ester spot disappears.

  • Complex Cleavage (Critical): Cool to 0 °C and carefully add 1M HCl dropwise until gas evolution ceases and the pH reaches ~4. This breaks the stable boron-nitrogen chelates.

  • Concentration: Remove methanol completely under reduced pressure.

  • Extraction: Basify the aqueous residue to pH 10 using saturated aqueous K₂CO₃. Add solid NaCl until the solution is completely saturated. Extract the aqueous layer with a 3:1 mixture of CHCl₃:Isopropanol (4 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target alcohol.

Protocol 2: Three-Step Boekelheide Synthesis from 2-Picoline

This protocol emphasizes strict thermal control to prevent the formation of isomeric acetoxy-pyridines.

  • N-Oxidation: In a reaction vessel, combine 2-picoline (1.0 eq) and glacial acetic acid (3.5 eq). Add 30% H₂O₂ (1.5 eq) dropwise. Heat the mixture strictly at 65-70 °C for 15-16 hours[2]. Cool and remove excess acetic acid and water under reduced pressure to yield crude 2-picoline N-oxide[2].

  • Rearrangement: Dissolve the crude N-oxide in acetic anhydride (3.0 eq). Heat to reflux (90-95 °C) and maintain for 4-5 hours[2]. Do not exceed 100 °C to prevent diacetate formation. Cool and carefully remove excess acetic anhydride via vacuum distillation to isolate 2-(acetoxymethyl)pyridine[2].

  • Hydrolysis: Suspend the intermediate in a 20% aqueous NaOH solution (1.5 eq of NaOH)[2]. Heat the mixture to reflux for 2-4 hours to ensure complete cleavage of the robust acetate group[2].

  • Workup: Cool to room temperature, saturate the aqueous layer with NaCl, and extract with dichloromethane (3 x 50 mL). Dry over Na₂SO₄ and concentrate under reduced pressure to afford 2-pyridinemethanol[2].

References
  • Preparation of pyridinemethanol (JPS60132959A)

Sources

Technical Support Center: Scaling Up the Synthesis of (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of (5-Phenoxypyridin-2-yl)methanol. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the development of novel therapeutics.[1][2] This document is designed for researchers, scientists, and drug development professionals engaged in scaling up this synthesis. We will delve into the critical final step of the synthesis—the reduction of the parent ester—and provide field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure a successful, high-yield, and safe scale-up process.

The primary focus of this guide is the reduction of methyl 5-phenoxypyridine-2-carboxylate to (5-Phenoxypyridin-2-yl)methanol. This transformation is most effectively achieved using a powerful hydride-reducing agent. Our discussion will center on Lithium Aluminum Hydride (LiAlH₄ or LAH), a potent and widely used reagent for this class of reaction.[3][4]

Core Synthesis: Ester Reduction

The conversion of an ester to a primary alcohol is a cornerstone of organic synthesis. For a substrate like methyl 5-phenoxypyridine-2-carboxylate, a strong reducing agent is necessary to achieve a high conversion rate, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing esters.[4][5]

The Reagent of Choice: Lithium Aluminum Hydride (LiAlH₄)

Why LiAlH₄? The Causality Behind the Choice:

  • High Reactivity: LiAlH₄ is a much stronger reducing agent than NaBH₄. This is due to the greater polarity of the Al-H bond compared to the B-H bond, which makes the hydride ion (H⁻) more nucleophilic and readily available for reaction.[4][6][7]

  • Broad Substrate Scope: Unlike NaBH₄, which is primarily used for aldehydes and ketones, LiAlH₄ can reduce a wide range of functional groups, including esters, carboxylic acids, and amides, to their corresponding alcohols or amines.[5][8]

  • Mechanism of Action: The reduction of an ester with LiAlH₄ is a two-step process. The first equivalent of hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alcohol upon workup.[3][9][10] This high reactivity means the reaction cannot be stopped at the aldehyde stage.[9]

Visualizing the Reaction Mechanism

LiAlH4 Ester Reduction Ester Methyl 5-phenoxypyridine-2-carboxylate LiAlH4_1 LiAlH₄ (1st Hydride) Ester->LiAlH4_1 Nucleophilic Attack Tetrahedral Tetrahedral Intermediate LiAlH4_1->Tetrahedral Aldehyde Aldehyde Intermediate (In situ) Tetrahedral->Aldehyde Collapse & Elimination of MeO⁻ LiAlH4_2 LiAlH₄ (2nd Hydride) Aldehyde->LiAlH4_2 Rapid Nucleophilic Attack Alkoxide Alkoxide Salt LiAlH4_2->Alkoxide Workup Aqueous Workup (H₃O⁺) Alkoxide->Workup Protonation Product (5-Phenoxypyridin-2-yl)methanol Workup->Product

Caption: Mechanism of LiAlH₄ reduction of the ester to the primary alcohol.

Troubleshooting Guide

This section addresses common issues encountered during the LiAlH₄ reduction of methyl 5-phenoxypyridine-2-carboxylate.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Yield 1. Deactivated LiAlH₄: The reagent is extremely sensitive to moisture and protic solvents, reacting violently with water.[4][8] Exposure to atmospheric humidity can significantly reduce its potency.Solution: Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents (e.g., THF, diethyl ether) from a freshly opened bottle or a solvent purification system. Handle LiAlH₄ powder in a glovebox or under a positive pressure of argon/nitrogen.
2. Incomplete Reaction: Insufficient reaction time or temperature.Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or LC-MS.[11] If the reaction stalls, consider extending the reaction time or gently warming the mixture (e.g., to room temperature or a mild reflux, with extreme caution).
3. Product Loss During Workup: The basic nature of the pyridine nitrogen can lead to challenges. Emulsion formation during aqueous extraction is common.[11] The product may also have some water solubility.Solution: During the aqueous workup, use a saturated solution of brine (NaCl) to help break emulsions and decrease the solubility of the organic product in the aqueous layer.[11] Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.
Presence of Unreacted Starting Material 1. Insufficient LiAlH₄: The reaction requires a minimum of two hydride equivalents per ester molecule.[9][10] In practice, an excess is always used to account for any reaction with trace moisture or other reactive sites.Solution: Use at least 1.5 to 2.0 molar equivalents of LiAlH₄ relative to the ester. This ensures there is enough reagent to drive the reaction to completion after any incidental quenching.
Formation of Side Products / Impurities 1. Incomplete Quenching: Unreacted LiAlH₄ can pose a safety hazard and complicate purification.Solution: Employ a careful, staged quenching procedure. At 0 °C, slowly add ethyl acetate to consume excess LiAlH₄, followed by a slow, dropwise addition of water, and finally a dilute acid or a saturated solution of ammonium chloride (NH₄Cl) to neutralize the mixture and precipitate aluminum salts.
2. Tailing on Silica Gel: The basic pyridine nitrogen interacts strongly with the acidic silanol groups on standard silica gel, leading to poor separation and significant product loss on the column.[12]Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v), in the eluent.[12] Alternatively, use a different stationary phase like alumina.
Safety Hazard: Uncontrolled Exothermic Reaction 1. High Reactivity of LiAlH₄: The reaction of LiAlH₄ with the ester, and especially with protic quenching agents, is highly exothermic.[12]Solution: Always perform the reaction in a flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, all within an ice bath (0 °C) or cryostat.[3][12] Add the ester solution dropwise to the LiAlH₄ suspension to maintain control over the reaction rate and temperature.[3] Never add water or protic solvents directly to a large quantity of unreacted LiAlH₄.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use Sodium Borohydride (NaBH₄)? It's much safer and easier to handle. A1: Sodium borohydride is not a sufficiently powerful reducing agent to reduce esters or carboxylic acids.[4][5] Its reactivity is tuned for aldehydes and ketones. The less polar B-H bond in NaBH₄ makes its hydride less nucleophilic than the Al-H bond in LiAlH₄, rendering it incapable of efficiently attacking the less electrophilic ester carbonyl.[7] Using NaBH₄ would result in the recovery of unreacted starting material.

Q2: My TLC shows a new spot halfway through the reaction that disappears by the end. What is it? A2: This transient spot is very likely the aldehyde intermediate. The mechanism involves the formation of an aldehyde after the first hydride addition and loss of the methoxide group.[8][9] This aldehyde is more reactive towards LiAlH₄ than the starting ester and is consumed almost immediately to form the final alcohol product.[9] Its fleeting presence is a hallmark of this reaction mechanism.

Q3: What is the purpose of each step in the Fieser workup (staged quench)? A3: The Fieser workup is a common and safe method for quenching LiAlH₄ reactions. For a reaction using 'X' grams of LiAlH₄ in a solvent like ether or THF:

  • Slowly add 'X' mL of water: This hydrolyzes the excess LiAlH₄ and the aluminum alkoxide complexes. This is a highly exothermic step that must be done cautiously at 0 °C.

  • Slowly add 'X' mL of 15% aqueous NaOH: This converts the aluminum salts into a more granular, easily filterable solid (sodium aluminate).

  • Slowly add '3X' mL of water: This helps to fully precipitate the inorganic salts and ensure a free-flowing slurry. The resulting granular precipitate can be easily removed by filtration, leaving a clear solution of the desired product.

Q4: What are the best analytical methods to confirm my final product's identity and purity? A4: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of (5-Phenoxypyridin-2-yl)methanol by showing the characteristic chemical shifts and coupling constants for the aromatic protons, the methylene bridge (-CH₂OH), and the hydroxyl proton.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for confirming the molecular weight of the product and assessing its purity. A suitable method would use a C18 column with a mobile phase of acetonitrile and water, often with a formic acid or ammonium acetate modifier.[13][14]

  • GC-MS (Gas Chromatography-Mass Spectrometry): If the product is sufficiently volatile and thermally stable, GC-MS can provide high-resolution separation and confirm the molecular weight.[15]

Protocols & Data

Experimental Workflow Visualization

Synthesis Workflow Setup 1. Reaction Setup (Inert Atmosphere, 0 °C) Reagent_Add 2. Slow Addition of Ester to LiAlH₄ Suspension Setup->Reagent_Add Reaction 3. Reaction Monitoring (TLC / LC-MS) Reagent_Add->Reaction Quench 4. Careful Quenching (Staged Addition at 0 °C) Reaction->Quench Workup 5. Extraction & Washing Quench->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS) Purify->Analyze

Caption: General experimental workflow for the synthesis.

Table 1: Reagent Stoichiometry and Parameters
Reagent/ParameterMolecular WeightMolar EquivalentsTypical Amount (for 10g scale)Notes
Methyl 5-phenoxypyridine-2-carboxylate229.23 g/mol 1.010.0 g (43.6 mmol)Starting material. Ensure it is dry.
Lithium Aluminum Hydride (LiAlH₄)37.95 g/mol 1.5 - 2.02.48 g - 3.31 gHighly reactive; handle with extreme care under inert gas.[3]
Anhydrous Tetrahydrofuran (THF)--200 mLReaction solvent. Must be anhydrous.
Temperature--0 °C to Room TempInitial addition at 0 °C is critical for safety.[12]
Reaction Time--1 - 4 hoursMonitor by TLC for completion.
Step-by-Step Synthesis Protocol

Objective: To synthesize (5-Phenoxypyridin-2-yl)methanol from methyl 5-phenoxypyridine-2-carboxylate.

Materials:

  • Methyl 5-phenoxypyridine-2-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (NH₄Cl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • 500 mL three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon line, ice bath.

Procedure:

  • Setup: Assemble the three-neck flask with a stirrer, a dropping funnel, and a condenser under a positive pressure of nitrogen or argon. Flame-dry all glassware before use.

  • Reagent Preparation: To the reaction flask, add anhydrous THF (100 mL) followed by the portion-wise addition of LiAlH₄ (1.5 eq). Cool the resulting suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve methyl 5-phenoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF (100 mL) and add this solution to the dropping funnel.

  • Reaction: Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[3] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes), checking for the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Quench the reaction by the slow, dropwise addition of ethyl acetate until bubbling subsides. Then, very carefully, add water dropwise, followed by 1 M HCl or saturated NH₄Cl until the grey suspension turns into a white, filterable precipitate.

  • Workup: Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the filtrates and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine. Extract the aqueous layers again with ethyl acetate.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an eluent system such as hexanes/ethyl acetate, potentially with the addition of 0.5% triethylamine to prevent tailing.[12]

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]

  • JoVE. (2025). Video: Esters to Alcohols: Hydride Reductions. [Link]

  • Quora. (2018). Why is sodium borohydride a weak reducing agent as compared to lithium aluminum hydride?. [Link]

  • WordPress.com. (2010). LiAlH4 vs NaBH4. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • YouTube. (2014). Why is LiAlH4 Stronger at Reducing than NaBH4? - Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. [Link]

  • IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Scribd. (n.d.). Synthesis Methods for Pyridine Derivatives. [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • QuickCompany. (n.d.). A Process For Purification Of Polycyclic Pyridone Compounds. [Link]

  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
  • Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)
  • ResearchGate. (2026). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. [Link]

  • Asian Journal of Chemistry. (2015). Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • Agilent. (2018). Rapid LC/TOF MS for Analytical Screening of Drugs in the Clinical Research Lab. [Link]

  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]

  • RSC Publishing. (n.d.). An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity. [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. [Link]

  • PubMed. (n.d.). Thermodynamics and reduction kinetics properties of 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase. [Link]

  • Academia.edu. (n.d.). Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents. (n.d.).

Sources

Technical Support Center: Synthesis of (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis of (5-Phenoxypyridin-2-yl)methanol, with a specific focus on the critical role of solvent selection. The content is designed for researchers, chemists, and drug development professionals to navigate experimental challenges and optimize synthetic outcomes.

Overview of Synthetic Strategy

The synthesis of (5-Phenoxypyridin-2-yl)methanol is typically approached via a two-step sequence. The first, and often most challenging, step is the formation of the diaryl ether bond through a copper-catalyzed Ullmann condensation. The second step involves the reduction of a carbonyl group at the C-2 position of the pyridine ring to the desired primary alcohol. The choice of solvent is paramount in both stages, directly influencing reaction yield, purity, and scalability.

cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Reduction Start Methyl 5-bromopyridine-2-carboxylate + Phenol Intermediate Methyl 5-phenoxypyridine-2-carboxylate Start->Intermediate CuI, Base (e.g., Cs₂CO₃) Solvent: Toluene, Dioxane, or DMF Final_Product (5-Phenoxypyridin-2-yl)methanol Intermediate->Final_Product Reducing Agent (e.g., NaBH₄) Solvent: Methanol or Ethanol

Caption: General two-step synthesis of (5-Phenoxypyridin-2-yl)methanol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on solvent-related causes and solutions.

Problem 1: Low or No Yield in the Ullmann Condensation (Step 1)

  • Question: My Ullmann reaction to form the diaryl ether is giving a very low yield. I've confirmed my starting materials are correct. What solvent-related factors could be at play?

  • Answer: Low yields in Ullmann-type couplings are frequently tied to solvent choice, which impacts reagent solubility, reaction temperature, and catalyst stability.

    • Causality: The classical Ullmann reaction requires high temperatures (120-220 °C) and polar, high-boiling solvents like DMF, pyridine, or N-methyl-2-pyrrolidone (NMP) to proceed effectively.[1][2] If you are using a lower-boiling solvent like THF or toluene without an appropriately optimized catalytic system, the reaction may not reach the necessary activation energy. Conversely, modern ligand-assisted protocols can be highly sensitive to the solvent environment; a solvent that coordinates too strongly to the copper center (like DMF) can sometimes inhibit catalysis, whereas non-polar solvents like toluene or xylene may be more effective in specific systems.[3] Pronounced solvent effects are a known characteristic of this reaction.[4]

    • Recommended Solutions:

      • Switch to a High-Boiling Aprotic Solvent: If using a traditional, ligand-free copper catalyst, consider switching to a solvent such as NMP or DMF. These solvents excel at dissolving the phenoxide salt and maintaining the high temperatures required for the reaction.[5]

      • Explore Non-Polar Solvents with an Appropriate Base: It has been demonstrated that using cesium carbonate (Cs₂CO₃) as the base can enable the reaction to proceed efficiently in less polar solvents like toluene.[1] This combination can be unexpectedly effective and simplifies product isolation compared to using high-boiling, water-soluble solvents.[1]

      • Consider Dioxane: In some ligand-assisted copper-catalyzed systems, dioxane has been found to provide the best results, furnishing higher yields compared to other solvents.[2]

      • Ensure Anhydrous Conditions: Regardless of the solvent, ensure it is anhydrous. Water can protonate the phenoxide, deactivating the nucleophile, and can also interfere with the catalytic cycle.

Problem 2: The Reduction of the Ester (Step 2) is Incomplete

  • Question: I have successfully synthesized the methyl 5-phenoxypyridine-2-carboxylate intermediate, but the subsequent reduction to the alcohol with NaBH₄ is sluggish and incomplete. How can the solvent be affecting this?

  • Answer: Incomplete reduction is often a result of poor solubility of the starting material in the chosen solvent, preventing the reducing agent from acting upon it effectively.

    • Causality: Sodium borohydride (NaBH₄) reductions are typically performed in protic solvents like methanol or ethanol.[6] While the ester intermediate, methyl 5-phenoxypyridine-2-carboxylate, has some polarity, its diaryl ether structure may limit its solubility in pure methanol or ethanol, especially at the lower temperatures (e.g., 0 °C) often used to control reactivity. If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, and the reaction rate will be significantly slower.

    • Recommended Solutions:

      • Use a Co-solvent: To improve solubility, consider using a mixture of solvents. Adding THF or dichloromethane (DCM) to the methanol can significantly increase the solubility of the ester while still allowing the NaBH₄ to function. A common practice is to dissolve the substrate in a minimal amount of THF or DCM first, then add methanol and cool the solution before adding the reducing agent.

      • Increase Temperature: If solubility remains an issue, allowing the reaction to slowly warm to room temperature after the initial addition of NaBH₄ at 0 °C can help. However, monitor the reaction closely for potential side reactions.

      • Alternative Reducing Agent & Solvent System: If solubility issues persist, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used. Crucially, this requires a switch to an anhydrous aprotic ether solvent like THF or diethyl ether. LiAlH₄ reacts violently with protic solvents like methanol. This approach is highly effective but requires more stringent anhydrous conditions and careful handling.

Problem 3: The Final Product is Difficult to Purify and Contaminated with a High-Boiling Solvent

  • Question: My final product, (5-Phenoxypyridin-2-yl)methanol, is an oil that is difficult to purify by column chromatography, and my NMR spectrum shows residual DMF from Step 1. How can I improve the purification process?

  • Answer: This is a classic issue when using high-boiling polar solvents. The solution lies in both modifying the initial synthetic strategy and employing a more rigorous workup procedure.

    • Causality: Solvents like DMF and NMP have high boiling points (153 °C and 202 °C, respectively) and are miscible with water, making them difficult to remove completely by standard rotary evaporation or even high vacuum. During workup, they can remain trapped with the product, complicating purification.

    • Recommended Solutions:

      • Strategic Solvent Choice (Prevention): As discussed in Problem 1, consider using a lower-boiling solvent like toluene or dioxane for the Ullmann reaction if your catalytic system allows.[1][3] These are much easier to remove prior to the reduction step.

      • Aqueous Workup for High-Boiling Solvents: If you must use DMF or NMP, a thorough aqueous workup is essential after Step 1. Dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or diethyl ether and wash it multiple times (5-10 times) with water and then brine. This partitions the high-boiling polar solvent into the aqueous layer, removing the majority of it before you proceed to the next step.

      • Recrystallization for Final Purification: The final product, (5-Phenoxypyridin-2-yl)methanol, is likely a solid at room temperature. Recrystallization is an excellent method for removing impurities.[7] Screen for a suitable solvent system where the product is soluble when hot but sparingly soluble when cold. Common choices include isopropanol, ethyl acetate/hexanes, or toluene. This is often more effective than chromatography for removing trace solvent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Ullmann condensation step?

A1: There is no single "best" solvent; the optimal choice depends on the specific reaction conditions (catalyst, ligand, base). A summary of common choices is presented below:

SolventBaseTemperatureAdvantagesDisadvantages
DMF, NMP K₂CO₃, K₃PO₄120-180 °CExcellent solvating power; suitable for traditional, high-temperature reactions.[5]High boiling point makes removal difficult; can coordinate to and inhibit some modern catalysts.[1]
Toluene Cs₂CO₃100-110 °CLower boiling point, easy to remove; effective with specific bases like Cs₂CO₃.[1][3]May not be suitable for all substrates due to lower polarity and temperature ceiling.
Dioxane K₃PO₄~100 °CCan provide superior yields with certain ligand-assisted copper catalysts.[2]Relatively high boiling point and potential for peroxide formation.
Methanol Cs₂CO₃Room TempVery mild conditions possible with arylboronic acids instead of aryl halides.[5]Not suitable for the classical Ullmann reaction with aryl halides.

Q2: How does solvent polarity affect the reduction step?

A2: For reductions with metal hydrides like NaBH₄, polar protic solvents (methanol, ethanol) are required. They serve two purposes: they dissolve the ionic NaBH₄ and the polar substrate, and the proton from the solvent is ultimately used to quench the intermediate alkoxide to form the final alcohol. Aprotic solvents are incompatible with NaBH₄ for ester reduction and are mandatory for more powerful hydrides like LiAlH₄ to prevent violent decomposition.

Q3: Can I perform the synthesis as a one-pot reaction? What are the solvent challenges?

A3: A one-pot synthesis is challenging due to conflicting solvent requirements. The Ullmann condensation typically requires high temperatures in an aprotic solvent. In contrast, the NaBH₄ reduction requires a low temperature in a protic solvent. Finding a single solvent that is inert and effective for both transformations is difficult. A "one-flask, two-step" approach is more practical: after the Ullmann reaction is complete, the solvent is rigorously removed under vacuum, and the new solvent for the reduction step is then added to the same flask.

Start Start: Ullmann Reaction Setup Ullmann Run Ullmann Condensation (e.g., Toluene, 110°C) Start->Ullmann Solvent_Removal Cool and Remove Toluene (Rotary Evaporation) Ullmann->Solvent_Removal Solvent_Addition Add Reduction Solvent (e.g., Methanol) Solvent_Removal->Solvent_Addition Reduction Run NaBH₄ Reduction (0°C to RT) Solvent_Addition->Reduction Workup Aqueous Workup & Purification Reduction->Workup

Sources

Technical Support Center: Work-Up & Troubleshooting for (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling (5-Phenoxypyridin-2-yl)methanol (CAS: 936344-43-3). This compound is a critical intermediate in medicinal chemistry, notably utilized in the synthesis of selective kappa opioid receptor antagonists [1].

Due to its unique structural features—a basic pyridine ring, a hydrogen-bonding primary alcohol, and a lipophilic phenoxy ether—researchers frequently encounter phase-separation, emulsion, and yield issues during aqueous work-up. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield recoveries.

Physicochemical Properties & Work-Up Implications

To design a successful work-up, you must first understand the molecule's physical constraints. The table below summarizes the quantitative data and how each property dictates your extraction strategy.

PropertyValueWork-Up Implication & Causality
Molecular Weight 201.22 g/mol Standard liquid-liquid extraction (LLE) applies; no specialized dialysis or resin required.
LogP (Estimated) ~2.0 - 2.5Moderately lipophilic. At neutral/basic pH, it strongly partitions into organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Pyridine pKₐ (Conjugate Acid) ~4.5 - 5.0Critical: The nitrogen protonates in acidic media (pH < 4), converting the molecule into a highly water-soluble pyridinium salt. Extraction must occur at pH > 8.
H-Bond Donors / Acceptors 1 / 3The amphiphilic nature (polar alcohol/pyridine vs. non-polar phenoxy) lowers interfacial tension, making the system highly prone to stubborn emulsions.
Synthesis & Work-Up Workflow

The most common route to (5-Phenoxypyridin-2-yl)methanol involves the Boekelheide rearrangement of 5-phenoxy-2-methylpyridine N-oxide to an acetate intermediate, followed by alkaline hydrolysis [1]. The diagram below maps this workflow and highlights the critical work-up intervention points.

WorkupWorkflow N_oxide 5-Phenoxy-2-methylpyridine N-oxide (Starting Material) Rearrangement Boekelheide Rearrangement (Ac2O, AcOH, 150°C) N_oxide->Rearrangement Acetate Pyridyl Acetate Intermediate Rearrangement->Acetate Hydrolysis Alkaline Hydrolysis (NaOH, MeOH/H2O) Acetate->Hydrolysis Product (5-Phenoxypyridin-2-yl)methanol (Target Compound) Hydrolysis->Product Workup Biphasic Extraction (pH 8-9, EtOAc/Brine) Product->Workup Oxidation Downstream Oxidation (KMnO4 -> Picolinic Acid) Workup->Oxidation

Workflow for the synthesis, extraction, and downstream utilization of (5-Phenoxypyridin-2-yl)methanol.

Troubleshooting FAQs

Q: Why am I experiencing massive product loss in the aqueous phase during extraction? A: This is almost always a pH issue. The pyridine nitrogen has a pKₐ of approximately 4.5 to 5.0. If your work-up is even slightly acidic (e.g., residual acetic acid from the Boekelheide rearrangement), the compound exists as a protonated pyridinium salt, which is entirely water-soluble. Solution: You must adjust the aqueous phase to pH 8.5–9.0 using saturated NaHCO₃ or 1M NaOH before extracting.

Q: How do I resolve stubborn emulsions during the liquid-liquid extraction of this compound? A: (5-Phenoxypyridin-2-yl)methanol is a classic amphiphile. The polar hydroxymethyl group and pyridine nitrogen interact with water, while the lipophilic phenoxy group interacts with the organic solvent, effectively acting as a surfactant at the phase boundary. Solution:

  • Swap water for saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic compound out (salting-out effect).

  • If polymeric byproducts from the rearrangement are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before attempting separation.

Q: I am carrying this compound forward to the picolinic acid via KMnO₄ oxidation. The work-up is a mess and I can't extract the product. Help? A: KMnO₄ oxidation generates colloidal manganese dioxide (MnO₂) sludge, which physically traps the product and prevents phase separation. Furthermore, the resulting picolinic acid is highly polar and zwitterionic. Solution: Do not attempt direct liquid-liquid extraction. Instead, filter the hot reaction mixture through a thick pad of Celite to remove the MnO₂. Wash the pad thoroughly with hot water. Finally, carefully acidify the clear filtrate to the isoelectric point of the picolinic acid (usually pH ~3-4) to precipitate the product directly.

Validated Experimental Protocol: Hydrolysis & Extraction

This protocol details the conversion of the acetate intermediate to (5-Phenoxypyridin-2-yl)methanol and its subsequent extraction, engineered with self-validating checkpoints to guarantee success [1].

Step 1: Hydrolysis

  • Dissolve the crude pyridyl acetate intermediate in Methanol (MeOH) (approx. 5 mL per gram of substrate).

  • Add 2M aqueous NaOH slowly until the solution reaches pH > 10.

  • Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor the disappearance of the acetate ester via TLC (EtOAc:Hexanes 1:1, UV active). The product spot will be significantly more polar (lower R_f) than the starting material.

Step 2: Solvent Removal 4. Concentrate the reaction mixture under reduced pressure to remove the MeOH.

  • Causality: Failing to remove MeOH will cause it to act as a co-solvent during extraction, dragging the product into the aqueous phase and exacerbating emulsions.

Step 3: pH Adjustment & Extraction 5. Dilute the resulting aqueous residue with distilled water. 6. Carefully adjust the pH to 8.5–9.0 using 1M HCl (if too basic) or saturated NaHCO₃.

  • Self-Validation Check (Critical): Spot the aqueous phase onto broad-range pH indicator paper. The paper must read ≥ 8.0 before proceeding. If the pH is < 7, the pyridine nitrogen remains protonated, guaranteeing catastrophic yield loss.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL per gram of substrate).

Step 4: Washing & Drying 8. Wash the combined organic layers with saturated aqueous NaCl (brine) to break any micro-emulsions and remove residual water. 9. Dry the organic phase over anhydrous Na₂SO₄. 10. Filter the drying agent and concentrate the filtrate in vacuo to yield pure (5-Phenoxypyridin-2-yl)methanol.

References
  • Kormos, C. M., Jin, C., Cueva, J. P., Runyon, S. P., Thomas, J. B., Brieaddy, L. E., Mascarella, S. W., Navarro, H. A., Gilmour, B. P., & Carroll, F. I. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Journal of Medicinal Chemistry, 56(11), 4551–4567.[Link]

Validation & Comparative

In-vitro testing of (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

In-Vitro Evaluation and Scaffold Comparison Guide: (5-Phenoxypyridin-2-yl)methanol Derivatives in Targeted Therapeutics

Executive Summary

In early-stage drug discovery, the physicochemical properties of a scaffold dictate both target engagement and in-vitro assay performance. (5-Phenoxypyridin-2-yl)methanol (CAS: 936344-43-3)[1] serves as a highly privileged building block. While the methanol moiety itself is rarely the final pharmacophore, it is readily oxidized to picolinic acids or converted to amines to generate the active (5-phenoxypyridin-2-yl) vector[2]. This guide objectively compares the in-vitro performance of this scaffold against traditional biphenyl and unsubstituted pyridine alternatives, focusing on its application in two critical therapeutic areas: Human Dihydroorotate Dehydrogenase (hDHODH) inhibition for oncology/antivirals[3], and Kappa Opioid Receptor (KOR) antagonism for stress and depression[2].

Part 1: Structural Rationale & Scaffold Comparison

The substitution of a standard biphenyl ring with a (5-phenoxypyridin-2-yl) system introduces a critical nitrogen atom and an ether linkage. This structural shift alters the dihedral angle flexibility and introduces a hydrogen-bond acceptor.

  • In hDHODH Inhibitors: The enzyme features a highly lipophilic "ubiquinone tunnel"[4]. While biphenyl scaffolds (e.g., MEDS433) bind tightly, their extreme lipophilicity often leads to poor aqueous solubility and assay aggregation[5]. The (5-phenoxypyridin-2-yl) scaffold recovers membrane permeability and solubility while maintaining nanomolar potency[3].

  • In KOR Antagonists: Traditional JDTic-like piperazines exhibit long-acting, non-selective receptor blockade. Incorporating the (5-phenoxypyridin-2-yl) moiety (e.g., Compound 13 derived from the methanol precursor) yields >100-fold selectivity for KOR over Mu (

    
    ) and Delta (
    
    
    
    ) opioid receptors[6].
Table 1: Quantitative Comparison of Scaffolds in Target Assays
Scaffold / Derivative BaseTarget ApplicationRepresentative AssayPotency MetricPhysicochemical Advantage / Limitation
Biphenyl (Standard)hDHODHDCIP ReductionIC

: ~1–5 nM
High potency, but suffers from high logD and poor aqueous solubility.
(5-Phenoxypyridin-2-yl) hDHODHDCIP ReductionIC

: ~50 nM
Slightly reduced potency but significantly improved membrane permeability[3].
Unsubstituted Piperazine KOR[

S]GTP

S Binding
K

: ~0.02 nM
Highly potent but exhibits long-acting, non-selective receptor blockade[2].
(5-Phenoxypyridin-2-yl) KOR[

S]GTP

S Binding
K

: ~0.6–1.0 nM
>100-fold selectivity for KOR over Mu/Delta receptors; tunable pharmacokinetics[6].

Part 2: In-Vitro Evaluation Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Workflow A: hDHODH Enzymatic Inhibition Assay

Measuring the inhibition of de novo pyrimidine biosynthesis requires tracking the oxidation of dihydroorotate (DHO). Because directly measuring the reduction of the natural electron acceptor (ubiquinone) is optically difficult, we utilize 2,6-dichloroindophenol (DCIP) as a terminal colorimetric electron acceptor[4].

Step-by-Step Protocol:

  • Buffer Formulation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

    • Causality: Triton X-100 is critical. Without a detergent, highly lipophilic (5-phenoxypyridin-2-yl) derivatives will form colloidal aggregates, leading to false-positive inhibition (PAINS behavior).

  • Reagent Addition: Add 0.1 mM Coenzyme Q (ubiquinone), 0.05 mM DCIP, and recombinant hDHODH enzyme to the microplate.

  • Inhibitor Pre-incubation: Introduce the (5-phenoxypyridin-2-yl) test compound and incubate for 15 minutes at 37°C.

    • Causality: The inhibitor must navigate the lipophilic patch of the enzyme to reach the R136 residue[4]. Pre-incubation ensures equilibrium is reached before substrate competition begins.

  • Reaction Initiation & Readout: Add 1 mM DHO to initiate the reaction. Monitor the decrease in absorbance at 600 nm continuously for 10 minutes.

  • Self-Validation (QC): Include Brequinar as a positive control (expected IC

    
     ~10-20 nM). Calculate the Z'-factor; an assay is only considered valid if Z' > 0.6.
    

hDHODH_Assay DHO Dihydroorotate (Substrate) Enzyme hDHODH Enzyme DHO->Enzyme Binds Orotate Orotate (Product) Enzyme->Orotate Oxidizes CoQ Coenzyme Q (Electron Acceptor) Enzyme->CoQ Transfers e- Inhibitor (5-Phenoxypyridin-2-yl) Derivative Inhibitor->Enzyme Inhibits (Lipophilic Patch) DCIP DCIP (Colorimetric Indicator) CoQ->DCIP Reduces Readout Absorbance at 600 nm (Assay Readout) DCIP->Readout Color Loss

Figure 1: In vitro hDHODH assay workflow utilizing DCIP reduction for colorimetric readout.

Workflow B: [ S]GTP S Binding Assay for KOR Antagonism

To evaluate the efficacy of (5-phenoxypyridin-2-yl)-derived antagonists, we measure the proximal event of GPCR activation: G-protein coupling. We actively avoid downstream cAMP assays because signal amplification can mask weak antagonism or partial agonism[2].

Step-by-Step Protocol:

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human KOR.

  • Assay Buffer Formulation: 50 mM Tris-HCl, 5 mM MgCl

    
    , 100 mM NaCl, 1 mM EDTA, 1 
    
    
    
    M GDP, pH 7.4.
    • Causality: The inclusion of 1

      
      M GDP is non-negotiable. It forces the G-proteins into an inactive state, ensuring that the radiolabeled [
      
      
      
      S]GTP
      
      
      S only binds when the receptor is actively stimulated by an agonist.
  • Compound Incubation: Add the (5-phenoxypyridin-2-yl) antagonist, followed immediately by the selective KOR agonist U69,593 (at its EC

    
     concentration)[6].
    
  • Radioligand Addition: Add 0.1 nM [

    
    S]GTP
    
    
    
    S and incubate for 60 minutes at 30°C.
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer to remove unbound radioligand, and measure bound radioactivity via liquid scintillation counting.

  • Self-Validation (QC): Use Nor-BNI or JDTic as reference antagonists[7]. A Schild plot analysis must yield a slope of ~1.0 to confirm competitive antagonism.

KOR_Pathway Agonist KOR Agonist (U69,593) Receptor Kappa Opioid Receptor (KOR) Agonist->Receptor Activates Antagonist (5-Phenoxypyridin-2-yl) Antagonist Antagonist->Receptor Blocks GProtein G-protein (Gi/o) Activation Receptor->GProtein Couples GTPgS [35S]GTPγS Binding GProtein->GTPgS Measured by

Figure 2: KOR signaling blockade by (5-phenoxypyridin-2-yl) antagonists measured via [35S]GTPγS.

References

  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry / PMC (NIH) URL: [Link]

  • Title: Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety Source: Journal of Medicinal Chemistry / PMC (NIH) URL: [Link]

  • Title: (5-Phenoxypyridin-2-yl)methanol - CAS 936344-43-3 Properties and Specifications Source: Molaid Chemical Database URL: [Link]

Sources

A Comparative Analysis of (Pyridin-2-yl)methanol Analogs: A Guide for Researchers in Drug Discovery and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The (pyridin-2-yl)methanol scaffold is a privileged structural motif in medicinal chemistry and catalysis. Its inherent chemical versatility, arising from the Lewis basicity of the pyridine nitrogen, the nucleophilicity of the hydroxyl group, and the ability to form stable metal complexes, has made it a cornerstone for the development of a diverse array of bioactive molecules and efficient catalysts. This guide provides an in-depth comparative analysis of (pyridin-2-yl)methanol analogs, offering field-proven insights into their structure-activity relationships (SAR), experimental validation, and applications. We will explore their utility as modulators of key biological targets and as ligands in asymmetric catalysis, supported by quantitative data and detailed experimental protocols.

Part 1: Medicinal Chemistry Applications of (Pyridin-2-yl)methanol Analogs

The ability of the (pyridin-2-yl)methanol core to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, has been exploited in the design of inhibitors for several enzyme families and ion channels. Here, we compare the performance of its analogs in three key therapeutic areas: transient receptor potential vanilloid 3 (TRPV3) antagonism, p38 MAP kinase inhibition, and epidermal growth factor receptor (EGFR) kinase inhibition.

Potent and Selective Antagonism of the TRPV3 Ion Channel

Transient receptor potential vanilloid 3 (TRPV3) is a calcium-permeable cation channel primarily expressed in skin keratinocytes and sensory neurons, playing a crucial role in thermosensation, pain perception, and skin barrier function.[1][2] Dysregulation of TRPV3 activity has been implicated in various skin disorders and chronic pain conditions, making it an attractive target for therapeutic intervention.

The design of (pyridin-2-yl)methanol-based TRPV3 antagonists has been guided by a systematic optimization of pharmacological, physicochemical, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The initial lead compounds often exhibit good potency but may suffer from poor metabolic stability or off-target effects. The core strategy involves modifying the substituents on both the pyridine ring and the carbinol moiety to enhance potency, selectivity, and drug-like properties. The pyridine nitrogen is crucial for interacting with the target protein, while the methanol hydroxyl group can form key hydrogen bonds. Modifications often focus on introducing steric bulk or electron-withdrawing groups to fine-tune the electronic and conformational properties of the molecule, thereby improving its binding affinity and selectivity.

The following table summarizes the in vitro potency of representative (pyridin-2-yl)methanol analogs against the human TRPV3 channel.

Compound IDStructurehTRPV3 IC50 (µM)Key Structural Features
Analog A 0.93Cyclobutanol moiety, trifluoromethylpyridine group[2][3]
Analog B 0.56 (Kb)Optimized ADME properties[2]
Analog C >10Lack of key hydrophobic interactions

Table 1: Comparative in vitro potency of (pyridin-2-yl)methanol analogs as TRPV3 antagonists.

The activation of TRPV3 channels in keratinocytes leads to an influx of Ca²⁺, triggering a signaling cascade that involves the release of various inflammatory mediators and growth factors, ultimately contributing to skin inflammation and pain.

TRPV3_Pathway cluster_membrane Cell Membrane TRPV3 TRPV3 Channel Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Stimulus Heat, Chemical Agonist Stimulus->TRPV3 Activates CaMKII CaMKII Activation Ca_influx->CaMKII TGFa_release TGFα Release CaMKII->TGFa_release EGFR EGFR Activation TGFa_release->EGFR Downstream Downstream Signaling (PI3K/Akt, MAPK) EGFR->Downstream Response Inflammation, Pain Downstream->Response

Caption: TRPV3 signaling pathway in keratinocytes.

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[4] Overactivation of the p38 pathway is associated with a range of inflammatory diseases, making it a key target for anti-inflammatory drug development.

The design of (pyridin-2-yl)methanol-based p38 inhibitors often leverages the known binding modes of other pyridinyl-imidazole inhibitors. The pyridine nitrogen is designed to form a critical hydrogen bond with the hinge region of the kinase, a common feature for many kinase inhibitors. The methanol hydroxyl group and other substituents are then optimized to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity. The choice of substituents is guided by computational modeling and structure-based design to maximize interactions with the ATP-binding site of p38α.

The following table compares the inhibitory activity of a (pyridin-2-yl)methanol analog with other well-known p38 inhibitors.

CompoundScaffold Typep38α IC50 (nM)Reference
Pyridinone Analog N-benzyl pyridinoneOrally active with efficacy in inflammation models[5]
Pyridinyl Imidazole Analog Pyridinyl Imidazole-[6]
SB203580 Pyridinyl Imidazole50
BIRB 796 Pyrazolopyrimidine38

Table 2: Comparative inhibitory activity of p38 MAPK inhibitors.

Targeting the Epidermal Growth Factor Receptor (EGFR) Kinase

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers signaling pathways controlling cell proliferation, survival, and migration.[7] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies.

Similar to p38 inhibitors, the design of (pyridin-2-yl)methanol-based EGFR inhibitors focuses on establishing key interactions within the ATP-binding pocket. The pyridine nitrogen typically forms a hydrogen bond with the hinge region residue Met793. The rest of the molecule is designed to extend into the hydrophobic pocket and the solvent-exposed region, with modifications aimed at improving potency against wild-type and mutant forms of EGFR, particularly the drug-resistant T790M mutant.

The following table presents the inhibitory activity of furopyridine derivatives, which are structurally related to (pyridin-2-yl)methanol analogs, against different EGFR variants.

CompoundWild-Type EGFR IC50 (nM)L858R/T790M EGFR IC50 (nM)Reference
PD13 11.6410.51[8]
Erlotinib 14.11>1000[8]
Afatinib 0.210[9]

Table 3: Comparative inhibitory activity of EGFR kinase inhibitors.

Part 2: Catalytic Applications of (Pyridin-2-yl)methanol Analogs

The coordinating ability of the pyridine nitrogen and the hydroxyl group makes (pyridin-2-yl)methanol and its derivatives excellent ligands for transition metal-catalyzed reactions. These ligands can form stable chelate complexes that modulate the electronic and steric properties of the metal center, leading to highly efficient and selective catalysts.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and fine chemicals. Ruthenium and osmium complexes bearing chiral (pyridin-2-yl)methanol-derived ligands have emerged as highly effective catalysts for this reaction.

The design of chiral ligands based on the (pyridin-2-yl)methanol scaffold for ATH is centered on creating a well-defined chiral environment around the metal center. The pyridine nitrogen and the deprotonated hydroxyl group coordinate to the metal, while chiral substituents, often on the carbinol carbon or the pyridine ring, control the stereochemical outcome of the hydride transfer from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone substrate. The hemilabile nature of the pyridyl-metal bond is also thought to play a role in the catalytic cycle.

The following table summarizes the performance of various ruthenium and osmium catalysts with (pyridin-2-yl)methanol-derived ligands in the ATH of acetophenone.

CatalystLigandYield (%)ee (%)TOF (h⁻¹)Reference
[OsCl₂(PPh₃)₂(Pyme)] 1-(pyridin-2-yl)methanamineHigh91-96up to 1.9 x 10⁴[10]
[Ru(p-cymene)Cl(TsDPEN)] N-tosyl-1,2-diphenylethylenediamine>9998High[11]
[RuH(CNC)(CO)(PPh₃)]Br Picoline-derived CNC pincer---[12][13]

Table 4: Comparative performance of catalysts in the asymmetric transfer hydrogenation of acetophenone.

The generally accepted mechanism for Ru-catalyzed transfer hydrogenation involves the formation of a metal hydride species, which then delivers the hydride to the ketone in a stereoselective manner.

Catalytic_Cycle cluster_reactants cluster_products Catalyst [Ru]-Cl Active_Catalyst [Ru]-O-iPr Catalyst->Active_Catalyst + i-PrOH, - HCl Hydride [Ru]-H Active_Catalyst->Hydride β-H elimination - Acetone Ketone_Complex [Ru]-H(Ketone) Hydride->Ketone_Complex + Ketone Alcohol_Complex [Ru]-O-CHR₂ Ketone_Complex->Alcohol_Complex Hydride Transfer Alcohol_Complex->Catalyst + i-PrOH - Alcohol iPrOH i-PrOH Base Base Ketone R₂C=O Acetone Acetone Alcohol R₂CHOH

Caption: Generalized catalytic cycle for the transfer hydrogenation of ketones.

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative (pyridin-2-yl)methanol analog and for a key biological assay.

Synthesis of (4-Chloro-pyridin-2-yl)-methanol

This protocol describes the reduction of 4-chloro-2-pyridinecarboxaldehyde to the corresponding alcohol.[14]

Materials:

  • 4-chloro-2-pyridinecarboxaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-chloro-2-pyridinecarboxaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise while stirring.

  • Continue stirring the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and extract with chloroform (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-chloro-pyridin-2-yl)-methanol as a white solid.

In Vitro p38α Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of a test compound against p38α kinase using a luminescence-based assay.[15][16]

Materials:

  • Recombinant human p38α kinase

  • p38 peptide substrate (e.g., ATF2-derived peptide)

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 1 µL of the serially diluted inhibitor or vehicle control to the wells of a 384-well plate.

    • Add 2 µL of the recombinant p38α kinase solution in kinase reaction buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (the ATP concentration should be at or near the Km for p38α).

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: ADME and Toxicological Considerations

A critical aspect of drug development is the evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of lead compounds. While detailed in vivo ADMET data for many (pyridin-2-yl)methanol analogs are not publicly available, in silico predictions and in vitro assays provide valuable early-stage insights.[17][18]

General ADMET Profile:

  • Absorption: The pyridine ring generally imparts good aqueous solubility, which can be favorable for oral absorption. However, extensive substitution can increase lipophilicity and alter absorption characteristics.

  • Distribution: (Pyridin-2-yl)methanol analogs are typically small molecules that can distribute into various tissues. The potential for blood-brain barrier penetration depends on the specific physicochemical properties of the analog.

  • Metabolism: The pyridine ring and the alcohol functionality are potential sites of metabolism, primarily through oxidation by cytochrome P450 enzymes.

  • Excretion: Metabolites and unchanged drug are typically excreted via the kidneys.

  • Toxicity: The toxicological profile of (pyridin-2-yl)methanol analogs is highly dependent on their specific structure and biological targets. Some pyridine derivatives are known to have potential for hepatotoxicity and other adverse effects.[19]

Workflow for ADMET Profiling:

ADMET_Workflow cluster_in_vitro In Vitro Assays In_Silico In Silico Prediction (Solubility, Permeability, Metabolism, Toxicity) In_Vitro In Vitro Assays In_Silico->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Toxicology) In_Vitro->In_Vivo Promising Candidates Solubility Solubility Assay In_Vitro->Solubility Permeability Caco-2 Permeability In_Vitro->Permeability Metabolism Microsomal Stability In_Vitro->Metabolism Toxicity Cytotoxicity Assays In_Vitro->Toxicity Optimized_Compound Optimized Compound In_Vivo->Optimized_Compound Lead_Compound Lead (Pyridin-2-yl)methanol Analog Lead_Compound->In_Silico

Caption: A general workflow for the ADMET profiling of lead compounds.

Conclusion

The (pyridin-2-yl)methanol scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents and catalysts. This guide has provided a comparative analysis of its analogs, highlighting the key structure-activity relationships that govern their performance in diverse applications. The presented experimental data and detailed protocols serve as a valuable resource for researchers in the field, enabling the rational design and development of next-generation (pyridin-2-yl)methanol-based compounds with enhanced efficacy and desired physicochemical properties. The ongoing exploration of this versatile scaffold promises to yield further breakthroughs in medicine and chemistry.

References

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947. [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • Baratta, W., et al. (2008). Osmium pyme complexes for fast hydrogenation and asymmetric transfer hydrogenation of ketones. Chemistry, 14(8), 2557-63. [Link]

  • Campos, J., et al. (2015). Oxidation of Alcohols to Carboxylates with N2O Catalyzed by Ruthenium(II)-CNC Complexes. ACS Catalysis, 5(10), 5807-5815. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Baratta, W., et al. (2014). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Molecules, 19(9), 13444-13462. [Link]

  • Abdel-Ghani, N. T., et al. (2023). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Molecules, 28(7), 3025. [Link]

  • Campos, J., et al. (2015). Oxidation of Alcohols to Carboxylates with N2O Catalyzed by Ruthenium(II)-CNC Complexes. idUS. [Link]

  • Krische, M. J. (2011). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Accounts of chemical research, 44(8), 634–645. [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • Selness, S. R., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & medicinal chemistry letters, 19(20), 5851–5856. [Link]

  • El-Sayed, M. A., et al. (2024). Recent advances in nitrogenous heterocyclic compounds as EGFR tyrosine kinase inhibitors (2020–2024). RSC Medicinal Chemistry. [Link]

  • Selness, S. R., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. PubMed. [Link]

  • Baratta, W., et al. (2008). Osmium pyme complexes for fast hydrogenation and asymmetric transfer hydrogenation of ketones. PubMed. [Link]

  • Roy, K., et al. (2015). Absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling of lead molecules. ResearchGate. [Link]

  • Rahman, M. A., et al. (2023). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. Molecules, 28(7), 3025. [Link]

  • El-Damasy, A. K., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1253–1272. [Link]

  • Gwala, S., et al. (2020). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. ResearchGate. [Link]

  • Selness, S. R., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. OSTI.GOV. [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. IOP Conference Series: Materials Science and Engineering, 121, 012013. [Link]

  • Nippon Kayaku Co Ltd. (1985). Preparation of pyridinemethanol.
  • El-Emam, A. A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Pharmaceuticals, 14(11), 1137. [Link]

  • Grotjahn, D. B., et al. (2016). Base-Free Transfer Hydrogenation of Ketones Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts. Organometallics, 35(3), 330-339. [Link]

  • Elaissouq, A., et al. (2022). Computer-aided drug design applied to a series of pyridinyl imidazole derivatives targeting p38α MAP kinase: 2D-QSAR, docking, MD simulation, and ADMET investigations. New Journal of Chemistry, 46(30), 14389-14402. [Link]

  • Panda, A., & Ghosh, S. (2018). Ruthenium-catalyzed transfer hydrogenation of ketones. IntechOpen. [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium(III-VIII) compounds. Organic Chemistry Portal. [Link]

  • Murugesan, S., et al. (2021). Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Semantic Scholar. [Link]

  • Elaissouq, A., et al. (2022). Computer-aided drug design applied to a series of pyridinyl imidazole derivatives targeting p38α MAP kinase: 2D-QSAR, docking, MD simulation, and ADMET investigations. New Journal of Chemistry. [Link]

  • Panda, A., & Ghosh, S. (2018). Properties and Applications of Ruthenium. IntechOpen. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

Sources

Structural Validation of (5-Phenoxypyridin-2-yl)methanol: A Comparative Guide on Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Phenoxypyridin-2-yl)methanol (CAS: 936344-43-3) is a highly versatile heterocyclic building block, prominently utilized in the synthesis of selective kappa opioid receptor antagonists and other neuro-active therapeutics[1]. Structurally, it features a pyridine core substituted with an electron-donating phenoxy group at C5 and a hydroxymethyl group at C2.

Validating the exact regiochemistry of this molecule is critical. Differentiating it from closely related isomers—such as (4-phenoxypyridin-2-yl)methanol—requires robust analytical workflows that can definitively map the connectivity of the heteroatoms. This guide objectively compares traditional standalone analytical techniques against advanced hyphenated workflows, providing experimental causality and self-validating protocols for drug development professionals.

Deconstructing the Molecule: Analytical Challenges

Before selecting a validation workflow, researchers must understand the molecule's specific physicochemical behavior:

  • The Pyridine Nitrogen: The nitrogen atom acts as a strong hydrogen bond acceptor and readily protonates. While this makes the molecule highly responsive to Electrospray Ionization (ESI+) in mass spectrometry, it can also cause concentration-dependent chemical shift variations in NMR due to intermolecular interactions and in-situ protonation[2].

  • The Hydroxymethyl Group (-CH₂OH): Prone to hydrogen bonding. In non-polar NMR solvents (e.g., CDCl₃), the -OH proton signal often appears as a broad, unintegrable singlet due to rapid chemical exchange, complicating structural verification.

  • The Phenoxy Ring: The ether linkage allows for conformational flexibility. This rotation can influence Nuclear Overhauser Effect (NOE) signals used in 3D spatial mapping, requiring careful interpretation of 2D NMR data.

Comparative Analysis of Validation Workflows

We compare two distinct analytical paradigms for validating the structure of (5-Phenoxypyridin-2-yl)methanol:

Alternative A: Traditional Sequential Validation (Standalone HRMS + 1D/2D NMR) The industry standard for de novo structural elucidation. It relies on the absolute purification of the compound followed by offline, sequential analysis.

  • Pros: Unmatched resolution; allows for carbon-detected 2D NMR (like HMBC) which is critical for mapping quaternary carbons.

  • Cons: Time-consuming; requires high sample purity (>95%) and significant mass (milligrams); risks degradation during multi-step handling.

Alternative B: Hyphenated LC-MS-SPE-NMR An advanced, integrated approach that couples Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry, Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR). This allows for the structural elucidation of the compound directly from a crude synthetic mixture[3][4].

  • Pros: Real-time dereplication; handles complex mixtures without manual isolation; highly efficient for trace amounts (sub-microgram)[4].

  • Cons: High capital equipment cost; limited sensitivity for 13C-detected 2D NMR experiments due to low sample volumes.

Experimental Methodologies & Causality

Protocol A: Traditional Sequential Validation

This protocol operates as a self-validating system: MS confirms the atomic formula, while 2D NMR maps the exact connectivity, ruling out regioisomers.

  • Step 1: Sample Preparation & Solvent Selection

    • Action: Dissolve 5 mg of purified (5-Phenoxypyridin-2-yl)methanol in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is a strong hydrogen-bond acceptor. It binds tightly to the -OH of the hydroxymethyl group, preventing rapid intermolecular proton exchange. This yields a sharp, distinct triplet for the -OH proton in the ¹H NMR spectrum, definitively proving the presence of an intact hydroxymethyl group rather than a degraded aldehyde.

  • Step 2: High-Resolution Mass Spectrometry (HRMS-ESI+)

    • Action: Inject the sample via direct infusion into a Q-TOF mass spectrometer operating in positive ion mode.

    • Causality: The pyridine nitrogen possesses a high proton affinity. ESI+ ensures highly efficient ionization, yielding a strong [M+H]⁺ peak at m/z 202.0863. MS/MS fragmentation will typically show a loss of the phenoxy group, validating the ether linkage.

  • Step 3: 2D NMR Acquisition (HMBC)

    • Action: Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra.

    • Causality: HMBC maps 2- and 3-bond carbon-proton couplings. Observing a cross-peak between the hydroxymethyl protons (approx. 4.5 ppm) and the C2 pyridine carbon, alongside a correlation between the phenoxy protons and the C5 carbon, definitively locks the regiochemistry and rules out the 4-phenoxy isomer.

Protocol B: LC-MS-SPE-NMR Workflow

This protocol uses mass-triggered automation to isolate and validate the structure in a single continuous system.

  • Step 1: UHPLC-MS Separation

    • Action: Inject the crude synthetic mixture onto a reverse-phase C18 column. The eluent is split, with 5% directed to an ESI-MS and 95% to the SPE unit.

    • Causality: The chromatography separates the target molecule from unreacted starting materials. The inline MS acts as a real-time mass-triggered switch[3].

  • Step 2: Automated SPE Trapping

    • Action: When the target mass (m/z 202.08) is detected, the software automatically diverts the LC flow to a solid-phase extraction (SPE) cartridge.

    • Causality: SPE trapping concentrates the analyte and washes away the non-deuterated LC mobile phase (H₂O/Acetonitrile). If the non-deuterated solvent entered the NMR, its massive proton signal would completely overwhelm the receiver, masking the analyte's signals[4].

  • Step 3: Capillary Flow NMR Elution

    • Action: The trapped analyte is eluted with CD₃CN directly into a capillary NMR probe for ¹H and COSY acquisition.

    • Causality: Capillary probes have a microscopic active volume (e.g., 5-10 µL) compared to standard 5 mm tubes. This drastically increases the "fill factor" and mass sensitivity, allowing for clear structural validation from just 10-50 µg of material[4].

Quantitative Data & Performance Comparison

ParameterAlternative A: Traditional SequentialAlternative B: LC-MS-SPE-NMR
Sample Purity Required > 95% (Pre-purified)Crude Mixture (In-situ separation)
Sample Amount Needed 2.0 - 5.0 mg10 - 50 µg (Capillary probe)
Time-to-Result 24 - 48 hours (including prep)4 - 6 hours (Automated)
Solvent Consumption High (Prep-HPLC + Standard NMR)Low (Micro-elution volumes)
Regiochemical Confidence Extremely High (Full 2D suite including ¹³C)High (¹H, COSY, HSQC)

Workflow Visualization

Workflow cluster_trad Alternative A: Traditional Sequential cluster_hyph Alternative B: LC-MS-SPE-NMR Start Crude Mixture: (5-Phenoxypyridin-2-yl)methanol Prep Manual Purification (Prep-HPLC / Flash) Start->Prep Isolate LCMS UHPLC-MS (Separation & Mass ID) Start->LCMS Inject MS Direct Infusion HRMS (Formula ID) Prep->MS NMR Offline 1D/2D NMR (Connectivity) Prep->NMR Valid Confirmed Regiochemistry & Structural Validation MS->Valid NMR->Valid SPE Automated SPE (Analyte Trapping) LCMS->SPE Mass Trigger FlowNMR Capillary Flow NMR (In-situ Elucidation) SPE->FlowNMR Elute (CD3CN) FlowNMR->Valid

Fig 1: Comparison of Traditional vs. Hyphenated LC-MS-SPE-NMR validation workflows.

References

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. 1

  • Recent Developments Toward Integrated Metabolomics Technologies (UHPLC-MS-SPE-NMR and MicroED) for Higher-Throughput Confident Metabolite Identifications. Frontiers in Molecular Biosciences. 3

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH. 4

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC - NIH. 2

Sources

Mechanism of Action Studies: (5-Phenoxypyridin-2-yl)methanol-Derived Kappa Opioid Receptor Antagonists vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In modern neuropharmacology, (5-Phenoxypyridin-2-yl)methanol (CAS: 936344-43-3) serves as a critical structural pharmacophore and synthetic intermediate[1]. Rather than acting as a standalone therapeutic, this specific molecular scaffold is integrated into complex drug candidates—specifically piperazine and phenoxybenzamide analogs—to synthesize highly selective Kappa Opioid Receptor (KOR) antagonists [2].

KOR antagonists are currently at the forefront of drug development for the treatment of depression, anxiety, schizophrenia, and stress-induced addiction relapse[3]. However, historical pan-opioid antagonists (like Naloxone) lack receptor selectivity, leading to off-target


 (mu) and 

(delta) receptor blockade[4]. By incorporating the (5-phenoxypyridin-2-yl)methanol building block, researchers have successfully developed novel antagonists that exhibit sub-nanomolar potency and >100-fold selectivity for KOR over other opioid receptor subtypes[4].

This guide objectively compares the mechanism of action (MoA) and functional efficacy of these novel derivatives against classical standard therapeutics, providing self-validating experimental protocols for preclinical evaluation.

Mechanism of Action: The KOR Signaling Pathway

The Kappa Opioid Receptor is a G-protein coupled receptor (GPCR) characterized by seven transmembrane helical domains[4].

When an endogenous agonist (such as dynorphin) binds to KOR, it triggers a conformational shift that couples the receptor to inhibitory


 proteins. This coupling inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP)[4]. Concurrently, agonist activation recruits 

-arrestin, a pathway heavily implicated in the dysphoric, pro-depressant, and aversive effects of KOR activation.

The Antagonist Mechanism: Derivatives synthesized from (5-phenoxypyridin-2-yl)methanol act as pure, competitive orthosteric antagonists. The unique spatial geometry of the phenoxypyridine moiety allows it to project into lipophilic sub-pockets within the KOR transmembrane domains. This creates a steric block that prevents the receptor from adopting the active conformation required for


 coupling, thereby halting both the suppression of cAMP and the pathological recruitment of 

-arrestin.

KOR_Signaling Agonist Endogenous Agonist (e.g., Dynorphin) Receptor Kappa Opioid Receptor (KOR) Agonist->Receptor Activates Antagonist (5-Phenoxypyridin-2-yl)methanol Derivatives Antagonist->Receptor Competitively Blocks Gi Gi/o Protein Complex Receptor->Gi Couples Arrestin β-Arrestin Recruitment (Dysphoria / Aversion) Receptor->Arrestin Pathological Signaling AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces

Fig 1: KOR GPCR signaling pathway and the competitive blockade by phenoxypyridine-derived antagonists.

Comparative Pharmacological Profiling

To evaluate the efficacy of the (5-phenoxypyridin-2-yl)methanol scaffold, we compare its downstream derivatives (specifically the 11-series compounds developed by Kormos et al.) against industry-standard opioid antagonists[4].

The data below highlights the Functional Antagonism (


) —which measures the compound's ability to block agonist-induced G-protein activation—and the Selectivity Ratios , which dictate the compound's safety profile against off-target respiratory depression (

-receptor) or convulsant effects (

-receptor).
Compound / ScaffoldTarget ProfileKOR Functional Antagonism (

, nM)
Selectivity (KOR vs

)
Selectivity (KOR vs

)
Compound 11e (3-methylphenoxy analogue)Selective KOR Antagonist0.1777-fold771-fold
Compound 11c (2-hydroxyphenoxy analogue)Selective KOR Antagonist1.06>100-fold>100-fold
Compound 11p (2-hydroxy-5-methyl analogue)Selective KOR Antagonist0.61>100-fold>100-fold
JDTic (Standard)Selective KOR Antagonist~0.02Highly SelectiveHighly Selective
Naloxone (Standard)Pan-Opioid Antagonist1.0 - 10.0Non-selectiveNon-selective

Data synthesized from in vitro


 binding assays[3][4].

Structural Causality Insight: The exceptional >100-fold selectivity of Compounds 11c and 11p is directly driven by the integration of the phenoxypyridine/phenoxybenzamide motifs derived from the subject scaffold. Unlike Naloxone, which binds universally to the highly conserved orthosteric pockets of all opioid receptors, the extended lipophilic tail of these novel derivatives exploits the subtle amino acid variations specific to the KOR binding pocket, locking the receptor in an inactive state[4].

Experimental Methodologies: Self-Validating Protocols

To rigorously prove that a (5-phenoxypyridin-2-yl)methanol derivative is a pure functional antagonist rather than a partial agonist, researchers must utilize a self-validating two-assay system: a Radioligand Binding Assay (to prove physical affinity) followed by a


 Assay (to prove functional blockade)[2].
Workflow A: The in vitro Functional Binding Assay

This is the gold-standard protocol for quantifying GPCR functional antagonism. It measures the exchange of GDP for radiolabeled GTP upon receptor activation.

GTP_Assay Membrane 1. Membrane Prep (hKOR-CHO) Incubation 2. Incubation (+ GDP & [35S]GTPγS) Membrane->Incubation Competition 3. Competition (Agonist vs Antagonist) Incubation->Competition Filtration 4. Rapid Filtration (Isolate Bound) Competition->Filtration Analysis 5. Scintillation & Schild Analysis Filtration->Analysis

Fig 2: Step-by-step workflow of the[35S]GTPγS functional binding assay for KOR antagonists.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human KOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 x g. Resuspend the membrane pellet in assay buffer.

  • Assay Incubation: Incubate 10-20

    
    g of membrane protein in buffer containing 0.1 nM 
    
    
    
    and 30
    
    
    M GDP.
    • Expertise Insight (Causality): The addition of excess GDP is critical. It saturates the basal, empty G-proteins, drastically lowering the background noise. This amplifies the signal-to-noise ratio when the agonist stimulates the specific exchange of GDP for the radiolabeled GTP.

  • Competition Phase: Introduce a fixed

    
     concentration of a selective KOR agonist (e.g., U69,593) alongside varying concentrations (0.01 nM to 10 
    
    
    
    M) of the (5-phenoxypyridin-2-yl)methanol-derived test compound[2]. Incubate for 60 minutes at 30°C.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to isolate the membrane-bound radioligand. Wash three times with ice-cold buffer to remove unbound

    
    .
    
  • Quantification & Analysis: Measure the bound radioactivity using liquid scintillation counting. Calculate the

    
     (functional antagonism constant) using Schild regression analysis.
    
Workflow B: System Validation via Radioligand Affinity ( )

To validate the functional data, a competitive radioligand binding assay using


 must be performed.
  • The Validation Logic: If the

    
     (physical affinity) tightly correlates with the 
    
    
    
    (functional blockade) calculated in Workflow A, the system validates the compound as a pure antagonist. If
    
    
    is high but
    
    
    is low, the compound may possess hidden partial agonist activity, rendering it unsuitable for depression/anxiety models. Derivatives of (5-phenoxypyridin-2-yl)methanol consistently show a 1:1 correlation between
    
    
    and
    
    
    , confirming their pure antagonist profile[4].

Conclusion

(5-Phenoxypyridin-2-yl)methanol is a highly valuable synthetic intermediate in neuropharmacological drug discovery[1][2]. When utilized as a pharmacophore scaffold, it yields KOR antagonists that vastly outperform classical non-selective agents like Naloxone in terms of receptor selectivity and potency[4]. For researchers developing therapeutics for stress-induced addiction relapse or treatment-resistant depression, integrating this scaffold provides a proven pathway to achieving >100-fold KOR selectivity while maintaining pure functional antagonism.

References

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists (Open Access) Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

A Researcher's Guide to Cross-Referencing Spectral Data for (Pyridin-2-yl)methanol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of synthesized compounds are paramount. This guide provides a comprehensive framework for cross-referencing spectral data of (pyridin-2-yl)methanol and its derivatives with known compounds, ensuring structural integrity and purity.

(Pyridin-2-yl)methanol and its analogues are significant scaffolds in medicinal chemistry and materials science.[1][2] Their precise characterization relies on a suite of spectroscopic techniques. This guide delves into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for this purpose. We will explore not just the "how" but the "why" behind experimental choices, grounding our protocols in established analytical principles.

The Importance of a Multi-Faceted Spectroscopic Approach

Relying on a single analytical technique for compound characterization is fraught with ambiguity. A comprehensive approach, integrating data from multiple spectroscopic methods, provides a self-validating system for structural elucidation and purity assessment. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leads to a confident identification of the target molecule.[3]

Workflow for Spectral Data Acquisition and Cross-Referencing

A logical progression of analytical techniques is crucial for a thorough characterization of a novel (pyridin-2-yl)methanol derivative. The typical workflow begins with preliminary analysis to assess purity and functional groups, followed by detailed structural elucidation.

Spectral Analysis Workflow cluster_0 Sample Preparation cluster_1 Preliminary Analysis cluster_2 Structural Elucidation cluster_3 Data Cross-Referencing Synthesis & Purification Synthesis & Purification TLC/HPLC/GC (Purity) TLC/HPLC/GC (Purity) Synthesis & Purification->TLC/HPLC/GC (Purity) FT-IR (Functional Groups) FT-IR (Functional Groups) TLC/HPLC/GC (Purity)->FT-IR (Functional Groups) Mass Spec (Molecular Weight) Mass Spec (Molecular Weight) FT-IR (Functional Groups)->Mass Spec (Molecular Weight) NMR (Connectivity) NMR (Connectivity) Mass Spec (Molecular Weight)->NMR (Connectivity) Database Search Database Search NMR (Connectivity)->Database Search Literature Comparison Literature Comparison Database Search->Literature Comparison

Caption: General workflow for the characterization of a novel (pyridin-2-yl)methanol derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For (pyridin-2-yl)methanol compounds, both ¹H and ¹³C NMR are indispensable.

Key Spectral Features of (Pyridin-2-yl)methanol

The pyridine ring exhibits characteristic signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the nitrogen atom deshields the adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to benzene.[4]

  • ¹H NMR: The protons on the pyridine ring typically appear as a complex set of multiplets in the aromatic region (δ 7.0-8.5 ppm). The proton on the carbon adjacent to the nitrogen (α-proton) is the most deshielded. The methylene protons of the methanol group and the hydroxyl proton will also give characteristic signals.

  • ¹³C NMR: The carbons of the pyridine ring will show distinct signals, with the α-carbon appearing at the highest chemical shift (around 150 ppm).[4] The carbon of the methanol group will be found further upfield.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the (pyridin-2-yl)methanol derivative and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Acquire the spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.

  • ¹H NMR Acquisition: Use a standard pulse sequence. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Cross-Referencing NMR Data
  • Databases: Several spectral databases are invaluable for cross-referencing, including the Spectral Database for Organic Compounds (SDBS) and PubChem.[5][6] These resources often contain experimentally acquired spectra for known compounds.

  • Literature: Scientific publications are a primary source of spectral data for novel or less common (pyridin-2-yl)methanol derivatives. Search for papers describing the synthesis and characterization of similar compounds.[7][8]

Table 1: Representative ¹H NMR Data for (Pyridin-2-yl)methanol

Proton AssignmentChemical Shift (ppm) in CDCl₃Multiplicity
H-6 (α to N)~8.45d
H-4 (γ to N)~7.65t
H-3 (β to N)~7.37d
H-5 (β to N)~7.15t
-CH₂-~4.75s
-OH~5.4br s

Note: Chemical shifts are approximate and can vary based on solvent and substitution.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For (pyridin-2-yl)methanol compounds, key vibrational bands confirm the presence of the hydroxyl group and the pyridine ring.

Key Vibrational Bands
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C=N and C=C Stretches: The stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol will be observed in the 1000-1200 cm⁻¹ range.

Experimental Protocol: FT-IR
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[3]

    • Liquids: Analyze as a thin film between two salt plates (e.g., NaCl).[3]

  • Instrument Setup: Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[3]

  • Background Correction: Acquire a background spectrum of the empty sample holder or salt plates before running the sample to subtract any atmospheric or instrumental interferences.

Cross-Referencing FT-IR Data

FT-IR data is generally less specific than NMR data for complete structural elucidation but is excellent for confirming the presence of key functional groups. Comparison with databases like the NIST Chemistry WebBook can be helpful.[10]

Table 2: Key FT-IR Absorption Frequencies for (Pyridin-2-yl)methanol

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200-3600Broad, strong
C-H (aromatic)3000-3100Medium
C=N, C=C (pyridine)1400-1600Medium to strong
C-O (alcohol)1000-1200Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

Key Features in the Mass Spectrum
  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight. For (pyridin-2-yl)methanol, the molecular weight is 109.13 g/mol .[5]

  • Fragmentation Pattern: The fragmentation of (pyridin-2-yl)methanol derivatives often involves the loss of the hydroxyl group or cleavage of the bond between the pyridine ring and the methanol group.

Experimental Protocol: MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) and electron impact (EI) are common ionization techniques. ESI is a "soft" technique that often keeps the molecular ion intact, while EI can cause more extensive fragmentation.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Cross-Referencing MS Data

Databases such as PubChem and the NIST Chemistry WebBook are excellent resources for comparing the mass spectra of unknown compounds with those of known structures.[6][11]

Caption: Structure of (Pyridin-2-yl)methanol highlighting key atoms.

Purity Assessment

Beyond structural confirmation, it is crucial to assess the purity of the synthesized compound. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice for this purpose.[12] Quantitative NMR (qNMR) can also be employed for highly accurate purity determination.[12]

Conclusion

A rigorous and multi-faceted approach to spectral data analysis is non-negotiable in modern chemical research. By systematically acquiring and cross-referencing NMR, FT-IR, and MS data with established databases and the scientific literature, researchers can confidently verify the structure and purity of (pyridin-2-yl)methanol compounds. This meticulous process underpins the reliability and reproducibility of scientific findings in drug discovery and materials science.

References

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  • Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • BenchChem. (2025).
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  • BenchChem. (2025). Purity analysis of (2-Methylpyridin-4-yl)methanol by different analytical techniques.
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • Cetina, M., et al. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1074, 529-537.
  • PubChem. (n.d.). 6-Methyl-2-pyridylmethanol. Retrieved from [Link]

  • Çetinkaya, S., & Çinar, Z. (2013). Covalent grafting of pyridine-2-methanol into kaolinite layers. Journal of Colloid and Interface Science, 407, 345-351.
  • PubChemLite. (n.d.). Phenyl(pyridin-2-yl)methanol (C12H11NO). Retrieved from [Link]

  • Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
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  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Request PDF. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.
  • ResearchG
  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 633-637.
  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(1), 3-9.
  • NIST. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of (5-Phenoxypyridin-2-yl)methanol. As a trusted partner in your research, we are committed to providing guidance that extends beyond product application to encompass the entire lifecycle of a chemical, ensuring the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle specialized chemical compounds.

The overriding principle for managing laboratory waste is that no procedure should begin without a clear plan for the disposal of all potential waste streams.[1] This plan ensures compliance with regulatory standards and prevents unforeseen challenges in waste management.

Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for (5-Phenoxypyridin-2-yl)methanol may not always be accessible, a hazard assessment can be expertly extrapolated from its constituent functional groups: a pyridine ring, a phenoxy group, and a primary alcohol (methanol) moiety.

Based on these structural components, the compound must be classified as hazardous chemical waste .[2][3]

Component MoietyAssociated HazardsRationale & Authoritative Context
Pyridine Flammable, Toxic, IrritantPyridine and its derivatives are known for their potential toxicity if inhaled, ingested, or in contact with skin, and are often flammable liquids.[4][5][6][7] Handling requires a well-ventilated area, such as a certified fume hood.[4][5]
Phenoxy (Phenol) Toxic, Irritant, Environmental HazardPhenolic compounds are recognized as toxic and irritants.[2][8] They can be particularly harmful to aquatic life, making their release into the sewer system unacceptable.[9]
Methanol Flammable, ToxicThe primary alcohol group contributes to the compound's flammability and potential toxicity.

Therefore, all waste containing (5-Phenoxypyridin-2-yl)methanol, including stock material, solutions, contaminated labware, and personal protective equipment (PPE), must be handled and disposed of as regulated hazardous waste.[10][11] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer. [10][12][13]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal procedures must be conducted with appropriate safety measures in place.

  • Engineering Controls : Always handle (5-Phenoxypyridin-2-yl)methanol and its waste within a properly functioning chemical fume hood to minimize inhalation exposure.[4][13] Ensure an eyewash station and safety shower are immediately accessible.[3][14]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound and its associated waste:

    • Eye and Face Protection : Chemical safety goggles or a face shield.[14]

    • Skin Protection : A lab coat and appropriate chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling pyridine-containing compounds.[4][5]

    • Respiratory Protection : Not typically required when using a fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is necessary.[14]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and temporary storage of (5-Phenoxypyridin-2-yl)methanol waste, ensuring safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[12][15] Keep (5-Phenoxypyridin-2-yl)methanol waste separate from other waste streams, especially strong acids, bases, and oxidizing agents.[12]

  • Solid Waste : Collect unused solid compound, contaminated weigh boats, and disposable labware (e.g., pipette tips, tubes) in a dedicated solid waste container.[16]

  • Liquid Waste : Collect solutions containing the compound in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams unless confirmed to be compatible by your institution's Environmental Health & Safety (EHS) department.

  • Contaminated Sharps : Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container.[11]

  • Contaminated PPE : Heavily contaminated gloves and disposable lab coats should be collected in a sealed bag and treated as hazardous waste.[16]

Step 2: Container Selection

Waste containers must be compatible with the chemical to prevent leaks or reactions.[11][17]

  • Primary Containers : Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers, as some chemicals can cause corrosion.[15][18]

  • Sealable Lids : All containers must have tight-fitting, screw-on lids to prevent spills and the release of vapors.[12][15] Containers must remain closed except when actively adding waste.[12][13]

  • Secondary Containment : Store waste containers in a secondary containment bin or tray to contain any potential leaks.[15][19]

Step 3: Waste Labeling

Accurate and thorough labeling is a strict regulatory requirement and essential for safety.[10][20]

  • Use your institution's official hazardous waste tag.[21]

  • The label must include:

    • The words "Hazardous Waste" .[20][21]

    • The full chemical name : "(5-Phenoxypyridin-2-yl)methanol". Do not use abbreviations.[21]

    • For mixtures, list all components and their approximate percentages .[21]

    • The accumulation start date (the date the first drop of waste was added).[10][20]

    • The Principal Investigator's name and laboratory information.[21]

    • Checkboxes or pictograms indicating the associated hazards (e.g., Toxic, Flammable).[20][21]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory space known as a Satellite Accumulation Area (SAA).[12][20]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[18][20]

  • Store waste away from heat sources, direct sunlight, and ignition sources.[4][10]

  • Do not overfill containers; a general rule is to fill to no more than 90% capacity.[15][18]

Step 5: Final Disposal

Final disposal of hazardous waste must be managed through your institution's EHS office or a licensed hazardous waste disposal contractor.[10][16]

  • Once a waste container is full, or within the time limits specified by your institution (often 90 days in a central accumulation area), arrange for a waste pickup.[18]

  • Follow your institution’s specific procedures for requesting a hazardous waste collection.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial.

  • For Small Spills (<25 mL) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[2][5][14]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[2][7]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[2]

  • For Large Spills (>25 mL) :

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team for cleanup.[2]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of (5-Phenoxypyridin-2-yl)methanol waste.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Preparation cluster_2 Storage & Final Disposal start Waste Containing (5-Phenoxypyridin-2-yl)methanol Generated decision Solid, Liquid, or Contaminated PPE? start->decision solid Solid Waste (e.g., pure compound, weigh boats) decision->solid Solid liquid Liquid Waste (e.g., solutions) decision->liquid Liquid ppe Contaminated PPE (e.g., gloves) decision->ppe PPE collect_solid Collect in dedicated SOLID hazardous waste container solid->collect_solid collect_liquid Collect in compatible LIQUID hazardous waste container liquid->collect_liquid collect_ppe Collect in sealed bag for hazardous waste disposal ppe->collect_ppe label_waste Label Container Correctly with: - 'Hazardous Waste' - Full Chemical Name - All Components & % - Date & PI Information - Hazard Pictograms collect_solid->label_waste collect_liquid->label_waste collect_ppe->label_waste store Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store end Arrange for Pickup by Institutional EHS or Licensed Contractor store->end

Caption: Disposal workflow for (5-Phenoxypyridin-2-yl)methanol waste.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. (n.d.). LSUHSC. Retrieved from [Link]

  • Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). The University of Tennessee Health Science Center. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Pyridine - Safety Data Sheet. (2024, November 26). PENTA. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

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  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • PYRIDINE AR - Safety Data Sheet. (2023, November 24). Loba Chemie. Retrieved from [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • (2-Chloropyridin-4-yl)methanol - Safety Data Sheet. (2014, September 19). Thermo Fisher Scientific. Retrieved from [Link]

  • 2-Chloro-4-iodopyridine-3-methanol - Safety Data Sheet. (2025, October 16). Thermo Fisher Scientific. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Phenoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound (5-Phenoxypyridin-2-yl)methanol, a pyridine derivative, requires meticulous handling. While specific toxicological data for this exact molecule may be limited, its structural similarity to pyridine—a compound with known hazards—necessitates a cautious and comprehensive approach to personal protective equipment (PPE).[1][2][3] This guide provides an in-depth, procedural framework for the safe handling of (5-Phenoxypyridin-2-yl)methanol, ensuring both personal safety and the integrity of your research.

Foundational Principle: Hazard Assessment of Pyridine Derivatives

(5-Phenoxypyridin-2-yl)methanol is a derivative of pyridine. Pyridine itself is classified as a hazardous substance that is harmful if swallowed, inhaled, or in contact with skin.[1][2][4] It is also known to cause skin and serious eye irritation.[4] Given these properties, we must assume (5-Phenoxypyridin-2-yl)methanol presents similar, if not identical, hazards. Therefore, all handling procedures must be designed to prevent inhalation of vapors or aerosols, and to avoid any direct contact with the skin and eyes.[3][5]

Key Potential Hazards:

  • Inhalation Toxicity: Pyridine fumes can lead to respiratory irritation, dizziness, and headaches.[1] All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Dermal Toxicity & Irritation: Pyridine and its derivatives can be absorbed through the skin, causing local irritation and potentially systemic effects.[3][4]

  • Serious Eye Damage: Direct contact can cause severe irritation and potential damage to the cornea.[3][4]

  • Flammability: Pyridine is a highly flammable liquid.[2][4][7] While the flashpoint of (5-Phenoxypyridin-2-yl)methanol may differ, it must be treated as a flammable substance. Keep it away from heat, sparks, and open flames.[3][8]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It depends on the scale and nature of the procedure. The following table outlines the minimum required PPE for handling (5-Phenoxypyridin-2-yl)methanol.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Low Volume, <10g) ANSI-approved safety glasses with side shieldsDouble-gloved Nitrile or Neoprene glovesFlame-resistant lab coat, fully buttonedNot required if performed within a certified chemical fume hood
Reaction Setup/Workup (High Volume, >10g) Chemical splash goggles and a face shieldDouble-gloved Nitrile or Neoprene glovesFlame-resistant lab coat and a chemical-resistant apronNot required if performed within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant suit or apron over a lab coatAir-purifying respirator with organic vapor cartridges may be necessary for large spills

Causality of PPE Choices:

  • Eye and Face Protection: Safety glasses with side shields are the absolute minimum. However, for tasks with a higher risk of splashing, such as transfers or reaction workups, chemical splash goggles are essential.[1][2] A face shield should be worn over the goggles to protect the entire face.[5]

  • Hand Protection: Pyridine and its derivatives can readily penetrate many types of gloves. Latex gloves are unsuitable.[1] Nitrile or neoprene gloves provide better chemical resistance.[1][6] Double-gloving is a best practice that provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Body Protection: A flame-resistant lab coat is mandatory to protect against splashes and potential fires.[9] For larger-scale operations, a chemical-resistant apron provides an additional barrier. Clothing should be full-length pants and closed-toe shoes.[10]

  • Respiratory Protection: All work with this compound must be performed inside a certified chemical fume hood to control vapor inhalation.[1][10] The fume hood is the primary engineering control for respiratory protection. A respirator should only be necessary in the event of a significant spill or failure of the fume hood.

Operational Protocols: Ensuring Procedural Safety

The following diagram outlines the logical flow from risk assessment to the completion of the task.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Execution Phase Risk_Assessment 1. Assess Risks (Quantity, Task) Select_PPE 2. Select Appropriate PPE (See Table) Risk_Assessment->Select_PPE Inspect_PPE 3. Inspect PPE for Damage Select_PPE->Inspect_PPE Fume_Hood 4. Verify Fume Hood Function Inspect_PPE->Fume_Hood Donning 5. Don PPE (Correct Sequence) Fume_Hood->Donning Handling 6. Handle Chemical (Inside Fume Hood) Donning->Handling Doffing 7. Doff PPE (Correct Sequence) Handling->Doffing Waste_Seg 8. Segregate Contaminated PPE Doffing->Waste_Seg Disposal 9. Dispose of Waste (Follow EHS Guidelines) Waste_Seg->Disposal Hand_Wash 10. Wash Hands Thoroughly Disposal->Hand_Wash

Caption: PPE selection and handling workflow.

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Inner Gloves: Don your first pair of nitrile or neoprene gloves.

  • Outer Gloves: Don your second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

Doffing (Taking Off) Sequence: This procedure should be performed in a designated area away from the immediate workspace.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off to trap any contamination. Dispose of them immediately in the designated hazardous waste container.[5]

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head forward. Avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning it inside out to contain any contamination on the inner surface. Hang it in a designated area or place it in a laundry container if disposable.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[5]

Spill Management and Disposal Plan

In the event of a spill, a clear and immediate plan is essential.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Location Start->Assess Size_Check Is it a minor spill (<100 mL) AND contained in fume hood? Assess->Size_Check Minor_Spill_Steps 1. Alert colleagues in the immediate area. 2. Use spill kit (inert absorbent). 3. Collect waste in a sealed container. 4. Decontaminate the area. Size_Check->Minor_Spill_Steps Minor_Spill_Path Major_Spill_Steps 1. Evacuate the lab immediately. 2. Alert others and pull the fire alarm. 3. Close the lab door. 4. Call Emergency Services / EHS. Size_Check->Major_Spill_Steps Major_Spill_Path Minor_Spill_Path Yes Major_Spill_Path No End Area is Safe Minor_Spill_Steps->End

Caption: Decision tree for spill response.

For any spill, use an inert absorbent material like sand or vermiculite; do not use combustible materials.[2][6]

All materials contaminated with (5-Phenoxypyridin-2-yl)methanol are considered hazardous waste.[6]

  • Contaminated PPE: Disposable gloves, aprons, and any heavily contaminated items must be placed in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Chemical Waste: Unused (5-Phenoxypyridin-2-yl)methanol and any solutions containing it must be collected in a compatible, labeled hazardous waste container.[6] Never pour pyridine compounds down the drain.[6][7]

  • Disposal Protocol: All waste must be disposed of according to your institution's Environmental Health & Safety (EHS) guidelines and local regulations.[6] This typically involves incineration at high temperatures by a licensed waste management authority.

Emergency Procedures: In Case of Exposure

Immediate action is critical to mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air immediately.[12] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[5]

Always have the Safety Data Sheet (SDS) for a related compound like Pyridine readily available for emergency responders.

References

  • Toxicological Profile for Pyridine: PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. [Link]

  • PYRIDINE Safety Data Sheet. Chem-Supply. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

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  • 2-Chloro-4-iodopyridine-3-methanol SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.